Cytarabine
説明
This compound appears as colorless crystals. Used as an antiviral agent.
This compound is a pyrimidine nucleoside in which cytosine is attached to D-arabinofuranose via a beta-N(1)-glycosidic bond. Used mainly in the treatment of leukaemia, especially acute non-lymphoblastic leukaemia, this compound is an antimetabolite antineoplastic agent that inhibits the synthesis of DNA. It also has antiviral and immunosuppressant properties. It has a role as an antineoplastic agent, an antimetabolite, an antiviral agent and an immunosuppressive agent. It is a beta-D-arabinoside, a pyrimidine nucleoside and a monosaccharide derivative. It is functionally related to a cytosine.
A pyrimidine nucleoside analog that is used mainly in the treatment of leukemia, especially acute non-lymphoblastic leukemia. This compound is an antimetabolite antineoplastic agent that inhibits the synthesis of DNA. Its actions are specific for the S phase of the cell cycle. It also has antiviral and immunosuppressant properties. (From Martindale, The Extra Pharmacopoeia, 30th ed, p472)
This compound is a Nucleoside Metabolic Inhibitor. The mechanism of action of this compound is as a Nucleic Acid Synthesis Inhibitor.
This compound is a cytosine analogue and antineoplastic agent used largely in the therapy of acute leukemia. This compound is associated with a low rate of transient serum enzyme and bilirubin elevations during therapy, but has only rarely been implicated in cases of clinically apparent acute liver injury with jaundice.
This compound is an antimetabolite analogue of cytidine with a modified sugar moiety (arabinose instead of ribose). This compound is converted to the triphosphate form within the cell and then competes with cytidine for incorporation into DNA. Because the arabinose sugar sterically hinders the rotation of the molecule within DNA, DNA replication ceases, specifically during the S phase of the cell cycle. This agent also inhibits DNA polymerase, resulting in a decrease in DNA replication and repair. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1969 and has 11 approved and 70 investigational indications. This drug has a black box warning from the FDA.
See also: Ancitabine (narrower); this compound Hydrochloride (active moiety of).
特性
IUPAC Name |
4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDGCWIWMRVCDJ-CCXZUQQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
| Record name | CYTARABINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20078 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69-74-9 (hydrochloride) | |
| Record name | Cytarabine [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022877 | |
| Record name | Cytarabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cytarabine appears as colorless crystals. Used as an antiviral agent., Solid | |
| Record name | CYTARABINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20078 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cytarabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4), Freely soluble, 1 G IN ABOUT 5 ML WATER & 500 ML ALC; 1 G IN ABOUT 1000 ML CHLOROFORM & 300 ML METHANOL, Soluble in water, 4.38e+01 g/L | |
| Record name | SID47193873 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Cytarabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00987 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYTARABINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3049 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cytarabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Prisms from 50% ethanol, WHITE TO OFF-WHITE CRYSTALLINE POWDER | |
CAS No. |
147-94-4 | |
| Record name | CYTARABINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20078 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cytarabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytarabine [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytarabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00987 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cytarabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cytarabine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYTARABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04079A1RDZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYTARABINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3049 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cytarabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
414 to 415 °F (NTP, 1992), 186-188, 212-213 °C, 212 - 213 °C | |
| Record name | CYTARABINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20078 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cytarabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00987 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYTARABINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3049 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cytarabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Cytarabine in DNA Replication: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytarabine (B982), a cornerstone in the treatment of hematological malignancies, exerts its cytotoxic effects by intricately disrupting the fundamental process of DNA replication. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning this compound's action, from its cellular uptake and metabolic activation to its ultimate interference with DNA synthesis. This document details the competitive inhibition of DNA polymerases and the process of DNA chain termination following this compound's incorporation. Furthermore, it presents quantitative data on its enzymatic interactions, summarizes key experimental protocols for its study, and visualizes the critical pathways and workflows using the DOT language for Graphviz. This guide is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering a deeper understanding of this compound's pharmacology and a foundation for future research and therapeutic optimization.
Introduction
This compound, also known as cytosine arabinoside (Ara-C), is a pyrimidine (B1678525) nucleoside analog that has been a mainstay in the treatment of various leukemias, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma, for decades.[1][2][3] As an antimetabolite, it masquerades as a natural building block of DNA, thereby inserting itself into the cellular machinery of nucleic acid synthesis to induce cell death.[2][3] Its efficacy is most pronounced in rapidly dividing cells, such as cancerous leukocytes, due to its specific action during the S-phase of the cell cycle, the period of active DNA synthesis. This guide delves into the core mechanisms of this compound's action, providing a granular view of its journey from a prodrug to a potent inhibitor of DNA replication.
Cellular Uptake and Metabolic Activation
The journey of this compound's cytotoxic action begins with its transport into the cell and its subsequent conversion into the active triphosphate form.
Cellular Transport
This compound is a hydrophilic molecule and therefore requires specialized transporter proteins to cross the cell membrane. The primary transporter responsible for the influx of this compound into cells is the human equilibrative nucleoside transporter 1 (hENT1). The expression levels of hENT1 can be a critical determinant of cellular sensitivity to this compound, with reduced expression being a known mechanism of drug resistance.
Metabolic Activation Pathway
Once inside the cell, this compound, a prodrug, must undergo a three-step phosphorylation cascade to become its active form, this compound triphosphate (ara-CTP). This process is catalyzed by a series of intracellular kinases:
-
Deoxycytidine kinase (dCK): This is the rate-limiting enzyme in the activation pathway and converts this compound to this compound monophosphate (ara-CMP).
-
Deoxycytidine monophosphate kinase (dCMPK): This enzyme further phosphorylates ara-CMP to this compound diphosphate (B83284) (ara-CDP).
-
Nucleoside diphosphate kinase (NDPK): In the final step, NDPK converts ara-CDP to the active moiety, ara-CTP.
The intracellular concentration of ara-CTP is a crucial factor for the cytotoxic efficacy of this compound.
Mechanism of Action in DNA Replication
The cytotoxicity of this compound is primarily mediated by the actions of its active metabolite, ara-CTP, which interferes with DNA synthesis through two main mechanisms: competitive inhibition of DNA polymerases and incorporation into the nascent DNA strand, leading to chain termination.
Competitive Inhibition of DNA Polymerase
Ara-CTP is structurally similar to the natural deoxynucleotide, deoxycytidine triphosphate (dCTP). This structural analogy allows ara-CTP to compete with dCTP for the active site of DNA polymerases, the enzymes responsible for synthesizing new DNA strands. By binding to DNA polymerase, ara-CTP competitively inhibits its function, thereby halting DNA replication. The inhibitory potency of ara-CTP varies for different DNA polymerases.
Incorporation into DNA and Chain Termination
Perhaps the most critical aspect of this compound's mechanism is the incorporation of ara-CMP into the growing DNA strand. DNA polymerase mistakenly recognizes ara-CTP as dCTP and incorporates it into the nascent DNA chain. The presence of the arabinose sugar in this compound, instead of the deoxyribose found in natural nucleotides, introduces a steric hindrance. This structural anomaly prevents the formation of the phosphodiester bond with the next incoming nucleotide, effectively terminating the elongation of the DNA chain. This premature chain termination leads to the accumulation of DNA strand breaks, which, if not repaired, trigger apoptosis (programmed cell death).
Quantitative Data
The interaction of ara-CTP with its molecular targets has been quantified in various studies. This data is crucial for understanding the potency of the drug and for developing pharmacokinetic and pharmacodynamic models.
| Parameter | Enzyme/Process | Value | Cell Line/System | Reference |
| Ki for ara-CTP | Human DNA Polymerase α | 1.5 µM | Purified human DNA polymerases | |
| Ki for ara-CTP | Human DNA Polymerase β | 7.6 µM | Purified human DNA polymerases | |
| Ara-CTP Retention | Correlation with Remission | Positively correlated | Blasts from AML patients | |
| Ara-C Incorporation | Correlation with Cytotoxicity | Highly significant (p < 0.0001) | L1210 cells | |
| Steady-State Plasma Concentration (Css) | Standard Dose this compound | 0.30 (0.13) µM | AML patients |
Experimental Protocols
The study of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are outlines of key experimental protocols.
In Vitro DNA Polymerase Inhibition Assay
This assay measures the ability of ara-CTP to inhibit the activity of purified DNA polymerases.
Objective: To determine the inhibitory constant (Ki) of ara-CTP for DNA polymerases.
Methodology:
-
Enzyme Preparation: Purify human DNA polymerases α and β from cellular extracts.
-
Substrate Preparation: Use a gapped duplex DNA as the template-primer. Prepare a reaction mixture containing a buffer, MgCl2, dATP, dGTP, dTTP, and [3H]-dCTP as the radiolabeled nucleotide.
-
Inhibition Assay: Set up reactions with varying concentrations of ara-CTP. Initiate the reaction by adding the purified DNA polymerase.
-
Measurement of Incorporation: After a defined incubation period, stop the reaction and precipitate the DNA. Measure the amount of incorporated [3H]-dCTP using liquid scintillation counting.
-
Data Analysis: Plot the reaction velocity against the substrate concentration in the presence and absence of the inhibitor. Determine the Ki value using Lineweaver-Burk or other kinetic analysis plots.
Assay for this compound Incorporation into DNA
This method quantifies the amount of this compound that has been incorporated into the DNA of treated cells.
Objective: To measure the extent of ara-C incorporation into cellular DNA.
Methodology:
-
Cell Culture and Treatment: Culture leukemic cells (e.g., HL-60) and expose them to varying concentrations of unlabeled this compound.
-
DNA Isolation: Harvest the cells and isolate the genomic DNA using standard protocols.
-
DNA Quantification: Accurately quantify the amount of isolated DNA, preferably using a fluorimetric method with a DNA-specific dye like Hoechst 33258 for specificity.
-
Enzymatic Digestion: Digest the DNA into individual nucleosides using a combination of DNase I and snake venom phosphodiesterase.
-
Quantification of Ara-C: Separate the resulting nucleosides using high-pressure liquid chromatography (HPLC). Quantify the amount of ara-C in the eluate fractions using a highly sensitive radioimmunoassay (RIA) with an antibody specific for ara-C.
Mechanisms of Resistance
The development of resistance to this compound is a significant clinical challenge. Understanding the molecular basis of resistance is crucial for overcoming treatment failure. Key mechanisms include:
-
Reduced Cellular Uptake: Mutations in the SLC29A1 gene, which encodes the hENT1 transporter, can impair the transport of this compound into the cell, thereby reducing its intracellular concentration.
-
Decreased Activation: Reduced activity of deoxycytidine kinase (dCK), the rate-limiting enzyme in the activation pathway, leads to lower levels of the active ara-CTP.
-
Increased Inactivation: Overexpression of enzymes that inactivate this compound, such as cytidine (B196190) deaminase (CDA), which converts this compound to the inactive uracil (B121893) arabinoside (ara-U), can diminish the drug's efficacy.
-
Alterations in dCTP Pools: Increased intracellular pools of dCTP can outcompete ara-CTP for binding to DNA polymerase, thus antagonizing the effect of this compound.
Conclusion
This compound remains a vital tool in the armamentarium against hematological malignancies. Its efficacy is a direct result of its ability to exploit the fundamental process of DNA replication. By understanding the intricate details of its mechanism of action, from cellular entry and metabolic activation to the ultimate termination of DNA synthesis, researchers and clinicians can better devise strategies to enhance its therapeutic index, overcome resistance, and improve patient outcomes. The quantitative data and experimental protocols provided in this guide offer a framework for continued investigation into this important chemotherapeutic agent. Future research will likely focus on personalizing this compound therapy based on the genetic and molecular profiles of individual tumors, particularly concerning the expression of transporters and metabolizing enzymes.
References
The Impact of Cytarabine on S Phase Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytarabine (B982) (Ara-C), a cornerstone of chemotherapy for various hematological malignancies, exerts its cytotoxic effects primarily by disrupting DNA synthesis and repair. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's impact on the cell cycle, with a specific focus on its role in inducing S phase arrest. We will explore the intricate signaling pathways activated in response to this compound-induced DNA damage, present quantitative data on its effects on cell cycle distribution, and provide detailed experimental protocols for studying these phenomena. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug development.
Mechanism of Action: Halting the Replication Machinery
This compound is a pyrimidine (B1678525) nucleoside analog that, upon intracellular conversion to its active triphosphate form (Ara-CTP), acts as a competitive inhibitor of DNA polymerase.[1][2][3] Its incorporation into the nascent DNA strand effectively terminates chain elongation due to the steric hindrance imposed by the arabinose sugar moiety.[1][2] This direct interference with DNA replication leads to the stalling of replication forks, a critical event that triggers a cellular DNA damage response and culminates in S phase arrest.[4][5] The cytotoxicity of this compound is, therefore, highly specific to cells actively undergoing DNA synthesis (S phase), making it particularly effective against rapidly proliferating cancer cells.[3][6]
Quantitative Effects on Cell Cycle Progression
The induction of S phase arrest is a hallmark of this compound treatment. The extent of this arrest is dependent on the concentration of the drug, the duration of exposure, and the specific cell type. The following tables summarize quantitative data from various studies, illustrating the impact of this compound on cell cycle phase distribution.
| Cell Line | This compound Concentration | Exposure Time | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Reference |
| HL-60 | 2.5 µM | 4 hours | 50.6 ± 5.6 | - | - | [7] |
| 15 µM | 4 hours | 57.1 ± 8.9 | - | - | [7] | |
| 2.5 µM | 24 hours | 63.1 ± 9.5 | - | - | [7] | |
| 15 µM | 24 hours | 75.5 ± 4.2 | - | - | [7] | |
| U937 | 10 nM | 72 hours | Decreased | Increased | - | [8] |
| 100 nM | 72 hours | Decreased | Increased | - | [8] | |
| 1000 nM | 72 hours | - | - | Increased (and Sub-G1) | [8] | |
| Murine HSC | 100 mg/kg (in vivo) | 4 hours | - | 4 | - | [1] |
| 100 mg/kg (in vivo) | 20 hours | - | 28 | - | [1] |
Table 1: Effect of this compound on Cell Cycle Phase Distribution in Various Cell Lines. Note: "-" indicates data not provided in the cited source. The HL-60 study focused on G0/G1 arrest.
The ATR-Chk1 Signaling Pathway: A Central Regulator of S Phase Arrest
The stalling of replication forks by this compound initiates a DNA damage response cascade primarily orchestrated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[9][10] ATR, upon sensing stalled replication forks, phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (Chk1).[9][10] Activated Chk1 plays a pivotal role in enforcing S phase arrest through multiple mechanisms, including the phosphorylation and subsequent degradation of the Cdc25A phosphatase.[9][10] Cdc25A is essential for the activation of cyclin-dependent kinases (CDKs) that drive S phase progression. Its degradation effectively halts the cell cycle, providing time for DNA repair.
Caption: this compound-induced ATR-Chk1 signaling pathway.
Experimental Protocols
Cell Synchronization
To study the effects of this compound on a specific phase of the cell cycle, it is often necessary to synchronize the cell population. Chemical blockade is a common method.
Protocol: Double Thymidine (B127349) Block for G1/S Boundary Arrest
-
Initial Seeding: Plate cells at a density that will not lead to confluence by the end of the experiment.
-
First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours. This will arrest cells at the G1/S boundary.
-
Release: Wash the cells twice with pre-warmed, serum-free medium to remove the thymidine. Add complete medium and incubate for 9-10 hours.
-
Second Thymidine Block: Add thymidine again to a final concentration of 2 mM and incubate for another 16-18 hours. This will synchronize the cells at the G1/S boundary with higher efficiency.
-
Release and Treatment: Wash the cells twice with pre-warmed, serum-free medium and then add complete medium containing the desired concentration of this compound.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.
Caption: Experimental workflow for cell cycle analysis.
Protocol: Propidium Iodide Staining
-
Cell Preparation: Harvest cells after this compound treatment and wash once with ice-cold Phosphate Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (can be stored for several days).
-
Washing: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of a solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate at room temperature for 30 minutes in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events. Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Proteins
Western blotting allows for the detection and quantification of key proteins involved in the cell cycle, such as Chk1, phospho-Chk1, and Cdc25A.
Caption: Workflow for Western blot analysis.
Protocol: Western Blotting
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-Chk1, mouse anti-Cdc25A) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Add an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound's potent anti-leukemic activity is intrinsically linked to its ability to disrupt DNA replication and induce S phase arrest. This process is tightly regulated by the ATR-Chk1 signaling pathway, which serves as a critical checkpoint in the cellular response to DNA damage. A thorough understanding of these mechanisms, supported by robust experimental methodologies, is crucial for the continued development of effective cancer therapies and for devising strategies to overcome drug resistance. This guide provides a comprehensive overview of the core principles and techniques for investigating the profound effects of this compound on cell cycle progression.
References
- 1. Administration of low-dose this compound results in immediate S-phase arrest and subsequent activation of cell cycling in murine stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Influence of dose and duration of exposure on the cytotoxic effect of this compound toward human hematopoietic clonogenic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Response and Toxicity to this compound Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancercareontario.ca [cancercareontario.ca]
- 7. Exploring the Antitumor Mechanism of High-Dose this compound through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-induced differentiation of AML cells depends on Chk1 activation and shares the mechanism with inhibitors of DHODH and pyrimidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance of leukemia cells to this compound chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Discovery and Enduring Legacy of Arabinosylcytosine (Ara-C): A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Arabinosylcytosine, or cytarabine (B982) (Ara-C), stands as a cornerstone in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML). Its discovery, stemming from the unexpected source of a marine sponge, marked a pivotal moment in the development of nucleoside analogs as chemotherapeutic agents. This technical guide provides an in-depth exploration of the history, discovery, and mechanism of action of Ara-C. It details the key experimental protocols that elucidated its function and presents quantitative data on its efficacy and pharmacokinetics. Furthermore, this guide illustrates the intricate signaling pathways influenced by Ara-C and the workflows of its clinical evaluation, offering a comprehensive resource for professionals in the field of oncology drug development.
A Serendipitous Discovery from the Sea: The History of Ara-C
The story of arabinosylcytosine begins not in a laboratory focused on cancer, but with the exploration of marine natural products. In the early 1950s, scientists exploring the Caribbean sponge Cryptotethia crypta discovered nucleosides containing arabinose sugar instead of the usual ribose or deoxyribose.[1] This finding laid the groundwork for the synthesis of a new class of compounds.
In 1959, Richard Walwick, Walden Roberts, and Charles Dekker at the University of California, Berkeley, successfully synthesized 1-β-D-arabinofuranosylcytosine, which would come to be known as arabinosylcytosine or Ara-C.[2] The structural similarity of Ara-C to the natural nucleoside deoxycytidine suggested its potential to interfere with DNA synthesis, a hallmark of rapidly proliferating cancer cells. This hypothesis spurred further investigation into its anticancer properties. After extensive preclinical and clinical evaluation, Ara-C was patented in 1960 and received approval from the United States Food and Drug Administration (FDA) in June 1969 for the treatment of leukemia.[2][3]
A landmark development in the clinical application of Ara-C was the establishment of the "7+3" regimen in 1973, which combines a 7-day continuous infusion of Ara-C with a 3-day administration of an anthracycline, such as daunorubicin.[4] This combination therapy has remained a standard induction regimen for AML for decades, a testament to the enduring efficacy of this pioneering drug.
Mechanism of Action: A Trojan Horse in DNA Synthesis
Ara-C exerts its cytotoxic effects by acting as an antimetabolite, specifically a pyrimidine (B1678525) antagonist. Its mechanism of action is a multi-step process that ultimately disrupts DNA replication and repair, leading to cell death.
-
Cellular Uptake and Activation: Ara-C is transported into the cell primarily by the human equilibrative nucleoside transporter 1 (hENT1). Once inside, it undergoes a series of phosphorylations to become its active form, arabinosylcytosine triphosphate (Ara-CTP). This conversion is catalyzed by three key enzymes:
-
Deoxycytidine kinase (dCK): Phosphorylates Ara-C to Ara-CMP (monophosphate).
-
Deoxycytidylate kinase (dCMPK): Converts Ara-CMP to Ara-CDP (diphosphate).
-
Nucleoside diphosphate (B83284) kinase (NDPK): Catalyzes the final phosphorylation to Ara-CTP.
-
-
Inhibition of DNA Synthesis: Ara-CTP is the key effector molecule. It primarily disrupts DNA synthesis through two interconnected mechanisms:
-
Inhibition of DNA Polymerase: Ara-CTP competitively inhibits DNA polymerase, an essential enzyme for DNA replication and repair, by acting as a false substrate for deoxycytidine triphosphate (dCTP).
-
Incorporation into DNA and Chain Termination: Due to its structural similarity to dCTP, Ara-CTP is incorporated into the growing DNA strand. The arabinose sugar moiety in Ara-C, with its 2'-hydroxyl group in the trans position, creates a steric hindrance that prevents the rotation of the molecule within the DNA helix. This distortion inhibits the ability of DNA polymerase to add the next nucleotide, effectively terminating DNA chain elongation. This leads to the accumulation of DNA strand breaks and triggers apoptosis.
-
The cytotoxicity of Ara-C is most pronounced during the S phase of the cell cycle, when DNA synthesis is most active, making it particularly effective against rapidly dividing cancer cells.
Quantitative Insights: Efficacy and Pharmacokinetics
The clinical utility of Ara-C is underpinned by a wealth of quantitative data from preclinical and clinical studies.
Table 1: In Vitro Cytotoxicity of Arabinosylcytosine (Ara-C)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HL-60 | Acute Promyelocytic Leukemia | ~2.5 | 24 |
| THP-1 | Acute Monocytic Leukemia | 6.34 | 24 |
| U937 | Histiocytic Lymphoma | 13.15 | 24 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Varies (e.g., synergistic with other agents) | Not specified |
| Jurkat | Acute T-Cell Leukemia | Varies (e.g., synergistic with other agents) | Not specified |
IC50 values can vary depending on the specific experimental conditions.
Table 2: Pharmacokinetic Parameters of Arabinosylcytosine (Ara-C)
| Parameter | Value | Condition |
| Administration Route | Intravenous, Subcutaneous, Intrathecal | Poor oral absorption |
| Bioavailability | High (IV, SC, IT) | Low (Oral) |
| Half-life (plasma) | Biphasic: Initial phase ~1-3 minutes, Terminal phase ~1-3 hours | |
| Metabolism | Rapidly deaminated in the liver to inactive uracil (B121893) arabinoside (Ara-U) | |
| Excretion | Primarily renal (metabolites in urine) | |
| Plasma Concentration (Steady State) | 0.30 (± 0.13) µM | 200 mg/m²/day continuous infusion |
| Systemic Clearance | 134 (± 71) L/h/m² | 200 mg/m²/day continuous infusion |
Experimental Protocols: Unraveling the Action of Ara-C
The understanding of Ara-C's discovery and mechanism of action is built upon a foundation of key experimental procedures.
Synthesis of Arabinosylcytosine (A Historical Perspective)
General Steps for Nucleoside Synthesis (Illustrative):
-
Protection of the Sugar: The hydroxyl groups of the arabinose sugar are protected with appropriate chemical groups to prevent unwanted side reactions.
-
Activation of the Sugar: The protected sugar is then activated, often at the anomeric carbon (C1), to facilitate coupling with the nucleobase.
-
Coupling Reaction: The activated sugar is reacted with a protected cytosine base.
-
Deprotection: The protecting groups are removed from the sugar and the base to yield the final product, arabinosylcytosine.
-
Purification: The final compound is purified using techniques such as chromatography and crystallization.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds like Ara-C.
Protocol for MTT Assay with HL-60 Cells:
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of approximately 2 x 10⁴ cells per well in 100 µL of culture medium.
-
Drug Treatment: Prepare serial dilutions of Ara-C in culture medium and add them to the wells. Include a vehicle control (medium with no drug).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of Ara-C that inhibits 50% of cell growth).
Measurement of Intracellular Ara-CTP Levels by HPLC
Quantifying the intracellular concentration of the active metabolite, Ara-CTP, is crucial for understanding the pharmacodynamics of Ara-C. High-performance liquid chromatography (HPLC) is a standard method for this analysis.
Protocol for Intracellular Ara-CTP Measurement:
-
Cell Culture and Treatment: Culture leukemia cells and treat with Ara-C for a specified period.
-
Cell Lysis and Extraction: Harvest the cells and lyse them to release the intracellular contents. Extract the nucleotides using an acid precipitation method (e.g., with perchloric acid or trichloroacetic acid).
-
Neutralization: Neutralize the acidic extract.
-
HPLC Analysis:
-
Column: Use a suitable anion-exchange or reverse-phase column.
-
Mobile Phase: Employ a gradient of buffers to separate the different nucleotides.
-
Detection: Detect the nucleotides using a UV detector at a wavelength of 254-280 nm.
-
-
Quantification: Compare the peak area of Ara-CTP in the sample to a standard curve generated with known concentrations of Ara-CTP to determine its intracellular concentration. More advanced methods may use tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.
Visualizing the Impact: Signaling Pathways and Workflows
The cellular response to Ara-C is complex, involving multiple signaling pathways that dictate cell fate.
Signaling Pathways
Experimental and Clinical Workflows
Conclusion and Future Directions
From its serendipitous discovery in a marine sponge to its enduring role in the treatment of leukemia, arabinosylcytosine represents a triumph of natural product-inspired drug discovery. Its well-defined mechanism of action, centered on the disruption of DNA synthesis, has provided a powerful tool against rapidly proliferating cancer cells. However, the development of resistance remains a significant clinical challenge.
Future research will likely focus on strategies to overcome Ara-C resistance, such as the development of novel drug combinations that target resistance pathways, the use of biomarkers to predict patient response, and the design of new nucleoside analogs with improved pharmacokinetic and pharmacodynamic properties. The comprehensive understanding of Ara-C's history, mechanism, and clinical application detailed in this guide provides a solid foundation for these future endeavors, ensuring that the legacy of this remarkable molecule continues to evolve and improve the lives of patients with cancer.
References
- 1. Response and Toxicity to this compound Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of this compound (ARA-C) therapy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Cytarabine In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of cytarabine (B982) (cytosine arabinoside, Ara-C), a cornerstone antimetabolite chemotherapy agent. Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing therapeutic regimens and developing novel drug delivery strategies.
Core Pharmacokinetic Profile
This compound is a pyrimidine (B1678525) nucleoside analog that primarily targets rapidly dividing cancer cells.[1][2] Its efficacy is highly dependent on the duration of exposure of cancer cells to cytotoxic concentrations, as it is an S-phase-specific drug.[3][4] However, its clinical utility is limited by its rapid in vivo degradation.[3][5]
Absorption and Bioavailability: this compound's bioavailability is highly dependent on the route of administration.
-
Oral: Oral administration is ineffective, with less than 20% of the dose absorbed from the gastrointestinal tract due to extensive first-pass metabolism in the liver and intestines.[1][6][7]
-
Intravenous (IV): This is the most common route, ensuring 100% bioavailability. Continuous IV infusions can produce constant plasma concentrations within 8-24 hours.[7][8]
-
Subcutaneous (SC) and Intramuscular (IM): These routes provide high bioavailability.[1] Following SC or IM injection, peak plasma concentrations are reached within 20-60 minutes, though these levels are typically lower than those achieved with IV administration.[7][8]
-
Intrathecal (IT): Direct administration into the cerebrospinal fluid (CSF) is used for treating meningeal leukemia.[3][8] This route bypasses the blood-brain barrier and allows for therapeutic concentrations within the central nervous system.
Distribution: Once in systemic circulation, this compound is widely distributed throughout the body.[2][8] It has a low plasma protein binding capacity of approximately 13%.[1][7] A significant characteristic of this compound is its ability to cross the blood-brain barrier.[1][2]
Metabolism: this compound's metabolic pathway is a critical determinant of its activity and rapid clearance.
-
Anabolism (Activation): Intracellularly, this compound is converted to its active form, this compound triphosphate (ara-CTP), through phosphorylation by deoxycytidine kinase (dCK) and other nucleotide kinases.[6][7] Ara-CTP inhibits DNA polymerase and is incorporated into DNA, leading to chain termination and cell death.[2][6]
-
Catabolism (Inactivation): The primary route of elimination is rapid deamination by cytidine (B196190) deaminase (CDA), an enzyme highly active in the liver, spleen, kidneys, and gastrointestinal tract.[3][9] This process converts this compound into the biologically inactive and non-toxic metabolite, 1-β-D-arabinofuranosyluracil (ara-U).[3][5]
Elimination: this compound exhibits a biphasic elimination pattern from the plasma following a rapid IV injection.[2][10]
-
Initial Distribution Phase: A very short half-life of about 10 minutes.[2][10]
-
Terminal Elimination Phase: A half-life of approximately 1 to 3 hours.[2][10]
Within 24 hours, about 80% of an administered dose is excreted in the urine, predominantly as the inactive metabolite ara-U, with less than 10% excreted as the unchanged parent drug.[2][11]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for different formulations and study populations.
Table 1: Pharmacokinetic Parameters of Conventional this compound in Humans
| Parameter | Value | Route of Administration | Reference |
|---|---|---|---|
| Oral Bioavailability | < 20% | Oral | [7] |
| Time to Peak (Tmax) | 20 - 60 minutes | Subcutaneous / Intramuscular | [7] |
| Plasma Protein Binding | ~13% | Intravenous | [7] |
| Initial Half-Life (t½α) | ~10 minutes | Intravenous | [2][10] |
| Terminal Half-Life (t½β) | 1 - 3 hours | Intravenous | [2][10] |
| Systemic Clearance (Cl) | 134 (± 71) L/h/m² | Continuous IV Infusion | [12][13] |
| Steady-State Conc. (Css) | 0.30 (± 0.13) µM | Continuous IV Infusion (200 mg/m²/day) | [12][13] |
| Primary Excretion | ~80% in urine within 24h (mostly as ara-U) | Intravenous |[2] |
Table 2: Pharmacokinetic Parameters of Liposomal this compound in Humans
| Parameter | Value | Route of Administration | Note | Reference |
|---|---|---|---|---|
| Half-Life (t½) in CSF | 148 hours | Intrathecal | Compared to 2.7 hours for unencapsulated drug | [5] |
| Systemic Exposure | Minimal / Negligible | Intrathecal | Slow release from CSF to plasma, followed by rapid metabolism |[7] |
Table 3: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Value | Route of Administration | Study Population | Reference |
|---|---|---|---|---|
| Terminal Half-Life (t½) | 1.35 (± 0.3) hours | Subcutaneous (50 mg/m²) | Healthy Beagles | [14] |
| Terminal Half-Life (t½) | 1.15 (± 0.13) hours | IV Constant Rate Infusion (25 mg/m²/hr for 8h) | Healthy Beagles | [14] |
| Elimination Half-Life | 1.09 hours | Subcutaneous (50 mg/m²) | Dogs with MUE | [15] |
| Time to Peak (Tmax) | 0.55 hours | Subcutaneous (50 mg/m²) | Dogs with MUE | [15] |
| Elimination Half-Life (Ara-C) | 25.6 hours | Oral (this compound Ocfosfate Prodrug) | Healthy Hounds |[16] |
Experimental Protocols
A. Clinical Pharmacokinetic Study Protocol
This protocol outlines a typical design for assessing this compound pharmacokinetics in human subjects.
-
Subject Selection: Patients with acute myeloid leukemia (AML) scheduled to receive this compound as part of their induction therapy are recruited.[12] Baseline demographics, clinical chemistry, and hematology are recorded.
-
Drug Administration: this compound is administered at a specified dose, for example, 200 mg/m²/day as a continuous intravenous infusion for 7 days.[12][13]
-
Sample Collection:
-
Whole blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).
-
To prevent ex vivo degradation of this compound by cytidine deaminase, the stabilizing agent tetrahydrouridine (B1681287) (THU) is added to the collection tubes immediately after sampling.[17][18]
-
Blood samples are drawn at predefined time points: pre-dose, and multiple points during and after the infusion to characterize the steady-state concentration and elimination phase.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalytical Method: See Section B for a detailed analytical protocol.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or population-based modeling approaches (e.g., using software like NONMEM) to determine key parameters such as clearance (Cl), volume of distribution (Vd), steady-state concentration (Css), and elimination half-life (t½).[19]
B. Bioanalytical Method for this compound Quantification
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for quantifying this compound and ara-U in plasma.[17][20]
-
Sample Preparation:
-
Objective: To extract this compound from the plasma matrix and remove interfering substances.
-
Method 1: Protein Precipitation (PP): An organic solvent (e.g., methanol (B129727) or acetonitrile) is added to the plasma sample to precipitate proteins. The sample is vortexed and centrifuged, and the supernatant is collected for analysis.[21]
-
Method 2: Solid-Phase Extraction (SPE): Cation-exchange SPE is employed for cleaner extracts and higher sensitivity.[17][18] Plasma samples are loaded onto an SPE cartridge, washed, and the analyte is eluted with a suitable solvent.
-
An internal standard (e.g., stable isotope-labeled this compound like Ara-C ¹³C₃) is added before extraction to correct for variability.[21]
-
-
Chromatographic Separation:
-
System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A column suitable for polar compounds, such as a High Strength Silica (HSS) T3 column (e.g., 100 × 2.1 mm, 1.8 µm), is used to achieve separation from the endogenous isobaric compound, cytidine.[17][20]
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., ammonium (B1175870) formate (B1220265) buffer and acetonitrile).
-
-
Mass Spectrometric Detection:
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[17][21]
-
Mode: Detection is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for this compound, ara-U, and the internal standard. For example, m/z 242 → 109 for this compound.[21]
-
-
Method Validation: The method is validated according to regulatory guidelines for linearity, accuracy, precision (intra- and inter-day), selectivity, stability, and matrix effects.[17][18] A typical linear range is 0.500–500 ng/mL.[17]
Visualizations: Pathways and Workflows
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Clinical pharmacokinetics of this compound formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. imcr.uzh.ch [imcr.uzh.ch]
- 6. go.drugbank.com [go.drugbank.com]
- 7. drugs.com [drugs.com]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. Response and Toxicity to this compound Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical pharmacology of this compound in patients with acute myeloid leukemia: a cancer and leukemia group B study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical pharmacology of this compound in patients with acute myeloid leukemia: a cancer and leukemia group B study. [vivo.weill.cornell.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. escholarship.org [escholarship.org]
- 17. HPLC-MS/MS method for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Population pharmacokinetics of this compound, etoposide, and daunorubicin in the treatment for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.rug.nl [research.rug.nl]
- 21. eurofins.com [eurofins.com]
Cytarabine as an Inducer of Apoptosis in Leukemia Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytarabine (B982) (Ara-C), a cornerstone in the treatment of acute myeloid leukemia (AML) and other hematological malignancies, exerts its cytotoxic effects primarily through the induction of apoptosis. As a nucleoside analog of deoxycytidine, its mechanism centers on the disruption of DNA synthesis and integrity. Following cellular uptake, this compound is phosphorylated to its active triphosphate form, ara-CTP, which is incorporated into elongating DNA strands. This incorporation inhibits DNA polymerase, leading to chain termination, DNA damage, and the activation of cellular stress responses. Ultimately, these events converge on the intrinsic apoptotic pathway, characterized by the activation of Bcl-2 family proteins and caspases. This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental methodologies related to this compound-induced apoptosis in leukemia cells.
Core Mechanism of this compound-Induced Apoptosis
This compound's pro-apoptotic activity is a multi-step process initiated by its structural similarity to the natural nucleoside, deoxycytidine.[1][2]
-
Cellular Uptake and Activation: this compound enters leukemia cells via nucleoside transporters.[1][3] Inside the cell, it is converted into its active form, this compound triphosphate (ara-CTP), through a series of phosphorylation steps catalyzed by kinases, with deoxycytidine kinase (dCK) being a key enzyme.[1][3][4]
-
Disruption of DNA Synthesis: Ara-CTP acts as a competitive inhibitor of DNA polymerase.[1][2] Its incorporation into the DNA strand leads to the cessation of DNA elongation, a process known as chain termination.[1][2] This halting of DNA replication is a major trigger for apoptosis, particularly in rapidly dividing cancer cells.[1][2]
-
Induction of DNA Damage: The incorporation of ara-CTP creates abnormal DNA structures that overwhelm the cell's DNA repair machinery.[1] This accumulation of irreparable DNA damage serves as a potent signal for programmed cell death.[1] The phosphorylation of H2AX is a recognized marker of this DNA damage.[5]
Signaling Pathways in this compound-Induced Apoptosis
The apoptotic signal initiated by this compound-induced DNA damage is propagated through a complex network of signaling pathways, primarily converging on the mitochondria-mediated intrinsic pathway.
The Intrinsic (Mitochondrial) Apoptosis Pathway
This pathway is central to this compound's mechanism of action.[6]
-
Upregulation of BH3-Only Proteins: At nanomolar concentrations, this compound induces the upregulation of pro-apoptotic BH3-only proteins, including Bim, Puma, and Noxa.[6]
-
Activation of Bax and Bak: These BH3-only proteins activate the effector proteins Bax and Bak, which leads to mitochondrial outer membrane permeabilization (MOMP).
-
Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including initiator caspase-9 and executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[6][7][8]
Role of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including Erk1/2 and p38, is activated in response to this compound treatment and can have context-dependent roles.[3][9]
-
Pro-survival Signaling: In some contexts, this compound-induced activation of the MAPK pathway can lead to the phosphorylation of eIF4E and an increase in the anti-apoptotic protein Mcl-1, promoting cell survival.[3][9] Inhibition of this pathway, for instance through Mnk inhibitors, can enhance this compound-induced apoptosis.[3][9]
-
Pro-apoptotic Signaling: Conversely, activation of p38 MAPK has been shown to be involved in the apoptotic process by downregulating the RNA-binding protein HuR, which leads to the destabilization of Mcl-1 mRNA.[10] Furthermore, the p38 MAPK/H2AX/Mcl-1 axis has been identified as a critical regulatory hub in this compound-induced apoptosis, where p38 activation contributes to Mcl-1 downregulation and apoptosis.[5][11]
The DNA Damage Response (DDR) Pathway
The replication stress caused by this compound activates the ATR/Chk1 DNA damage response pathway.[12] While this is initially a pro-survival response aimed at repairing DNA damage, sustained activation in the face of overwhelming damage contributes to the apoptotic signal.[12]
Regulation of Bcl-2 Family Proteins
The balance between pro- and anti-apoptotic members of the Bcl-2 family is a critical determinant of cell fate.
-
Mcl-1 Downregulation: A key event in this compound-induced apoptosis is the downregulation of the anti-apoptotic protein Mcl-1.[7][10] This occurs at both the protein and mRNA levels through mechanisms involving the p38 MAPK and AKT/GSK3β/CREB pathways.[10]
-
Bcl-2 Inhibition: this compound treatment has also been shown to lead to the downregulation of the anti-apoptotic protein Bcl-2.[13][14]
Below is a diagram illustrating the core signaling pathways involved in this compound-induced apoptosis.
Caption: Signaling pathways of this compound-induced apoptosis.
Quantitative Data on this compound-Induced Apoptosis
The efficacy of this compound in inducing apoptosis is both dose- and time-dependent. Below are tables summarizing quantitative data from various studies on different leukemia cell lines.
Table 1: Dose-Dependent Effects of this compound on Leukemia Cell Viability and Apoptosis
| Cell Line | Drug Concentration | Exposure Time (hours) | Effect | Reference |
| HL-60 | 75 nM | Not Specified | 50.3% growth inhibition | [5] |
| U937 | 40 nM | Not Specified | 54.8% growth inhibition | [5] |
| THP-1 | > 10 µM | Not Specified | GI50 | [5] |
| MV4-11 | 0.1 µM | 24 | 22% apoptosis (Annexin V+/PI-) | [3] |
| Kasumi-3 | 200 nM | 4 | >20% apoptosis | [13] |
| REH | 3.2 µM | 24 | IC50 for viability | [15] |
| REH | 0.4 µM | 48 | IC50 for viability | [15] |
| U937 | 0.5 µM & 1 µM | 24 | Dose-dependent decrease in viable cells | [16][17] |
| THP-1 | 0.5 µM & 1 µM | 24 | Dose-dependent decrease in viable cells | [16][17] |
Table 2: Time-Dependent Effects of this compound on Apoptosis in Leukemia Cells
| Cell Line | Drug Concentration | Exposure Time (hours) | Effect | Reference |
| AML and ALL cell lines | 25-200 nM | 24-48 | Time-dependent induction of apoptosis | [6][18] |
| HL-60 | 30 nM | 12 | 50.4% apoptosis | [5] |
| HL-60 | 30 nM | 24 | 64.6% apoptosis | [5] |
| THP-1 | 600 nM | 12 | 26.3% apoptosis | [5] |
| THP-1 | 600 nM | 24 | 59.9% apoptosis | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound-induced apoptosis.
Cell Culture and Treatment
-
Cell Lines: Commonly used human leukemia cell lines include HL-60, U937, THP-1 (myeloid), and Jurkat, REH (lymphoid).[5][6][15][19]
-
Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is dissolved in sterile water or DMSO to prepare a stock solution, which is then aliquoted and stored at -20°C.[20]
-
Treatment: Cells are seeded at a specific density (e.g., 1 x 10^5 cells/well in a 6-well plate) and treated with various concentrations of this compound for the desired time periods.[5]
Assessment of Apoptosis
A multi-parametric approach is recommended for the robust detection and quantification of apoptosis.
This is a standard flow cytometry-based assay to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[6][15]
-
Cell Collection: After treatment, collect cells by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Below is a diagram of the experimental workflow for Annexin V/PI staining.
Caption: Experimental workflow for Annexin V/PI staining.
This assay measures the activity of key executioner caspases like caspase-3 and -7.
-
Cell Lysis: Lyse the treated cells to release cellular contents.
-
Substrate Addition: Add a fluorogenic caspase substrate (e.g., DEVD-based for caspase-3/7) to the lysate.
-
Incubation: Incubate at 37°C to allow for enzymatic cleavage of the substrate.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader. The fluorescence intensity is proportional to the caspase activity.
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.
-
Protein Extraction: Prepare whole-cell lysates from treated and untreated cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved PARP, cleaved caspase-3, Bcl-2, Mcl-1, p-p38).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion
This compound remains a critical therapeutic agent for leukemia, with its efficacy deeply rooted in its ability to induce apoptosis. A thorough understanding of its molecular mechanisms—from the initial disruption of DNA synthesis to the intricate signaling cascades involving the Bcl-2 family and MAPK pathways—is paramount for optimizing its clinical use and developing novel combination therapies. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuances of this compound-induced apoptosis and to explore strategies to overcome drug resistance. The continued elucidation of these pathways will undoubtedly pave the way for more effective and targeted anti-leukemic therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Inhibition of Mnk enhances apoptotic activity of this compound in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Homoharringtonine enhances this compound-induced apoptosis in acute myeloid leukaemia by regulating the p38 MAPK/H2AX/Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. The mechanisms of Ara-C-induced apoptosis of resting B-chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. This compound-induced destabilization of MCL1 mRNA and protein triggers apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. This compound-induced differentiation of AML cells depends on Chk1 activation and shares the mechanism with inhibitors of DHODH and pyrimidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic T lymphocytes promote this compound-induced acute myeloid leukemia cell apoptosis via inhibiting Bcl-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic T lymphocytes promote this compound-induced acute myeloid leukemia cell apoptosis via inhibiting Bcl-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protection of acute myeloid leukaemia cells from apoptosis induced by front-line chemotherapeutics is mediated by haem oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. p53-tumor-suppressor-fragment.com [p53-tumor-suppressor-fragment.com]
The Gatekeeper of Cytarabine's Power: A Technical Guide to Deoxycytidine Kinase in Drug Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (B982) (ara-C), a cornerstone in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML), is a prodrug that requires intracellular activation to exert its cytotoxic effects. The primary and rate-limiting step in this activation cascade is catalyzed by the enzyme deoxycytidine kinase (dCK). This technical guide provides an in-depth exploration of the critical role of dCK in the bioactivation of this compound, detailing the metabolic pathway, mechanisms of resistance, regulatory signaling, and key experimental methodologies for its study.
The Metabolic Activation of this compound: A dCK-Dependent Pathway
This compound, a nucleoside analog, must be phosphorylated to its triphosphate form, ara-CTP, to be incorporated into DNA, leading to chain termination and apoptosis. This process is a multi-step enzymatic cascade initiated by dCK.
The activation pathway is as follows:
-
Transport: this compound enters the cell primarily through human equilibrative nucleoside transporter 1 (hENT1).
-
Initial Phosphorylation: Deoxycytidine kinase (dCK) catalyzes the phosphorylation of this compound to this compound monophosphate (ara-CMP). This is the rate-limiting step in the activation pathway.[1]
-
Subsequent Phosphorylations: Ara-CMP is further phosphorylated to this compound diphosphate (B83284) (ara-CDP) by pyrimidine-nucleoside monophosphate kinase (UMP-CMPK) and finally to the active form, this compound triphosphate (ara-CTP), by nucleoside diphosphate kinases (NDPKs).
-
DNA Incorporation: Ara-CTP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerases. The incorporation of ara-CTP leads to the inhibition of DNA synthesis and repair, ultimately triggering cell death.
Inactivation pathways also exist, primarily through the action of cytidine (B196190) deaminase (CDA), which converts this compound to its inactive metabolite, uracil (B121893) arabinoside (ara-U), and 5'-nucleotidases that can dephosphorylate ara-CMP.[1]
Figure 1: The metabolic activation pathway of this compound, highlighting the rate-limiting step catalyzed by dCK.
Quantitative Data on dCK and this compound Sensitivity
The expression and activity of dCK are critical determinants of this compound efficacy. Reduced dCK levels are a common mechanism of this compound resistance. The following tables summarize key quantitative data from various studies.
| Cell Line | dCK mRNA Expression (Relative) | This compound IC50 (µM) | Reference |
| CCRF-CEM (sensitive) | High | ~0.02 | [2] |
| CEM/ara-C (resistant) | Low (<5% of parental) | >10 | [2] |
| HL-60 (sensitive) | High | ~0.05 | [3] |
| HL-60/ara-C (resistant) | Low | ~2.8 | |
| K562 (sensitive) | High | ~0.1 | |
| K562/ara-C (resistant) | Low | ~5.8 |
Table 1: Correlation between dCK expression and this compound IC50 in leukemic cell lines.
| Parameter | Value | Substrate | Reference |
| Km | 1.5 - 5 µM | Deoxycytidine | |
| 10 - 50 µM | This compound | ||
| Vmax | Varies significantly with cell type and dCK expression level | Deoxycytidine/Cytarabine |
Table 2: Kinetic constants of deoxycytidine kinase for its natural substrate and this compound.
Regulation of Deoxycytidine Kinase
The expression and activity of dCK are tightly regulated at multiple levels, providing potential avenues for therapeutic intervention to enhance this compound efficacy.
Transcriptional Regulation
The promoter region of the DCK gene contains binding sites for various transcription factors. Methylation of CpG islands in the promoter region has been shown to silence DCK gene expression, contributing to this compound resistance.
Post-Translational Modifications
dCK activity is also modulated by post-translational modifications, most notably phosphorylation. Phosphorylation of serine-74 has been demonstrated to activate dCK, enhancing its catalytic efficiency.
Figure 2: Key regulatory mechanisms controlling dCK expression and activity.
Experimental Protocols
Accurate measurement of dCK activity and this compound metabolism is crucial for both research and clinical applications. Below are detailed methodologies for key experiments.
Deoxycytidine Kinase Activity Assay (Radiolabeling Method)
This assay measures the rate of phosphorylation of a radiolabeled substrate by dCK in a cell lysate.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, protease inhibitors)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.6, 5 mM MgCl2, 5 mM ATP, 10 mM NaF, 1 mM DTT)
-
[³H]-deoxycytidine or [³H]-cytarabine
-
DE-81 ion-exchange filter paper
-
Wash buffer (1 mM ammonium (B1175870) formate)
-
Scintillation cocktail and counter
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine protein concentration (e.g., Bradford assay).
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine 50-100 µg of cell lysate with the reaction buffer.
-
Add [³H]-deoxycytidine or [³H]-cytarabine to a final concentration of 50 µM.
-
Incubate at 37°C for 30-60 minutes.
-
-
Separation of Phosphorylated Product:
-
Spot an aliquot of the reaction mixture onto a DE-81 filter paper disc.
-
Wash the filter paper discs three times with 1 mM ammonium formate (B1220265) for 10 minutes each.
-
Wash once with ethanol and allow to air dry.
-
-
Quantification:
-
Place the dried filter paper in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate dCK activity as pmol of substrate phosphorylated per minute per mg of protein.
-
References
- 1. RNA expression of genes involved in this compound metabolism and transport predicts this compound response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Down-regulation of deoxycytidine kinase in human leukemic cell lines resistant to cladribine and clofarabine and increased ribonucleotide reductase activity contributes to fludarabine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound-resistant leukemic cell lines established from five different blood cell lineages using gene expression and proteomic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Label Cytarabine in Primary CNS Lymphoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Primary Central Nervous System Lymphoma (PCNSL) is an aggressive form of non-Hodgkin lymphoma confined to the central nervous system. While high-dose methotrexate (B535133) remains the cornerstone of therapy, the off-label use of cytarabine (B982), a pyrimidine (B1678525) nucleoside analog, has demonstrated significant efficacy in improving patient outcomes, particularly in combination regimens and as a consolidation therapy. This technical guide provides an in-depth overview of the off-label applications of this compound in PCNSL, focusing on quantitative data from clinical studies, detailed experimental protocols, and the underlying molecular pathways.
Efficacy and Safety of this compound in PCNSL
The addition of this compound to methotrexate-based regimens has been shown to improve response rates and progression-free survival in patients with newly diagnosed PCNSL. A meta-analysis of three randomized clinical trials demonstrated a significant increase in both complete remission (CR) and overall response rate (ORR) with the inclusion of this compound[1][2]. However, this is often accompanied by an increase in grade 3-4 toxicities, primarily hematological[1][2].
Table 1: Efficacy of this compound-Containing Regimens in Newly Diagnosed PCNSL
| Study/Analysis | Treatment Arm | Number of Patients | Complete Remission (CR) Rate | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
| Meta-analysis[1] | With this compound | - | OR: 2.27 (p < 0.01) | OR: 2.11 (p = 0.02) | HR: 0.66 (p = 0.04) | HR: 0.75 (p = 0.17) |
| Without this compound | - | - | - | - | - | |
| Phase II Trial | Methotrexate + this compound | 39 | 46% | 69% | - | - |
| Methotrexate alone | 40 | 18% | 40% | - | - |
OR: Odds Ratio; HR: Hazard Ratio. An OR > 1 and HR < 1 favor the this compound-containing arm.
Table 2: Grade 3-4 Toxicities Associated with this compound in PCNSL
| Study/Analysis | Treatment Arm | Hematological Toxicity | Infectious Complications | Other Notable Toxicities |
| Meta-analysis | With this compound | Higher incidence (OR: 2.95, p < 0.01) | - | - |
| Phase II Trial | Methotrexate + this compound | 92% | - | - |
| Methotrexate alone | 15% | - | - | |
| Case Series (HD-araC) | High-Dose this compound | Severe hematological toxicity | Neutropenic fever (~33%) | - |
Experimental Protocols and Methodologies
The administration of this compound in PCNSL requires specific protocols, whether as part of an induction regimen, consolidation therapy, or intrathecal delivery.
High-Dose Intravenous this compound (HD-araC) in Combination Therapy
A common off-label use of this compound is in combination with high-dose methotrexate.
-
Regimen Example (from a phase 2 trial) :
-
Methotrexate: 3.5 g/m² intravenously on day 1.
-
This compound: 2 g/m² intravenously twice a day on days 2 and 3.
-
Cycle Frequency: Every 3 weeks for four courses.
-
Supportive Care: Prophylactic eye drops are administered to prevent ocular toxicity.
-
Intrathecal this compound
Intrathecal administration of this compound is used for the treatment of lymphomatous meningitis.
-
Regimen Example :
-
This compound: 70 mg administered intrathecally.
-
Frequency: Weekly until cerebrospinal fluid (CSF) is clear of malignant cells.
-
Pre-assessment: Coagulation abnormalities should be corrected prior to the procedure. A platelet count of >40 x 10⁹/L is recommended.
-
A liposomal formulation of this compound is also utilized for intrathecal administration, which allows for a sustained release of the drug in the CSF.
Molecular Pathways and Mechanism of Action
Signaling Pathways in Primary CNS Lymphoma
PCNSL is characterized by the aberrant activation of several key signaling pathways that promote cell survival and proliferation. These include the B-cell receptor (BCR), Toll-like receptor (TLR), and NF-κB signaling pathways. Mutations in genes such as MYD88 and CD79B are frequently observed and lead to constitutive activation of NF-κB. The JAK/STAT pathway and increased expression of immune checkpoint molecules like PD-L1 and PD-L2 also contribute to the pathogenesis of PCNSL.
Mechanism of Action of this compound
This compound is a cell cycle-specific antimetabolite that primarily affects cells in the S-phase of division. Its mechanism of action involves several steps:
-
Cellular Uptake: this compound enters the cell via nucleoside transporters.
-
Activation: Inside the cell, it is phosphorylated by deoxycytidine kinase to its active triphosphate form, this compound-5'-triphosphate (ara-CTP).
-
Inhibition of DNA Synthesis: Ara-CTP competitively inhibits DNA polymerase, preventing DNA elongation and repair.
-
DNA Incorporation: Ara-CTP can also be incorporated into the DNA strand, leading to chain termination.
This disruption of DNA synthesis ultimately triggers apoptosis in rapidly dividing cancer cells.
Experimental Workflow: High-Dose this compound Consolidation
The following diagram illustrates a typical workflow for the administration of high-dose this compound as a consolidation therapy following induction treatment for PCNSL.
Conclusion and Future Directions
The off-label use of this compound has become an integral component of multi-agent chemotherapy regimens for primary CNS lymphoma, contributing to improved remission rates and progression-free survival. However, its use is associated with significant toxicities that require careful management. A deeper understanding of the molecular pathogenesis of PCNSL is paving the way for the development of targeted therapies that may be used in combination with or as alternatives to conventional chemotherapy. Future research should focus on optimizing the dose and schedule of this compound-containing regimens, identifying biomarkers to predict response and toxicity, and evaluating novel combinations with targeted agents to enhance efficacy while minimizing adverse effects for this challenging disease.
References
Navigating the Blood-Brain Barrier: A Technical Guide to Cytarabine Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (B982) (ara-C), a cornerstone of chemotherapy for hematological malignancies, faces a significant hurdle in the treatment of central nervous system (CNS) leukemia and lymphoma: the blood-brain barrier (BBB). This highly selective, dynamic interface protects the brain from systemic toxins but also severely restricts the entry of many therapeutic agents, including this compound. Understanding the intricate mechanisms governing this compound's passage across the BBB is paramount for optimizing its efficacy in the CNS. This technical guide provides an in-depth exploration of the core principles of this compound transport across the BBB, detailing the transporters involved, quantitative permeability data, experimental methodologies, and the signaling pathways that regulate this critical process.
Core Concepts of this compound Transport Across the Blood-Brain Barrier
This compound, being a hydrophilic molecule, relies on carrier-mediated transport to traverse the lipid-rich membranes of the brain endothelial cells that form the BBB.[1] The primary conduits for its entry into the CNS are nucleoside transporters belonging to the Solute Carrier (SLC) superfamily.
Key Influx Transporters:
-
Human Equilibrative Nucleoside Transporter 1 (hENT1; SLC29A1): This is the principal transporter responsible for the facilitated diffusion of this compound across the BBB.[2][3] hENT1 is widely expressed in the human brain, particularly in the cerebral cortex, thalamus, and basal ganglia.[4] Its bidirectional nature means it can mediate both influx and efflux, depending on the concentration gradient.
-
Human Concentrative Nucleoside Transporters (hCNTs; SLC28 family): These transporters, such as hCNT1 and hCNT3, utilize the sodium gradient to actively transport nucleosides, including this compound, into cells against a concentration gradient.[2] While their expression at the BBB is less characterized than hENT1, they are believed to contribute to the overall uptake of this compound into the CNS.
The Role of Efflux Transporters:
The ATP-binding cassette (ABC) superfamily of transporters actively pumps xenobiotics out of the brain, posing a significant challenge to drug delivery.
-
P-glycoprotein (P-gp; ABCB1): P-gp is a major efflux transporter at the BBB that actively expels a wide range of substrates from brain endothelial cells back into the bloodstream. While this compound is not considered a high-affinity substrate for P-gp, the transporter's broad specificity and high expression at the BBB suggest a potential, albeit likely minor, role in limiting its CNS accumulation.
Quantitative Data on this compound Permeability Across the Blood-Brain Barrier
The penetration of this compound into the CNS is dose-dependent. High-dose intravenous administration is often employed to achieve therapeutic concentrations in the cerebrospinal fluid (CSF).
| Parameter | Value | Condition | Reference |
| CSF:Plasma Ratio | 0.06 - 0.22 | High-dose intravenous infusion (1-3 g/m²) | |
| Peak CSF Concentration | 347 ng/mL | 1 g/m² intravenous infusion | |
| Peak CSF Concentration | 1,070 ng/mL | 3 g/m² intravenous infusion | |
| Mean CSF Concentration | 7.8 µM | 3 g/m² intravenous infusion every 12h for 6 days |
| Drug Formulation | Time Point | Median CSF Concentration | Range | Reference |
| Liposomal this compound (Intrathecal) | Days 13-16 | 156 ng/mL | 5 - 4581 ng/mL | |
| Liposomal this compound (Intrathecal) | Days 25-29 | 146 ng/mL | 5 - 353 ng/mL |
Experimental Protocols
In Vitro Blood-Brain Barrier Transport Assay
This protocol outlines a general procedure for assessing this compound transport using a primary brain endothelial cell (BEC) co-culture model.
1. Isolation and Culture of Primary Brain Endothelial Cells:
-
Source: Brain cortices from mice or rats.
-
Procedure:
-
Meninges and white matter are carefully removed from the brain tissue.
-
The cortical tissue is mechanically and enzymatically digested (e.g., with collagenase and DNase) to isolate microvessels.
-
Microvessels are separated from other cellular debris by density gradient centrifugation (e.g., using BSA or Percoll).
-
A second enzymatic digestion releases endothelial cells from the vessel fragments.
-
Cells are plated on collagen-coated culture plates in a specialized endothelial cell medium.
-
Puromycin treatment can be used to select for a pure population of BECs.
-
2. Co-culture Model Assembly:
-
BECs are seeded onto the apical side of a Transwell insert.
-
Astrocytes, isolated from neonatal rodent brains, are cultured on the basolateral side of the well. This co-culture helps to induce and maintain the barrier properties of the BEC monolayer.
3. This compound Transport Assay:
-
The integrity of the BEC monolayer is assessed by measuring Transendothelial Electrical Resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer Yellow or radiolabeled sucrose).
-
Radiolabeled or unlabeled this compound is added to the apical (blood side) chamber.
-
Samples are collected from the basolateral (brain side) chamber at various time points.
-
The concentration of this compound in the samples is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or scintillation counting (for radiolabeled compounds).
-
The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport.
In Vivo Microdialysis for Measuring Brain Extracellular Fluid Concentrations
This protocol describes the general steps for in vivo microdialysis to measure this compound concentrations in the brain of a freely moving animal.
1. Surgical Implantation of Microdialysis Probe:
-
A guide cannula is stereotaxically implanted into the specific brain region of interest in an anesthetized rodent.
-
The animal is allowed to recover from surgery.
2. Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
The system is allowed to equilibrate to establish a stable baseline.
-
This compound is administered systemically (e.g., via intravenous injection).
-
Dialysate samples, containing extracellular fluid from the brain, are collected at regular intervals.
3. Sample Analysis:
-
The concentration of this compound in the dialysate is quantified using a highly sensitive analytical method such as LC-MS/MS.
Signaling Pathways and Regulation
The transport of this compound across the BBB is not a static process. It is dynamically regulated by various intracellular signaling pathways that can modulate the expression and activity of the key nucleoside transporters.
Regulation of Equilibrative Nucleoside Transporter 1 (hENT1)
While the specific signaling pathways that regulate hENT1 at the BBB are still under active investigation, studies in other cell types provide important clues. Protein kinases are known to play a role in modulating hENT1 activity. For instance, certain BCR-ABL tyrosine kinase inhibitors have been shown to inhibit hENT1-mediated uptake of nucleoside analogs and reduce its cell surface expression. This suggests that phosphorylation events are critical for hENT1 function and trafficking to the plasma membrane.
Regulation of ABC Efflux Transporters
The activity of efflux transporters like P-glycoprotein is tightly controlled by complex signaling networks. Inflammatory cytokines and oxidative stress can upregulate P-gp expression, thereby reducing the brain penetration of its substrates.
Experimental and Logical Workflows
Conclusion
The transport of this compound across the blood-brain barrier is a multifaceted process primarily mediated by the hENT1 influx transporter. Achieving therapeutic CNS concentrations is challenging but can be accomplished with high-dose intravenous therapy. A thorough understanding of the quantitative aspects of this transport, the experimental models used to study it, and the signaling pathways that provide regulatory control is essential for the development of novel strategies to enhance this compound delivery to the brain. Future research focused on modulating the activity of key transporters holds the promise of improving outcomes for patients with CNS malignancies.
References
- 1. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of high-dose this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two distinct molecular mechanisms underlying this compound resistance in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary cultures of brain microvessel endothelial cells: a valid and flexible model to study drug transport through the blood-brain barrier in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Principles of Cytarabine-Based Chemotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (B982), a cornerstone of chemotherapy for hematological malignancies for decades, remains a critical agent in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] This technical guide provides an in-depth exploration of the fundamental principles underlying this compound-based chemotherapy regimens. It delves into the molecular mechanism of action, pharmacokinetic profile, mechanisms of resistance, and the rationale behind its use in combination therapies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this vital chemotherapeutic agent.
Mechanism of Action
This compound, also known as cytosine arabinoside (ara-C), is a synthetic pyrimidine (B1678525) nucleoside analog that primarily targets rapidly dividing cancer cells.[2][3] Its cytotoxic effects are exerted through its interference with DNA synthesis and repair.[3]
Cellular Uptake and Activation:
This compound is transported into cells predominantly by the human equilibrative nucleoside transporter 1 (hENT1). Once inside the cell, it undergoes a series of phosphorylation steps to become its active form, this compound triphosphate (ara-CTP). This conversion is catalyzed by three key enzymes:
-
Deoxycytidine kinase (dCK): Converts this compound to this compound monophosphate (ara-CMP).
-
Deoxycytidine monophosphate kinase (dCMPK): Phosphorylates ara-CMP to this compound diphosphate (B83284) (ara-CDP).
-
Nucleoside diphosphate kinase (NDK): Catalyzes the final phosphorylation of ara-CDP to the active ara-CTP.
DNA Synthesis Inhibition and Apoptosis Induction:
The primary mechanism of this compound's cytotoxicity lies in the ability of ara-CTP to compete with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand during the S-phase of the cell cycle. The incorporation of ara-CTP into DNA leads to:
-
Chain Termination: The arabinose sugar moiety of this compound, with its 2'-hydroxyl group in the trans position, creates a steric hindrance that prevents the proper rotation of the DNA helix and inhibits the ability of DNA polymerase to add the next nucleotide, effectively terminating DNA chain elongation.
-
Inhibition of DNA Polymerase: Ara-CTP directly inhibits the function of DNA polymerase, further halting DNA replication and repair processes.
This disruption of DNA synthesis triggers a cascade of cellular events leading to programmed cell death, or apoptosis. This compound-induced apoptosis is primarily mediated through the intrinsic mitochondrial pathway, involving the upregulation of pro-apoptotic BH3-only proteins like Bim, Puma, and Noxa, and the subsequent activation of caspases.
Pharmacokinetics and Metabolism
The clinical efficacy of this compound is significantly influenced by its pharmacokinetic properties. Due to extensive first-pass metabolism by cytidine (B196190) deaminase in the gastrointestinal tract and liver, oral bioavailability is poor, necessitating intravenous, subcutaneous, or intrathecal administration.
Once in the bloodstream, this compound has a short plasma half-life of approximately 10 minutes for the initial phase and 1-3 hours for the terminal phase, primarily due to rapid deamination by cytidine deaminase (CDA) into its inactive and non-toxic metabolite, uracil (B121893) arabinoside (ara-U), which is then excreted in the urine. This rapid inactivation underscores the importance of continuous infusion or frequent dosing to maintain therapeutic intracellular concentrations of ara-CTP.
Mechanisms of Resistance
The development of resistance to this compound is a major clinical challenge. Resistance can be intrinsic or acquired and can occur through several molecular mechanisms that ultimately reduce the intracellular concentration of the active ara-CTP or alter the cellular response to DNA damage.
Key Mechanisms of this compound Resistance:
-
Reduced Cellular Uptake: Decreased expression or mutations in the gene encoding the hENT1 transporter (SLC29A1) can impair the entry of this compound into leukemic cells.
-
Decreased Activation: Reduced activity of the activating enzyme deoxycytidine kinase (dCK) due to mutations or altered gene expression leads to inefficient conversion of this compound to its active triphosphate form.
-
Increased Inactivation: Overexpression of the inactivating enzyme cytidine deaminase (CDA) can lead to rapid conversion of this compound to the inactive ara-U. Additionally, increased activity of 5'-nucleotidases can dephosphorylate ara-CMP, preventing its conversion to the active ara-CTP.
-
Alterations in Target Enzyme: Increased intracellular pools of the natural competitor, dCTP, can outcompete ara-CTP for incorporation into DNA.
-
Enhanced DNA Repair: Increased capacity of cancer cells to repair DNA damage caused by this compound can lead to cell survival.
-
Altered Apoptotic Pathways: Dysregulation of apoptotic signaling pathways, such as the overexpression of anti-apoptotic proteins like Mcl-1 and Bcl-2, can confer resistance to this compound-induced cell death.
This compound-Based Chemotherapy Regimens
This compound is a fundamental component of numerous chemotherapy regimens for AML and ALL. The specific regimen, including the dose and schedule of this compound, is tailored based on the type of leukemia, patient age, and risk stratification.
Standard "7+3" Induction Therapy for AML:
The most common induction regimen for newly diagnosed AML in adult patients is the "7+3" regimen, which consists of:
-
This compound: 100-200 mg/m² administered as a continuous intravenous infusion for 7 days.
-
An Anthracycline (e.g., Daunorubicin or Idarubicin): Administered intravenously for 3 days.
High-Dose this compound (HiDAC):
For consolidation therapy in AML and in the treatment of relapsed or refractory disease, high-dose this compound (HiDAC) is often employed. HiDAC regimens typically involve this compound doses of 1-3 g/m² administered intravenously over several hours, every 12 hours for 3 to 5 days. While more effective in certain patient populations, HiDAC is associated with increased toxicity.
Combination Therapies for ALL:
In the treatment of ALL, this compound is used in various phases of therapy, including induction, consolidation, and maintenance, often in combination with other chemotherapeutic agents such as vincristine, corticosteroids, asparaginase, and methotrexate.
Quantitative Data on this compound-Based Regimens
The following tables summarize the efficacy of various this compound-based regimens in clinical trials for AML and ALL.
Table 1: Efficacy of Induction Regimens in Adult AML
| Regimen | Patient Population | Complete Remission (CR) Rate | Overall Survival (OS) | Disease-Free Survival (DFS) | Reference |
| Standard "7+3" (this compound 100 mg/m²/day) | Newly Diagnosed AML | 58% | Median: 46 weeks | Median: 44 weeks | |
| Standard "7+3" (this compound 200 mg/m²/day) | Newly Diagnosed AML | 64% | Median: 38 weeks | Median: 41 weeks | |
| HiDAC + Mitoxantrone | Newly Diagnosed AML | 68.5% | - | - | |
| HiDAC + Mitoxantrone + Selinexor | Newly Diagnosed AML | 46% (CR), 14% (CRi) | Median: 16 months | Median: 11 months |
Table 2: Efficacy of High-Dose this compound (HiDAC) in AML Consolidation
| This compound Dose | Patient Population | 5-Year Relapse-Free Survival (RFS) | 5-Year Overall Survival (OS) | Reference |
| High Dose | Favorable Karyotype AML | 49% | - | |
| Standard Dose | Favorable Karyotype AML | 24% | - | |
| High Dose | Normal Karyotype AML | 40% | - | |
| Standard Dose | Normal Karyotype AML | 20% | - |
Table 3: Efficacy of this compound-Based Regimens in ALL
| Regimen | Patient Population | Outcome | Reference |
| Hyper-CVAD | Adult ALL | - | |
| CALGB 8811 | Adult ALL | - |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the mechanisms of this compound action and resistance.
1. Measurement of Intracellular this compound Triphosphate (ara-CTP) Levels
-
Principle: High-Performance Liquid Chromatography (HPLC) is a standard method to separate and quantify intracellular nucleotides, including ara-CTP.
-
Protocol:
-
Leukemic cells are incubated with this compound for a specified time.
-
Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
Intracellular nucleotides are extracted using a perchloric acid or methanol (B129727) extraction method.
-
The cell extract is neutralized and then injected into an HPLC system equipped with an anion-exchange column.
-
The separated nucleotides are detected by UV absorbance at 280 nm.
-
The concentration of ara-CTP is determined by comparing its peak area to a standard curve of known ara-CTP concentrations.
-
2. Assessment of this compound-Induced Apoptosis by Annexin V Staining
-
Principle: Annexin V is a protein that binds with high affinity to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
-
Protocol:
-
Leukemic cells are treated with this compound for the desired duration.
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V (e.g., FITC-conjugated) is added to the cell suspension.
-
A vital dye such as propidium (B1200493) iodide (PI) or 7-AAD is also added to distinguish between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
The stained cells are analyzed by flow cytometry.
-
3. DNA Fragmentation Assay
-
Principle: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments of approximately 180-200 base pairs. This can be visualized by agarose (B213101) gel electrophoresis.
-
Protocol:
-
Cells are treated with this compound to induce apoptosis.
-
DNA is extracted from the cells using a gentle lysis buffer to avoid random DNA shearing.
-
The extracted DNA is treated with RNase to remove RNA contamination.
-
The DNA is then subjected to electrophoresis on an agarose gel.
-
The gel is stained with an intercalating agent like ethidium (B1194527) bromide and visualized under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.
-
4. Western Blot Analysis of Apoptosis-Related Proteins
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases, Bcl-2 family proteins, and PARP.
-
Protocol:
-
Following treatment with this compound, cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA or Bradford assay).
-
Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
The protein bands are visualized using a chemiluminescent or fluorescent detection system.
-
5. Clonogenic Survival Assay
-
Principle: This assay assesses the ability of single cells to proliferate and form colonies after exposure to a cytotoxic agent, providing a measure of long-term cell survival.
-
Protocol:
-
A known number of leukemic cells are seeded into semi-solid media (e.g., methylcellulose) in the presence of various concentrations of this compound.
-
The plates are incubated for 1-2 weeks to allow for colony formation.
-
Colonies (typically defined as clusters of >50 cells) are counted under a microscope.
-
The surviving fraction of cells at each drug concentration is calculated relative to the untreated control.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound's mechanism of action and the development of resistance.
Caption: Cellular uptake and activation of this compound leading to DNA damage and apoptosis.
Caption: Key molecular mechanisms contributing to this compound resistance in leukemia.
Conclusion
This compound remains an indispensable agent in the treatment of acute leukemias. A thorough understanding of its basic principles, including its mechanism of action, pharmacokinetics, and the molecular pathways governing sensitivity and resistance, is paramount for optimizing its clinical use and for the development of novel therapeutic strategies to overcome resistance. This guide has provided a comprehensive overview of these core principles, supported by quantitative data and detailed experimental methodologies, to serve as a valuable resource for the scientific and drug development communities. Continued research into the intricate cellular responses to this compound will undoubtedly pave the way for more effective and personalized treatment regimens for patients with hematological malignancies.
References
Methodological & Application
Application Notes and Protocols for Utilizing Cytarabine in AML Cell Line Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (B982), also known as cytosine arabinoside (Ara-C), is a cornerstone chemotherapeutic agent in the treatment of Acute Myeloid Leukemia (AML).[1][2] It is a pyrimidine (B1678525) nucleoside analog that, upon intracellular activation to its triphosphate form (ara-CTP), inhibits DNA synthesis and repair, primarily during the S-phase of the cell cycle.[3][4][5] This document provides detailed protocols for the in vitro use of this compound in AML cell line cultures, including methods for determining cell viability and apoptosis, which are critical for evaluating its efficacy.
Mechanism of Action
Once transported into the cell, this compound is converted to its active triphosphate form, ara-CTP. Ara-CTP competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation upon its incorporation into the DNA strand. This disruption of DNA synthesis and repair mechanisms ultimately triggers cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. The cellular response to this compound-induced DNA damage can activate the ATR/Chk1 signaling pathway.
Data Presentation: Efficacy of this compound in AML Cell Lines
The sensitivity of AML cell lines to this compound varies. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this sensitivity. The following table summarizes reported IC50 values for this compound in various AML cell lines after 72 hours of treatment.
| Cell Line | IC50 (µM) | Reference |
| HL-60 | ~0.02 - 0.1 | |
| KG-1 | ~0.1 - 1.0 | |
| MOLM-13 | ~0.01 - 0.1 | |
| MV4-11 | ~0.26 | |
| Kasumi-1 | ~7.36 | |
| U937 | ~3.14 | |
| NB-4 | ~0.01 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and viability assay used.
Experimental Protocols
A. Cell Culture and Maintenance
-
Cell Lines: Commonly used AML cell lines include HL-60, KG-1, MOLM-13, MV4-11, and U937.
-
Culture Medium: Propagate cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For specific cell lines, refer to ATCC or supplier recommendations.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth. Do not allow cell density to exceed 1 x 10^6 cells/mL.
B. Preparation of this compound Stock Solution
-
Reagent: this compound (Ara-C) powder.
-
Solvent: Dissolve this compound in sterile Dimethyl Sulfoxide (DMSO) or Phosphate Buffered Saline (PBS) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles. The maximum concentration of DMSO in the final culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
C. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on AML cells.
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 0.5 x 10^5 to 1 x 10^5 cells/well in 100 µL of culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound from the stock solution in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
D. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
-
Cell Seeding and Treatment: Seed 0.5 x 10^6 cells/well in a 24-well plate and treat with desired concentrations of this compound for 24, 48, or 72 hours.
-
Cell Harvesting: Collect the cells by centrifugation at 230 g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Mechanism of action of this compound in AML cells.
Caption: General experimental workflow for this compound treatment.
References
- 1. Surmounting this compound-resistance in acute myeloblastic leukemia cells and specimens with a synergistic combination of hydroxyurea and azidothymidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-induced differentiation of AML cells depends on Chk1 activation and shares the mechanism with inhibitors of DHODH and pyrimidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
Determining the IC50 of Cytarabine in In Vitro Cytotoxicity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (B982), also known as cytosine arabinoside (Ara-C), is a cornerstone of chemotherapy regimens for various hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1] As a pyrimidine (B1678525) nucleoside analog, this compound functions as an antimetabolite, primarily targeting rapidly dividing cancer cells.[1] Its cytotoxic effects are exerted through the disruption of DNA synthesis and repair.[1]
The efficacy of a cytotoxic agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process, such as cell proliferation, by 50%. The determination of the IC50 value is a critical step in preclinical drug development, providing a quantitative measure of a compound's potency and enabling the comparison of its activity across different cell lines and experimental conditions.
This application note provides detailed protocols for determining the IC50 of this compound in in vitro cytotoxicity assays, focusing on two common methods: the MTT and CellTiter-Glo® assays. It also includes a summary of reported this compound IC50 values in various cancer cell lines and visual representations of its mechanism of action and the experimental workflow.
Mechanism of Action of this compound
This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects. Once transported into the cell, it is converted to its active triphosphate form, this compound triphosphate (ara-CTP), through a series of phosphorylation steps.[1][2] Ara-CTP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerase. The incorporation of ara-CTP into DNA leads to chain termination, thereby halting DNA replication and inducing cell cycle arrest, primarily in the S-phase. This ultimately triggers apoptosis (programmed cell death).
Data Presentation: IC50 of this compound in Cancer Cell Lines
The IC50 of this compound can vary significantly depending on the cancer cell line, the duration of drug exposure, and the cytotoxicity assay employed. The following table summarizes reported IC50 values for this compound in various hematological cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Method |
| HL-60 | Acute Promyelocytic Leukemia | 0.08 - 0.1 | 72 | MTT |
| U937 | Histiocytic Lymphoma | 0.1 - 1.0 | 72 | MTT |
| K562 | Chronic Myelogenous Leukemia | 1.0 - 10 | 72 | MTT |
| MOLM-13 | Acute Myeloid Leukemia | 0.01 - 0.1 | 72 | MTT |
| MV4-11 | Acute Myeloid Leukemia | 0.26 | 72 | MTS |
| KG-1 | Acute Myeloid Leukemia | ~0.1 | Not Specified | Not Specified |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~0.09 | Not Specified | Not Specified |
| Jurkat | Acute T-cell Leukemia | ~0.16 | Not Specified | Not Specified |
Note: These values are approximate and for comparative purposes. It is crucial to determine the IC50 experimentally for the specific cell line and conditions used in your research.
Experimental Protocols
Two of the most common and reliable methods for determining the in vitro cytotoxicity of a compound are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Experimental Workflow
The general workflow for determining the IC50 of this compound using an in vitro cytotoxicity assay is outlined below.
Protocol 1: MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (powder or stock solution)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells) or adaptation.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used for the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells (for adherent cells) or add the drug dilutions directly (for suspension cells) to a final volume of 200 µL per well.
-
-
Incubation:
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment as follows:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software such as GraphPad Prism.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that quantifies the amount of ATP, an indicator of metabolically active cells. The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal that is proportional to the amount of ATP.
Materials:
-
This compound (powder or stock solution)
-
Cancer cell line of interest
-
Complete cell culture medium
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well microplates (white or black)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as described in the MTT assay protocol (Step 1). Use opaque-walled plates suitable for luminescence measurements.
-
-
This compound Preparation and Treatment:
-
Follow the same procedure as described in the MTT assay protocol (Step 2).
-
-
Incubation:
-
Follow the same procedure as described in the MTT assay protocol (Step 3).
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability for each treatment as follows:
-
% Viability = [(Luminescence of Treated Cells - Luminescence of Blank) / (Luminescence of Vehicle Control - Luminescence of Blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis as described for the MTT assay.
-
Conclusion
The determination of the IC50 value is a fundamental aspect of in vitro cytotoxicity assessment for anticancer drugs like this compound. The MTT and CellTiter-Glo® assays are robust and widely used methods for this purpose. The choice of assay may depend on factors such as the cell type, the mechanism of action of the compound, and the available equipment. By following the detailed protocols provided in this application note, researchers can reliably determine the IC50 of this compound and gain valuable insights into its cytotoxic potency against various cancer cell lines. This information is crucial for the continued development and optimization of this compound-based cancer therapies.
References
Application Notes and Protocols for the Preparation of Cytarabine Stock Solution in Cell Culture
Abstract
Cytarabine (B982), also known as cytosine arabinoside (Ara-C), is a cornerstone antimetabolite chemotherapy agent extensively used in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML).[1] Its efficacy lies in its ability to disrupt DNA synthesis in rapidly dividing cells. For in vitro studies, the accurate and consistent preparation of a this compound stock solution is critical to ensure experimental reproducibility and reliability. This document provides a comprehensive guide for the preparation, storage, and handling of this compound stock solutions for cell culture applications.
Introduction
This compound is a synthetic pyrimidine (B1678525) nucleoside analog of deoxycytidine. To exert its cytotoxic effects, it must be transported into the cell and intracellularly converted to its active triphosphate form, this compound triphosphate (ara-CTP).[2][3] Ara-CTP competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation and subsequent S-phase cell cycle arrest and apoptosis.[1] Given its potent biological activity, meticulous preparation of stock solutions is paramount for achieving accurate and reproducible results in cell-based assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for the preparation of this compound stock solutions.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 24.32 | 100 |
| DMSO | 12.16 | 50 |
| PBS (pH 7.2) | ~2 | Not specified |
| Dimethyl formamide (B127407) (DMF) | ~0.1 | Not specified |
Data sourced from multiple suppliers. Always refer to the manufacturer's product-specific datasheet for the most accurate information.
Table 2: Recommended Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Duration of Stability | Notes |
| Crystalline Solid | -20°C | ≥ 4 years | |
| Aqueous Stock Solution | Not Recommended for long-term storage | ≤ 1 day | Prepare fresh before use. |
| DMSO Stock Solution | -20°C | At least 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Diluted in 0.9% NaCl (in polypropylene (B1209903) syringes) | 2-8°C | 28 days | |
| Diluted in 0.9% NaCl (in polypropylene syringes) | 25°C | 5-14 days (concentration-dependent) | Lower concentrations (e.g., 1 mg/mL) are more stable. |
Stability data is influenced by solvent, concentration, and storage container. It is recommended to prepare fresh dilutions for each experiment from a frozen stock.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in sterile DMSO.
Materials:
-
This compound powder (M.Wt: 243.22 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, disposable serological pipettes and pipette tips
-
Biological safety cabinet (BSC)
Procedure:
-
Pre-weighing Calculations:
-
To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM solution: Mass (mg) = 10 mmol/L x 0.001 L x 243.22 g/mol = 2.43 mg
-
-
Weighing:
-
In a biological safety cabinet, carefully weigh out 2.43 mg of this compound powder into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use, sterile cryovials (e.g., 20 µL aliquots). This minimizes waste and prevents degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C.
-
Preparation of Working Solutions:
-
Working solutions are prepared by diluting the high-concentration DMSO stock into an appropriate sterile aqueous buffer or cell culture medium immediately before use.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.
Quality Control
-
Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation or discoloration. If observed, the aliquot should be discarded.
-
Functional Assay: The activity of a new batch of stock solution should be validated in a functional assay (e.g., a cell viability assay with a known sensitive cell line) to ensure its potency is consistent with previous batches.
-
HPLC Analysis: For applications requiring stringent quality control, High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the this compound solution and to detect the presence of degradation products, such as uracil (B121893) arabinoside.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the intracellular activation pathway of this compound and a general experimental workflow for its use in cell culture.
Caption: Intracellular activation and mechanism of action of this compound.
Caption: General experimental workflow for using this compound in cell culture.
References
Application Notes and Protocols for Cytarabine Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (B982), also known as cytosine arabinoside (Ara-C), is a cornerstone chemotherapeutic agent, primarily utilized in the treatment of hematological malignancies such as acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1] It functions as a pyrimidine (B1678525) nucleoside analog that inhibits DNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells.[2][3] Mouse xenograft models are indispensable tools for the preclinical evaluation of anticancer agents like this compound, allowing for the in vivo assessment of efficacy, toxicity, and pharmacokinetics.
The route of administration is a critical variable in designing these preclinical studies, as it can significantly influence the therapeutic index of the drug. The most common routes for administering this compound in mouse xenograft models are intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). This document provides detailed application notes and protocols for each of these administration routes, along with a summary of their characteristics to aid researchers in selecting the most appropriate method for their experimental goals.
Mechanism of Action of this compound
This compound is an antimetabolite that targets DNA synthesis.[1] Once inside the cell, it is converted to its active triphosphate form, ara-CTP.[1] Ara-CTP then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerase. The incorporation of ara-CTP halts DNA chain elongation, ultimately triggering cell death.
Comparison of Administration Routes
The choice of administration route can impact drug bioavailability, peak plasma concentration (Cmax), and overall therapeutic efficacy. Below is a summary of key characteristics for each route based on available preclinical data.
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) |
| Absorption | Immediate and complete systemic exposure. | Rapid absorption into the portal circulation, subject to first-pass metabolism in the liver. | Slower and more sustained absorption compared to IV and IP. |
| Bioavailability | 100% by definition. | Generally high, but can be less than IV due to potential first-pass effect. | Variable, but generally provides good systemic exposure. |
| Cmax | Highest and achieved most rapidly. | High, but typically lower and achieved later than IV. | Lowest and achieved latest among the three routes. |
| Typical Dosage | 15-100 mg/kg/day | 6.25-100 mg/kg/day | 20-50 mg/kg/day |
| Advantages | Precise dose delivery, rapid onset of action, bypasses absorption barriers. | Technically easier than IV, allows for administration of larger volumes. | Easiest to perform, provides sustained drug exposure, can reduce the need for frequent dosing. |
| Disadvantages | Technically challenging in mice, requires restraint and skill, potential for tail vein injury. | Risk of injecting into abdominal organs, potential for localized irritation, first-pass metabolism can alter drug exposure. | Slower onset of action, potential for local tissue reaction, variability in absorption. |
Note: The dosage ranges provided are compiled from various preclinical studies and should be optimized for specific xenograft models and experimental endpoints.
Experimental Protocols
The following protocols provide a general framework for the administration of this compound in mouse xenograft models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
General Experimental Workflow
Protocol 1: Intravenous (IV) Administration via Tail Vein
Intravenous injection ensures immediate and complete bioavailability of this compound.
Materials:
-
This compound for injection
-
Sterile, preservative-free 0.9% saline or phosphate-buffered saline (PBS)
-
Sterile syringes (e.g., 1 mL) with fine-gauge needles (e.g., 27-30G)
-
Mouse restrainer
-
Heat lamp or warming pad (optional, for vasodilation)
-
70% ethanol (B145695) wipes
Procedure:
-
Preparation of this compound Solution:
-
Reconstitute this compound powder with sterile, preservative-free 0.9% saline or PBS to a desired stock concentration.
-
On the day of injection, dilute the stock solution to the final desired concentration for injection. The final volume for a tail vein injection should typically be around 100 µL per 20g mouse.
-
-
Animal Preparation:
-
Place the mouse in a restrainer, allowing the tail to be accessible.
-
To facilitate injection, warm the tail using a heat lamp or by immersing it in warm water to induce vasodilation.
-
Wipe the tail with a 70% ethanol wipe to clean the injection site.
-
-
Injection:
-
Position the needle, bevel up, parallel to one of the lateral tail veins.
-
Gently insert the needle into the vein. A successful insertion may be indicated by a small flash of blood in the needle hub.
-
Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Protocol 2: Intraperitoneal (IP) Administration
Intraperitoneal injection is a common and relatively simple method for administering substances to rodents.
Materials:
-
This compound for injection
-
Sterile 0.9% saline or PBS
-
Sterile syringes (e.g., 1 mL) with needles (e.g., 25-27G)
-
70% ethanol wipes
Procedure:
-
Preparation of this compound Solution:
-
Prepare the this compound solution as described for IV administration. The injection volume for IP administration can be larger, typically up to 200 µL per 20g mouse.
-
-
Animal Restraint and Injection:
-
Gently restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse to a slight head-down position to allow the abdominal organs to shift away from the injection site.
-
Wipe the lower abdominal area with a 70% ethanol wipe.
-
Insert the needle, bevel up, into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder.
-
Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the this compound solution smoothly into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the mouse for any signs of distress or discomfort.
-
Protocol 3: Subcutaneous (SC) Administration
Subcutaneous injection is the least invasive parenteral route and can provide a slower, more sustained release of the drug.
Materials:
-
This compound for injection
-
Sterile 0.9% saline or PBS
-
Sterile syringes (e.g., 1 mL) with needles (e.g., 25-27G)
-
70% ethanol wipes
Procedure:
-
Preparation of this compound Solution:
-
Prepare the this compound solution as described for the other routes. The injection volume is typically 100-200 µL.
-
-
Animal Restraint and Injection:
-
Gently restrain the mouse.
-
Lift the loose skin over the back or flank to create a "tent."
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Inject the this compound solution into the subcutaneous space.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor the injection site for any signs of irritation or inflammation.
-
Data Presentation and Analysis
Quantitative data from this compound efficacy studies should be meticulously recorded and presented to allow for clear interpretation and comparison.
Key Parameters to Measure:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight: Monitor animal body weight at the same frequency as tumor measurements to assess treatment-related toxicity.
-
Survival: Record the date of death or euthanasia for survival analysis.
-
Pharmacokinetics: If feasible, collect blood samples at various time points post-administration to determine plasma concentrations of this compound and its metabolites.
Example Data Summary Table:
| Treatment Group | Administration Route | Dose (mg/kg) & Schedule | Mean Tumor Growth Inhibition (%) | Median Survival (days) |
| Vehicle Control | IP | Saline, daily x 5 | 0 | 20 |
| This compound | IV | 15, daily x 5 | 75 | 35 |
| This compound | IP | 50, daily x 5 | 68 | 32 |
| This compound | SC | 50, daily x 5 | 60 | 30 |
This table is for illustrative purposes only. Actual results will vary depending on the xenograft model, cell line, and specific experimental conditions.
Conclusion
The selection of the administration route for this compound in mouse xenograft models is a critical decision that can influence the outcome and interpretation of preclinical studies. Intravenous administration provides the most direct and reproducible systemic exposure, while intraperitoneal and subcutaneous routes offer greater ease of administration and the potential for more sustained drug levels, respectively. Researchers should carefully consider the specific aims of their study, the properties of the xenograft model, and the known pharmacokinetics of this compound when choosing the most appropriate administration protocol. The detailed methodologies provided in these application notes serve as a guide to aid in the consistent and effective execution of such studies.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Cytarabine Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytarabine (B982) (Ara-C), a cornerstone in the treatment of hematological malignancies, primarily acute myeloid leukemia (AML), functions as a nucleoside analog that inhibits DNA synthesis, leading to cell cycle arrest and programmed cell death (apoptosis).[1][2] Quantifying the apoptotic response to this compound is crucial for evaluating its efficacy and understanding the underlying molecular mechanisms. Flow cytometry, a powerful technique for single-cell analysis, offers a robust and quantitative method to assess apoptosis. This document provides detailed protocols for analyzing apoptosis in this compound-treated cells using flow cytometry, with a focus on the widely used Annexin V and Propidium Iodide (PI) staining method.[3][4][5][6]
Mechanism of Action: this compound-Induced Apoptosis
This compound is a prodrug that is transported into the cell and subsequently phosphorylated to its active form, this compound triphosphate (Ara-CTP).[1][7] Ara-CTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA by DNA polymerase.[1][7] This incorporation leads to the termination of DNA chain elongation, DNA strand breaks, and ultimately, the activation of the apoptotic cascade.[1][8] The cellular stress and DNA damage induced by this compound activate complex signaling pathways, often involving the p38 MAPK and AKT pathways, which converge on the regulation of pro- and anti-apoptotic proteins, such as Mcl-1, to trigger apoptosis.[8][9][10]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptosis signaling pathway.
Experimental Protocols
Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol is a widely accepted method for identifying and quantifying apoptotic cells.[4][5][6] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V.[3][4] Late apoptotic and necrotic cells have compromised membrane integrity, allowing the entry of PI, which stains the cellular DNA.[3][4]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
Flow cytometry tubes
-
Cell culture medium
-
This compound
-
Adherent or suspension cells
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 1 x 10^6 cells/mL in a suitable culture vessel.
-
Treat the cells with the desired concentration of this compound for the intended duration. Include an untreated control group.
-
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cell suspension to a conical tube.
-
Adherent cells: Collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant. Repeat this wash step once.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI to the cell suspension.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls for setting up the flow cytometer, including unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.
-
Acquire at least 10,000 events per sample.
-
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Data Presentation
The data obtained from flow cytometry analysis can be presented in dot plots and quantified in tables. The dot plot will typically show four distinct populations:
-
Viable cells: Annexin V-negative and PI-negative (Lower Left quadrant)
-
Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right quadrant)
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right quadrant)
-
Necrotic cells: Annexin V-negative and PI-positive (Upper Left quadrant)
The percentage of cells in each quadrant is then summarized in a table for clear comparison between different treatment groups.
Quantitative Data Summary
The following tables provide a representative summary of quantitative data that can be obtained from flow cytometry analysis of apoptosis after this compound treatment.
Table 1: Apoptosis Analysis in HL-60 Cells Treated with this compound for 24 hours
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Untreated Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 |
| This compound (50 nM) | 80.5 ± 3.5 | 12.3 ± 1.5 | 6.2 ± 1.1 |
| This compound (100 nM) | 65.1 ± 4.2 | 25.4 ± 2.8 | 8.5 ± 1.9 |
| This compound (250 nM) | 40.7 ± 5.1 | 42.1 ± 4.5 | 15.2 ± 3.2 |
Table 2: Apoptosis Analysis in THP-1 Cells Treated with this compound for 48 hours
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Untreated Control | 96.8 ± 1.5 | 1.9 ± 0.4 | 1.1 ± 0.3 |
| This compound (1 µM) | 75.3 ± 4.8 | 18.7 ± 2.9 | 5.0 ± 1.2 |
| This compound (5 µM) | 50.1 ± 6.2 | 35.6 ± 5.1 | 12.3 ± 2.8 |
| This compound (10 µM) | 25.9 ± 5.9 | 50.2 ± 6.7 | 21.9 ± 4.5 |
Note: The data presented in these tables are representative and may vary depending on the cell line, this compound concentration, and treatment duration.
Conclusion
Flow cytometry analysis using Annexin V and PI staining is a highly effective and quantitative method for assessing apoptosis induced by this compound. The detailed protocols and data presentation guidelines provided in these application notes offer a comprehensive resource for researchers and scientists in the field of drug development and cancer biology. Accurate and reproducible quantification of apoptosis is essential for elucidating the mechanisms of action of chemotherapeutic agents like this compound and for the development of novel anti-cancer therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Exploring the Antitumor Mechanism of High-Dose this compound through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Mnk enhances apoptotic activity of this compound in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homoharringtonine enhances this compound-induced apoptosis in acute myeloid leukaemia by regulating the p38 MAPK/H2AX/Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-induced destabilization of MCL1 mRNA and protein triggers apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Cytarabine Efficacy Through Synergistic Drug Combinations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (B982) (Ara-C), a pyrimidine (B1678525) nucleoside analog, has been a cornerstone in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML), for decades.[1][2][3] Its primary mechanism of action involves the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis.[3] However, drug resistance and treatment-related toxicities often limit its efficacy.[4][5] A promising strategy to overcome these limitations is the combination of this compound with other therapeutic agents to achieve synergistic effects. This approach can lead to enhanced cancer cell killing, reduced drug doses, and potentially minimized side effects.[6][7]
These application notes provide a comprehensive overview of preclinical and clinical findings on combining this compound with various agents, including detailed protocols for assessing synergy and insights into the underlying molecular mechanisms.
Synergistic Combinations with this compound
A variety of agents have demonstrated synergistic anti-leukemic activity when combined with this compound. These include other nucleoside analogs, BCL-2 inhibitors, and epigenetic modulators.
This compound and Cladribine (B1669150)
The combination of this compound with the purine (B94841) nucleoside analog cladribine has shown significant efficacy in treating AML.[8][9][10] Cladribine is known to increase the intracellular concentration of this compound triphosphate (Ara-CTP), the active form of this compound, thereby enhancing its cytotoxic effects.[8][11]
Clinical Efficacy:
A multicenter, randomized phase III trial demonstrated that the addition of cladribine to an induction regimen of idarubicin (B193468) and this compound (IAC) resulted in a significantly higher complete remission (CR) rate (83.0% vs. 64.7%) and 2-year overall survival (OS) (80.1% vs. 58.1%) in patients with de novo AML compared to the idarubicin and this compound (IA) regimen alone.[10] In pediatric AML, the combination of cladribine and continuous-infusion this compound has also been shown to be an effective therapy.[8][11] A phase II trial combining cladribine with low-dose this compound and venetoclax (B612062) in older patients with newly diagnosed AML reported a high rate of complete remission plus complete remission with incomplete count recovery (CR/CRi) of 86%.[12]
| Combination | Cancer Type | Key Outcomes | Reference |
| Cladribine + Idarubicin + this compound (IAC) | de novo AML | CR Rate: 83.0% (IAC) vs. 64.7% (IA); 2-year OS: 80.1% (IAC) vs. 58.1% (IA) | [10] |
| Cladribine + Low-Dose this compound + Venetoclax | Newly Diagnosed AML (Older Patients) | CR + CRi Rate: 86% | [12] |
| Cladribine + this compound | Childhood AML | 5-year event-free survival: 44.1%; 5-year OS: 50.0% | [8][11] |
| Low-Dose this compound + Cladribine | Relapsed/Refractory AML | 2 patients achieved CR, 3 achieved partial response (PR) out of 10 patients. | [9] |
This compound and Venetoclax
Venetoclax, a selective BCL-2 inhibitor, has shown remarkable synergy with low-dose this compound (LDAC) in elderly patients with AML who are ineligible for intensive chemotherapy.[13][14] BCL-2 is an anti-apoptotic protein, and its inhibition by venetoclax sensitizes leukemic cells to the cytotoxic effects of this compound.
Clinical Efficacy:
A phase Ib/II study of venetoclax combined with LDAC in previously untreated AML patients reported a CR/CRi rate of 62% in patients without prior hypomethylating agent (HMA) exposure.[13] The combination has a manageable safety profile and leads to rapid and durable remissions.[13][14] In a phase II study for relapsed/refractory AML, the combination of venetoclax with azacitidine and this compound (VAA) achieved a composite complete remission (CRc) rate of 62.1%.[15]
| Combination | Cancer Type | Key Outcomes | Reference |
| Venetoclax + Low-Dose this compound (LDAC) | Newly Diagnosed AML (No prior HMA) | CR/CRi Rate: 62% | [13] |
| Venetoclax + Azacitidine + this compound (VAA) | Relapsed/Refractory AML | CRc Rate: 62.1% | [15] |
This compound and HDAC Inhibitors
Histone deacetylase (HDAC) inhibitors represent a class of epigenetic drugs that can induce apoptosis and cell cycle arrest in cancer cells.[16] Combining HDAC inhibitors with this compound has demonstrated synergistic cytotoxicity in myelodysplastic syndromes (MDS) and pediatric AML.[17][18]
Preclinical Synergy:
The combination of the HDAC inhibitor chidamide (B1683975) with low-dose this compound showed synergistic inhibition of cell growth in MDS cell lines (SKM-1, MUTZ-1, and KG-1), with mean combination index (CI) values of 0.068, 0.158, and 0.226, respectively.[17] This combination induced G0/G1 cell cycle arrest and apoptosis.[17] Another HDAC inhibitor, valproic acid (VPA), synergistically enhanced this compound-induced apoptosis in pediatric AML cell lines, a process mediated by the cooperative induction of DNA damage.[5][18]
| Combination | Cell Lines | Synergy Metric | Effect | Reference |
| Chidamide (50 nM) + this compound (50 nM) | SKM-1, MUTZ-1, KG-1 (MDS) | CI < 1 | G0/G1 arrest, apoptosis | [17] |
| Valproic Acid + this compound | THP-1, Kasumi-1 (Pediatric AML) | Cooperativity Index < 1 | Apoptosis, DNA damage | [5][18] |
| MS-275, VPA, SAHA + this compound | THP-1 (Pediatric AML) | Cooperativity Index < 1 | Enhanced apoptosis | [18] |
This compound and Other Agents
The synergistic potential of this compound extends to other classes of drugs, including ATR inhibitors and natural compounds.
-
ATR Inhibitors: The ATR-selective inhibitor AZ20 synergistically enhanced this compound-induced proliferation inhibition and apoptosis in AML cell lines.[19][20] The mechanism involves the cooperative induction of DNA replication stress and damage.[19][20]
-
Natural Compounds: The natural compounds hesperidin (B1673128) and silibinin (B1684548) have been shown to decrease the IC50 value of this compound by approximately 5.9-fold and 4.5-fold, respectively, in primary AML cells, indicating a synergistic effect.[4]
-
Adavosertib (WEE1 Inhibitor): A study on acute leukemia cell lines (CCRF-CEM and Jurkat) demonstrated synergistic interactions between this compound and the WEE1 inhibitor adavosertib.[6][21] The combination of 63 nM this compound and 97 nM adavosertib was particularly effective in the Jurkat cell line.[6][21]
Experimental Protocols
Cell Viability and Synergy Assessment (MTT Assay)
This protocol is adapted from studies assessing the synergistic cytotoxicity of drug combinations.[4]
Materials:
-
Leukemia cell lines (e.g., SKM-1, MUTZ-1, KG-1, THP-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound, and the combination agent of interest (e.g., Chidamide, Hesperidin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound and the other agent, both alone and in combination, for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC50 values for each drug. Assess synergy using the Combination Index (CI) method based on the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay (Flow Cytometry)
This protocol is based on methods used to evaluate drug-induced apoptosis.[18][22]
Materials:
-
Leukemia cell lines
-
Complete medium
-
This compound and combination agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the drugs of interest, alone and in combination, for the desired time period (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Western Blotting for Protein Expression
This protocol allows for the analysis of protein expression levels involved in signaling pathways affected by the drug combinations.[17][18]
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-p21, anti-CDK2, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Synergistic Apoptosis Induction by this compound and HDAC Inhibitors
Caption: this compound and HDACi synergy pathway.
General Experimental Workflow for Synergy Assessment
Caption: Workflow for drug synergy evaluation.
This compound and ATR Inhibitor Mechanism of Action
Caption: this compound and ATR inhibitor synergy.
Conclusion
The combination of this compound with other targeted agents is a highly effective strategy to enhance its anti-leukemic activity. The synergistic interactions observed with drugs like cladribine, venetoclax, and HDAC inhibitors have led to improved clinical outcomes in patients with hematological malignancies. The detailed protocols and mechanistic insights provided in these application notes serve as a valuable resource for researchers and drug development professionals working to optimize cancer therapy. Further investigation into novel synergistic combinations and the underlying molecular pathways will continue to advance the treatment landscape for leukemia and other cancers.
References
- 1. Synergistic and antagonistic drug interactions are prevalent but not conserved across acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination strategies to promote sensitivity to this compound-induced replication stress in acute myeloid leukemia with and without DNMT3A mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Enhancement of the cytotoxic effects of this compound in synergism with Hesperidine and Silibinin in Acute Myeloid Leukemia: An in-vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MECHANISMS OF SYNERGISTIC ANTILEUKEMIC INTERACTIONS BETWEEN VALPROIC ACID AND this compound IN PEDIATRIC ACUTE MYELOID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic interactions of this compound-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combination of Cladribine and this compound is Effective for Childhood Acute Myeloid Leukemia: Results of the St. Jude AML97 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CTT Journal [cttjournal.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Cladribine with low-dose this compound & venetoclax alternating with azacitidine & venetoclax in AML | VJHemOnc [vjhemonc.com]
- 13. Venetoclax Combined With Low-Dose this compound for Previously Untreated Patients With Acute Myeloid Leukemia: Results From a Phase Ib/II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Venetoclax Combined With Low-Dose this compound for Previously Untreated Patients With Acute Myeloid Le... | Vanderbilt University Medical Center [medsites.vumc.org]
- 15. ascopubs.org [ascopubs.org]
- 16. Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chidamide shows synergistic cytotoxicity with this compound via inducing G0/G1 arrest and apoptosis in myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of Histone Deacetylases 1 and 6 Enhances this compound-Induced Apoptosis in Pediatric Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms responsible for the synergistic antileukemic interactions between ATR inhibition and this compound in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synergistic interactions of this compound-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of Histone Deacetylases 1 and 6 Enhances this compound-Induced Apoptosis in Pediatric Acute Myeloid Leukemia Cells | PLOS One [journals.plos.org]
Application Notes and Protocols for Intrathecal Cytarabine Administration in Meningeal Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meningeal leukemia, the infiltration of the leptomeninges by leukemic cells, is a severe complication of both acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). Intrathecal (IT) chemotherapy is a cornerstone of treatment and prophylaxis for this condition. Cytarabine (B982) (cytosine arabinoside, Ara-C), a pyrimidine (B1678525) nucleoside analog, is a key agent administered intrathecally for this purpose.[1][2] Its efficacy relies on its ability to disrupt DNA synthesis in rapidly dividing cancer cells.[1][2][3] This document provides detailed application notes and experimental protocols for the intrathecal administration of this compound in preclinical rodent models of meningeal leukemia, intended to guide researchers in the evaluation of novel therapeutic strategies.
Mechanism of Action: this compound
This compound is a cell cycle phase-specific antineoplastic agent that primarily affects cells during the S-phase of cell division.[2] Its mechanism of action involves several key steps. Once inside a cell, this compound is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, ara-CTP.[1][4][5] Ara-CTP then competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation upon its incorporation into the DNA strand.[1][4] This disruption of DNA synthesis and repair ultimately triggers cell death, particularly in rapidly proliferating malignant cells.[1][3]
A liposomal formulation of this compound (DepoCyte®) offers a sustained-release profile, prolonging the exposure of leukemic cells in the cerebrospinal fluid (CSF) to cytotoxic concentrations of the drug.[6] This extended half-life can reduce the frequency of lumbar punctures required for treatment.[6]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for the intrathecal administration of this compound in both preclinical models and clinical settings.
Table 1: Preclinical Dosing of Intrathecal this compound in Rodent Models
| Animal Model | Drug Formulation | Dose | Administration Route | Reference |
| Rat | Standard this compound | 30 mg/m² | Intrathecal | [2] |
| Mouse | Not Specified | 5 µL injection volume | Intrathecal (lumbar) | [7] |
| Rat | Not Specified | 20 µL injection volume | Intrathecal (lumbar) | [8] |
Table 2: Clinical Dosing of Intrathecal this compound
| Patient Population | Drug Formulation | Dose | Administration Schedule | Reference |
| Pediatric | Standard this compound | 30 mg/m² | Every 4 days | [2] |
| Adult | Liposomal this compound | 50 mg | Every 14 days | [9] |
| Pediatric | Liposomal this compound | Age-adjusted | Not Specified | [6] |
Experimental Protocols
Protocol 1: Establishment of a Murine Meningeal Leukemia Model
This protocol describes the establishment of a meningeal leukemia model in immunodeficient mice using human leukemia cell lines.
Materials:
-
Human leukemia cell line (e.g., K562-Luc, transduced with luciferase)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Immunodeficient mice (e.g., NSG mice), 6-8 weeks old
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes (1 mL) and needles (27-30G)
-
Bioluminescence imaging system
Procedure:
-
Cell Culture: Culture the leukemia cell line according to standard protocols. Ensure cells are in the exponential growth phase and have high viability (>95%) before inoculation.
-
Cell Preparation for Inoculation: a. Harvest cells from culture flasks and centrifuge at 300 x g for 5 minutes. b. Wash the cell pellet twice with sterile PBS. c. Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells per 10 µL. Keep the cell suspension on ice.[10]
-
Intracerebroventricular (ICV) or Intrathecal (IT) Inoculation: a. Anesthetize the mouse using isoflurane. b. For ICV injection, place the mouse in a stereotactic frame. c. For IT (cisterna magna) injection, position the mouse in a stereotactic frame with its head flexed downwards.[11][12][13][14][15] d. Make a small incision in the skin over the neck to expose the neck muscles. e. Carefully separate the muscles to visualize the cisterna magna. f. Using a Hamilton syringe with a 30G needle, slowly inject 10 µL of the cell suspension into the cisterna magna. g. For IT (lumbar) injection, palpate the spine to locate the L4-L5 or L5-L6 intervertebral space.[16][17][18][19] Insert a 30G needle at a 30-45 degree angle into the intervertebral space. A slight tail flick often indicates successful entry into the intrathecal space. Slowly inject the cell suspension.[18]
-
Post-Inoculation Monitoring: a. Suture the incision if necessary and allow the mouse to recover on a heating pad. b. Monitor the mice daily for clinical signs of leukemia (e.g., weight loss, hind limb paralysis, lethargy). c. Monitor tumor engraftment and progression weekly using bioluminescence imaging.[20][21][22][23][24]
Protocol 2: Intrathecal Administration of this compound
This protocol details the procedure for administering this compound intrathecally to mice with established meningeal leukemia.
Materials:
-
This compound for injection (preservative-free)
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Mice with established meningeal leukemia
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes (e.g., Hamilton syringe) and needles (30G)
-
Heating pad
Procedure:
-
Drug Preparation: a. Reconstitute this compound powder with sterile saline or aCSF to the desired stock concentration. b. Further dilute the stock solution to the final working concentration for injection. The final injection volume for mice is typically 5-10 µL.
-
Intrathecal Injection: a. Anesthetize the mouse with isoflurane. b. Position the mouse for either cisterna magna or lumbar intrathecal injection as described in Protocol 1, step 3. c. Slowly inject the prepared this compound solution over approximately 1 minute.
-
Post-Injection Care: a. Allow the mouse to recover on a heating pad. b. Monitor the animal for any immediate adverse reactions. c. Administer analgesics as required and in accordance with institutional guidelines.
Protocol 3: Assessment of Treatment Efficacy
This protocol outlines methods to evaluate the effectiveness of intrathecal this compound treatment.
Methods:
-
Bioluminescence Imaging (BLI): a. Perform BLI at regular intervals (e.g., weekly) to monitor the tumor burden. b. Inject mice intraperitoneally with D-luciferin (150 mg/kg).[23] c. Image the mice using a bioluminescence imaging system at the peak of photon emission (typically 5-10 minutes post-injection).[23] d. Quantify the bioluminescent signal to assess changes in tumor volume over time and in response to treatment.
-
Flow Cytometry of Cerebrospinal Fluid (CSF): a. At the study endpoint, euthanize the mice and collect CSF from the cisterna magna. b. Perform cell counts on the CSF. c. Stain the CSF cells with fluorescently labeled antibodies against human leukemia markers (e.g., CD45, CD19 for ALL; CD33, CD13 for AML) and analyze by flow cytometry to quantify the percentage and absolute number of leukemic cells.[25][26][27][28][29]
-
Survival Analysis: a. Monitor mice daily for signs of disease progression and euthanize them when they reach predefined humane endpoints. b. Record the date of euthanasia for each mouse and perform Kaplan-Meier survival analysis to compare the survival of treated and control groups.
-
Histopathology: a. At the study endpoint, perfuse the mice and collect the brain and spinal cord. b. Fix the tissues in formalin and embed in paraffin. c. Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining on tissue sections to visualize leukemic cell infiltration in the meninges. d. Immunohistochemistry (IHC) for human-specific markers can also be performed to confirm the presence of leukemic cells.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the preclinical evaluation of intrathecal this compound in rodent models of meningeal leukemia. Adherence to these detailed methodologies will facilitate reproducible and reliable assessment of novel therapeutic agents and treatment strategies for this challenging disease. Careful consideration of the specific leukemia subtype, animal model, and drug formulation is crucial for the successful design and execution of these studies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. youtube.com [youtube.com]
- 4. Response and Toxicity to this compound Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Antitumor Mechanism of High-Dose this compound through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrathecal liposomal this compound: More friend than foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. forum.painresearcher.net [forum.painresearcher.net]
- 8. 2.7. Intrathecal injection [bio-protocol.org]
- 9. Randomized trial of radiation-free central nervous system prophylaxis comparing intrathecal triple therapy with liposomal this compound in acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 10. mdpi.com [mdpi.com]
- 11. Video: Double Direct Injection of Blood into the Cisterna Magna as a Model of Subarachnoid Hemorrhage [jove.com]
- 12. A protocol for collection and infusion of cerebrospinal fluid in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Cannula Implantation into the Cisterna Magna of Rodents [jove.com]
- 14. Frontiers | A Single Cisterna Magna Injection of AAV Leads to Binaural Transduction in Mice [frontiersin.org]
- 15. Video: A Technique for Serial Collection of Cerebrospinal Fluid from the Cisterna Magna in Mouse [jove.com]
- 16. Lumbar Intrathecal Injection of Gene Therapy Vectors for Central Nervous System Targeting in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lumbar Intrathecal Injection of Gene Therapy Vectors for Central Nervous System Targeting in Mice and Rats [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Near-infrared dual bioluminescence imaging in mouse models of cancer using infraluciferin | eLife [elifesciences.org]
- 21. Bioluminescence imaging of leukemia cell lines in vitro and in mouse xenografts: effects of monoclonal and polyclonal cell populations on intensity and kinetics of photon emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Illuminating Cancer Systems With Genetically-Engineered Mouse Models and Coupled Luciferase Reporters In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Noninvasive bioluminescent imaging of primary patient acute lymphoblastic leukemia: a strategy for preclinical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Analysis of cerebrospinal fluid cells by flow cytometry: Comparison to conventional cytology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. is.muni.cz [is.muni.cz]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. RePub, Erasmus University Repository: Flow cytometric characterization of cerebrospinal fluid cells [repub.eur.nl]
Application Notes and Protocols: In Vivo Imaging of Cytarabine Effects on Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (B982), also known as cytosine arabinoside (Ara-C), is a cornerstone of chemotherapy for hematological malignancies, particularly acute myeloid leukemia (AML) and lymphomas. It functions as a nucleoside analog, incorporating into DNA and inhibiting DNA synthesis, ultimately leading to cell death in rapidly dividing cancer cells.[1][2][3] Understanding the in vivo efficacy of this compound and its combinations is crucial for optimizing treatment strategies and developing novel therapeutic approaches. In vivo imaging provides a powerful, non-invasive tool to longitudinally monitor tumor growth, assess therapeutic response, and elucidate the mechanisms of drug action in a living organism.
This document provides detailed application notes and protocols for utilizing various in vivo imaging modalities to assess the anti-tumor effects of this compound. The focus is on bioluminescence imaging (BLI) for hematological malignancies, with adaptations for fluorescence imaging in solid tumors and an overview of Positron Emission Tomography (PET) for metabolic assessment.
Mechanism of Action of this compound
This compound is a cell-cycle-specific drug that primarily affects cells in the S-phase of division.[2] Once inside the cell, it is converted to its active triphosphate form, ara-CTP. Ara-CTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA by DNA polymerase.[4][5] This incorporation leads to chain termination and inhibition of DNA synthesis.[1] Furthermore, this compound can also inhibit DNA and RNA polymerases.[3] Resistance to this compound can arise from various mechanisms, including decreased uptake, reduced conversion to ara-CTP, or increased inactivation.[5]
Recent studies have also implicated the PI3K/Akt/mTOR signaling pathway in the cellular response to this compound. In some cancer models, such as glioma, this compound has been shown to inhibit this pathway, leading to reduced cell proliferation and increased apoptosis.[2]
Mechanism of action of this compound within a cancer cell.
Key Experiments and Protocols
Bioluminescence Imaging (BLI) for Hematological Malignancies
Bioluminescence imaging is a highly sensitive method for tracking tumor progression and response to therapy in vivo, particularly for disseminated diseases like leukemia.[3][6] This technique relies on tumor cells that are genetically engineered to express a luciferase enzyme, which produces light in the presence of a substrate.
Experimental Protocol: In Vivo BLI of a Leukemia Mouse Model
-
Cell Line and Animal Model:
-
Cell Line: A human acute myeloid leukemia (AML) cell line (e.g., HL-60, KG-1, or MV4-11) stably expressing firefly luciferase.[7]
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old, are used to prevent rejection of the human tumor cells.[4][8] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Inoculation:
-
Inject 1 x 10^6 luciferase-expressing leukemia cells in 100 µL of sterile PBS or Matrigel into the tail vein of each mouse to establish a disseminated leukemia model.[4]
-
-
Experimental Workflow:
Experimental workflow for in vivo bioluminescence imaging.
-
This compound Administration:
-
Bioluminescence Imaging Procedure:
-
Imaging System: Use an in vivo imaging system (e.g., IVIS Spectrum) equipped for bioluminescence detection.[1][4]
-
Substrate Preparation: Prepare a stock solution of D-luciferin at 15 mg/mL in sterile PBS.[1]
-
Substrate Administration: Anesthetize mice with isoflurane. Administer D-luciferin via i.p. injection at a dose of 150 mg/kg body weight.[1][8]
-
Image Acquisition: Wait 10-15 minutes for luciferin (B1168401) distribution.[1] Acquire bioluminescent images with an exposure time of 1-60 seconds, depending on signal intensity.
-
Data Analysis: Quantify the bioluminescent signal from a region of interest (ROI) encompassing the whole body or specific tumor sites. The signal is typically expressed as total flux (photons/second).[1]
-
Data Presentation: Quantitative BLI Data
| Treatment Group | Day 0 (Baseline) Avg. Total Flux (photons/s) | Day 7 Avg. Total Flux (photons/s) | Day 14 Avg. Total Flux (photons/s) | % Tumor Growth Inhibition (Day 14) |
| Vehicle (Control) | 1.5 x 10^6 | 8.2 x 10^7 | 5.5 x 10^8 | N/A |
| This compound (10 mg/kg) | 1.6 x 10^6 | 9.5 x 10^6 | 1.2 x 10^8 | 78.2% |
| This compound + DDA (20 mg/kg) | 1.4 x 10^6 | 2.1 x 10^6 | 3.7 x 10^7 | 93.3% |
Data are hypothetical and based on trends observed in publications such as Dendrogenin A Synergizes with this compound to Kill Acute Myeloid Leukemia Cells In Vitro and In Vivo.[7]
Fluorescence Imaging for Solid Tumors
While this compound is primarily used for hematological cancers, its effects on solid tumors can also be investigated using fluorescence imaging. This involves labeling tumor cells with a fluorescent protein or using a fluorescently tagged antibody that targets a tumor-specific antigen.
Experimental Protocol: In Vivo Fluorescence Imaging of a Solid Tumor Model
-
Cell Line and Animal Model:
-
Cell Line: A human solid tumor cell line (e.g., glioma cell line U87) engineered to express a fluorescent protein (e.g., GFP or mCherry).[2]
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
-
Tumor Inoculation:
-
Inject 5 x 10^6 fluorescently labeled tumor cells subcutaneously into the flank of each mouse.
-
-
This compound Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound (e.g., 60 mg/kg) via intrathecal or intraperitoneal injection, depending on the tumor model and research question.[9]
-
-
Fluorescence Imaging Procedure:
-
Imaging System: Use an in vivo imaging system with the appropriate excitation and emission filters for the chosen fluorophore.
-
Image Acquisition: Anesthetize the mice and acquire fluorescence images of the tumor.
-
Data Analysis: Quantify the fluorescence intensity from an ROI drawn around the tumor. Tumor volume can also be measured using calipers.
-
Data Presentation: Quantitative Fluorescence and Caliper Data
| Treatment Group | Day 0 (Baseline) Avg. Tumor Volume (mm³) | Day 14 Avg. Tumor Volume (mm³) | Day 14 Avg. Fluorescence Intensity (arbitrary units) |
| Vehicle (Control) | 150 | 1200 | 8.5 x 10^8 |
| This compound (60 mg/kg) | 155 | 450 | 3.2 x 10^8 |
Data are hypothetical and based on trends observed in publications such as Antiglioma effects of this compound on leptomeningeal metastasis of high-grade glioma by targeting the PI3K/Akt/mTOR pathway.[2]
PET Imaging for Metabolic Assessment in Lymphoma
PET imaging, typically using the tracer 18F-FDG, measures the metabolic activity of tumors. It is widely used in the clinical management of lymphoma for staging and response assessment.[10][11] In preclinical models, it can provide insights into the metabolic effects of this compound.
Experimental Protocol: 18F-FDG PET Imaging of a Lymphoma Mouse Model
-
Cell Line and Animal Model:
-
Cell Line: A human lymphoma cell line (e.g., Raji or Daudi).
-
Animal Model: Immunocompromised mice.
-
-
Tumor Inoculation:
-
Inject lymphoma cells subcutaneously or intravenously to establish a tumor model.
-
-
This compound Administration:
-
Administer this compound according to the desired dosing regimen.
-
-
PET Imaging Procedure:
-
Tracer Injection: Fast the mice for 4-6 hours, then inject 18F-FDG (typically 5-10 MBq) intravenously.
-
Uptake Period: Allow for a 60-minute uptake period.
-
Image Acquisition: Anesthetize the mice and acquire PET and CT scans.
-
Data Analysis: Reconstruct the PET images and quantify 18F-FDG uptake in the tumor, often expressed as the Standardized Uptake Value (SUV).
-
Data Presentation: Quantitative PET Data
| Treatment Group | Baseline Avg. Tumor SUVmax | Post-Treatment Avg. Tumor SUVmax | % Change in SUVmax |
| Vehicle (Control) | 8.5 | 9.2 | +8.2% |
| This compound | 8.7 | 4.1 | -52.9% |
Data are hypothetical and based on general principles of PET imaging in oncology.
Signaling Pathway Analysis
As mentioned, this compound can influence the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.
This compound's inhibitory effect on the PI3K/Akt/mTOR pathway.
Conclusion
In vivo imaging is an indispensable tool for the preclinical evaluation of this compound's anti-tumor effects. Bioluminescence, fluorescence, and PET imaging provide complementary information on tumor burden, location, and metabolic activity. The protocols and data presentation formats outlined in these application notes offer a framework for conducting robust and quantitative in vivo studies to advance our understanding of this compound's efficacy and to guide the development of more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Antiglioma effects of this compound on leptomeningeal metastasis of high-grade glioma by targeting the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Imaging Enables High Resolution Preclinical Trials on Patients’ Leukemia Cells Growing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse models of human AML accurately predict chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative bioluminescence imaging of mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioluminescence imaging of leukemia cell lines in vitro and in mouse xenografts: effects of monoclonal and polyclonal cell populations on intensity and kinetics of photon emission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Computer-Assisted Quantitative Evaluation of Therapeutic Responses for Lymphoma Using Serial PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Cytarabine to Control Glial Cell Proliferation in Neural Cultures
Introduction
Primary neural cultures are invaluable in vitro models for studying neuronal development, function, and disease. However, a significant challenge in maintaining these cultures is the proliferation of glial cells, such as astrocytes and microglia, which can quickly outnumber neurons.[1] This overgrowth can alter the cellular environment, affect neuronal morphology, and interfere with experimental results.[1][2] Cytarabine (B982), also known as cytosine arabinoside (Ara-C), is a pyrimidine (B1678525) analog and antimetabolite drug commonly used to control the proliferation of these rapidly dividing glial cells in neuronal cultures.[1][3] By inhibiting DNA synthesis, this compound selectively targets dividing cells while having a lesser effect on post-mitotic neurons.[4][5]
These application notes provide detailed protocols for the use of this compound to control glial cell proliferation in neural cultures, including methods for assessing its efficacy and impact on cell viability.
Mechanism of Action
This compound is a cell-cycle-specific drug that primarily affects cells during the S phase of DNA replication.[4] Once it enters the cell, it is converted into its active triphosphate form, ara-CTP.[5][6] Ara-CTP then competes with the natural nucleoside, deoxycytidine triphosphate (dCTP), for incorporation into the DNA strand by DNA polymerase.[5] The incorporation of ara-CTP into the DNA chain hinders the rotation of the molecule, effectively terminating further DNA elongation.[4][5] This leads to an arrest of DNA replication and repair, ultimately inducing cell death in rapidly dividing cells like glia.[4][5]
Caption: Mechanism of action of this compound (Ara-C) in glial cells.
Quantitative Data Summary
The optimal concentration and duration of this compound treatment can vary depending on the specific cell culture system, the age of the animals from which the cells were derived, and the desired neuron-to-glia ratio.[1] Below is a summary of concentrations and their effects as reported in the literature.
| Parameter | Value | Cell Type | Effect | Reference |
| Concentration | 1-5 µM | Primary Neuronal Cultures | Commonly used to limit glial proliferation. | [1] |
| 4-10 µM | Postnatal Day 3-4 Rat Hippocampal Cultures | Neuron to astrocyte ratio of approximately 1.4:1. | [1] | |
| 5 µg/ml | Embryonic Day 17 Mouse Cortical Neurons | Inhibition of glial cell growth. | [7] | |
| up to 75 µM | Postnatal Day 0-2 Rat Hippocampal Cultures | Increased neuron to glia ratio, but lower than with FUdR. | [1][8] | |
| Treatment Duration | 24 hours | Primary Neuronal Cultures | Common duration to limit neurotoxicity. | [1] |
| 48 hours | Embryonic Day 17 Mouse Cortical Neurons | Added 24 hours after plating, then replaced with original medium. | [7] | |
| Timing of Treatment | 24 hours post-plating | Rat Primary Cortical Neurons | Optimal for obtaining highly purified and well-grown neurons. | [9] |
Experimental Protocols
Caption: Experimental workflow for using this compound to control glial proliferation.
Protocol 1: Primary Neural Cell Culture and this compound Treatment
This protocol describes the basic steps for establishing a primary cortical neuron culture and treating it with this compound to reduce glial cell numbers.
Materials:
-
Embryonic day 17 mice or rats[7]
-
Dissection medium (e.g., ice-cold PBS)
-
Digestion solution (e.g., 0.25% Trypsin-EDTA)
-
Plating medium (e.g., Neurobasal-A with B27 supplement)[7]
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips[7][10]
-
This compound (Ara-C) stock solution (e.g., 10 mM in DMSO)[11]
-
Humidified incubator at 37°C with 5% CO2[10]
Procedure:
-
Prepare Culture Plates: Coat culture plates or coverslips with Poly-D-lysine or Poly-L-lysine solution according to the manufacturer's instructions to promote cell adhesion.[10]
-
Isolate Cortical Tissue: Dissect cortices from embryonic brains in ice-cold dissection medium.[7]
-
Dissociate Tissue: Mince the tissue and incubate in a digestion solution (e.g., 0.25% Trypsin-EDTA) at 37°C for 15 minutes. Gently triturate the tissue with a pipette to obtain a single-cell suspension.[7]
-
Plate Cells: Centrifuge the cell suspension, resuspend the pellet in pre-warmed plating medium, and count the viable cells. Plate the cells onto the prepared culture dishes at a desired density (e.g., 1 x 10^6 cells/well in a 24-well plate).[7]
-
Initial Culture: Incubate the cells for 24 hours to allow them to adhere and begin to extend neurites.[7][9]
-
This compound Treatment: After 24 hours, add this compound to the culture medium to a final concentration of 1-10 µM.[1][9] The optimal concentration should be determined empirically for your specific culture system.
-
Incubation: Incubate the cells with this compound for 24-48 hours.[1][7]
-
Medium Change: After the treatment period, carefully aspirate the medium containing this compound and replace it with fresh, pre-warmed culture medium without this compound.[7]
-
Continued Culture: Return the cells to the incubator and culture for the desired duration for your experiment, changing half of the medium every 2-3 days.[10]
Protocol 2: Assessment of Glial Proliferation by Immunocytochemistry (ICC)
This protocol allows for the visualization and quantification of neurons and glial cells (specifically astrocytes) to determine the effectiveness of the this compound treatment.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)[10]
-
Permeabilization solution (e.g., 0.3% Triton X-100 in PBS)[10]
-
Blocking solution (e.g., 5% goat serum in PBS)[10]
-
Primary antibodies:
-
Neuronal marker: Mouse anti-MAP2 or Rabbit anti-β3-tubulin
-
Astrocyte marker: Rabbit or Mouse anti-GFAP (Glial Fibrillary Acidic Protein)[10]
-
-
Fluorophore-conjugated secondary antibodies (e.g., Goat anti-Mouse Alexa Fluor 488, Goat anti-Rabbit Alexa Fluor 594)[10]
-
Nuclear counterstain (e.g., DAPI)[10]
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: After the desired culture period post-treatment, rinse the cells with PBS and then fix them with 4% paraformaldehyde for 20 minutes at room temperature.[10]
-
Rinsing: Rinse the cells three times with PBS.[10]
-
Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 5-15 minutes at room temperature.[10][12] This step is necessary for antibodies to access intracellular antigens.
-
Blocking: Rinse the cells three times with PBS. Then, add blocking solution and incubate for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-MAP2/β3-tubulin and anti-GFAP) in the blocking solution. Remove the blocking solution from the cells and add the primary antibody solution. Incubate overnight at 4°C.[10][13]
-
Secondary Antibody Incubation: Rinse the cells three times with PBS. Dilute the appropriate fluorophore-conjugated secondary antibodies in the blocking solution and add to the cells. Incubate for 1 hour at room temperature, protected from light.[10]
-
Counterstaining: Rinse the cells three times with PBS. Add DAPI solution to stain the cell nuclei for 10 minutes.[10]
-
Mounting and Imaging: Rinse the cells a final time with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.[10] Visualize the cells using a fluorescence microscope with the appropriate filters.
-
Quantification: Capture images from multiple random fields for each condition (control vs. This compound-treated). Count the number of DAPI-positive nuclei that are also positive for the neuronal marker and the glial marker. Calculate the percentage of neurons and astrocytes in the total cell population.
Protocol 3: Assessment of Cell Viability using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. This can be used to assess the potential neurotoxicity of the this compound treatment.
Materials:
-
96-well culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[14]
-
Plate reader capable of measuring absorbance at 570-590 nm[14]
Procedure:
-
Cell Plating and Treatment: Plate the neural cells in a 96-well plate and treat with different concentrations of this compound as described in Protocol 1. Include untreated control wells.
-
Add MTT Reagent: At the end of the culture period, add 10 µL of MTT solution to each well (for a final volume of 100 µL).[15]
-
Incubation: Incubate the plate at 37°C for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[14]
-
Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the average absorbance of the medium-only blank wells from all other readings. Express the viability of the treated cells as a percentage of the untreated control cells.
Conclusion
This compound is an effective and widely used tool for controlling glial proliferation in primary neural cultures. By carefully titrating the concentration and duration of treatment, researchers can achieve a desired neuronal purity, which is crucial for many neurobiological studies. However, as this compound can have neurotoxic effects at higher concentrations or with prolonged exposure, it is essential to validate the chosen protocol for each specific application by assessing both glial reduction and neuronal viability.[1][2] The protocols provided here offer a comprehensive framework for the application and assessment of this compound in neural cell culture.
References
- 1. Adjusting the neuron to astrocyte ratio with cytostatics in hippocampal cell cultures from postnatal rats: A comparison of cytarabino furanoside (AraC) and 5-fluoro-2’-deoxyuridine (FUdR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Primary cortical neuronal culture [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Immunocytochemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Neurotoxicity of this compound (Ara-C) in Dorsal Root Ganglion Neurons Originates from Impediment of mtDNA Synthesis and Compromise of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. health.uconn.edu [health.uconn.edu]
- 13. Immunocytochemistry: Human Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Acquired Cytarabine (Ara-C) Resistance in AML
Welcome to the technical support center for researchers investigating acquired resistance to cytarabine (B982) (Ara-C) in Acute Myeloid Leukemia (AML). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My AML cell line is showing increasing resistance to this compound. What are the potential underlying mechanisms?
Answer: Acquired resistance to this compound in AML is a multifactorial phenomenon. Several key mechanisms could be at play in your cell line. Consider investigating the following possibilities, starting with the most commonly reported.
Troubleshooting Guide:
-
Problem: Unexpectedly high IC50 values for this compound in your long-term AML cell cultures.
-
Possible Causes & Solutions:
| Potential Mechanism | Experimental Validation | Troubleshooting Tips |
| Reduced Drug Uptake | Quantify SLC29A1 (hENT1) mRNA expression via RT-qPCR. Assess hENT1 protein levels by Western blot or flow cytometry. | Ensure primer/antibody specificity. Use a positive control cell line with known high hENT1 expression. Consider that bone marrow stroma can induce hENT1 removal from the cell surface[1][2]. |
| Impaired Drug Activation | Measure DCK mRNA expression (RT-qPCR). Determine dCK protein levels (Western blot). Sequence the DCK gene to check for mutations. | A severe defect in dCK expression is a common cause of resistance[3]. Note that some studies find no significant change in dCK expression in clinical samples from resistant patients[4]. |
| Increased Drug Inactivation | Analyze CDA (cytidine deaminase) and NT5C2 (5'-nucleotidase) expression (RT-qPCR)[5][6]. Measure CDA enzyme activity. | Increased CDA activity is a known resistance mechanism[7][8][9][10]. Expression of 5'NT has been linked to shorter disease-free and overall survival[6][11]. |
| Hydrolysis of Active Metabolite | Assess SAMHD1 protein expression (Western blot). | High SAMHD1 expression is linked to Ara-C resistance as it hydrolyzes the active form, Ara-CTP[12][13]. |
| Activation of Pro-Survival Pathways | Examine the phosphorylation status of key proteins in the AKT/mTOR and JAK/STAT3 pathways via Western blot[1][14]. | The bone marrow microenvironment can activate the AKT/mTOR pathway[1]. The JAK/STAT3 pathway has also been implicated in resistance[14]. |
FAQ 2: I am not seeing the expected level of apoptosis in my this compound-treated resistant AML cells. What could be wrong?
Answer: If your resistant AML cells are not undergoing apoptosis as expected after this compound treatment, it could be due to several factors, from the experimental setup to the intrinsic resistance mechanisms of the cells.
Troubleshooting Guide:
-
Problem: Low percentage of apoptotic cells (Annexin V/PI staining) after this compound treatment in resistant cells compared to parental cells.
-
Possible Causes & Solutions:
| Possible Cause | Verification Step | Solution/Next Step |
| Sub-optimal Drug Concentration | Review your dose-response curves. | Ensure you are using a concentration that is sufficiently high to induce apoptosis in sensitive cells but is expected to be less effective in resistant cells. |
| Incorrect Incubation Time | Perform a time-course experiment (e.g., 24, 48, 72 hours). | Apoptosis is a dynamic process; the peak may occur at a different time point in resistant versus sensitive cells. |
| Dysregulated Apoptotic Machinery | Analyze the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) by Western blot. | Overexpression of anti-apoptotic proteins can confer resistance. |
| Activation of Survival Signaling | Check for activation of pro-survival pathways like AKT/mTOR or JAK/STAT3[1][14]. | Consider using inhibitors of these pathways in combination with this compound to see if sensitivity is restored. |
| Cytokine-Mediated Resistance | Analyze the expression of cytokine-related genes (e.g., BCL3, OAS3, RELB, AIM2, NFKB2)[15][16]. | Dysregulation of cytokines can promote cell survival and resistance[15]. |
Quantitative Data Summary
The following tables summarize quantitative data on this compound resistance from various studies.
Table 1: IC50 Values of this compound in Sensitive vs. Resistant AML Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| HL-60 | 0.1206 | 1.068 | 9.0 | [14] |
| THP-1 | 2.746 | 14.93 | 5.5 | [14] |
| THP1 | 56 | 1457 | 26.0 | [17] |
| U937 | 0.14 | 1578.3 | >11,000 | [17] |
| U937 | ~0.0013 | ~1.6 | >1,000 | [7] |
Table 2: Gene Expression in this compound-Resistant vs. Sensitive AML
| Gene | Change in Resistant Cells | Implication | Reference |
| hENT1 (SLC29A1) | Decreased mRNA | Reduced Drug Uptake | [18] |
| dCK | Decreased mRNA & Protein | Impaired Drug Activation | [19][3] |
| CDA | Increased Activity | Increased Drug Inactivation | [7] |
| SAMHD1 | Increased Protein | Inactivation of Ara-CTP | [12][13] |
| 5NT | Expression Correlates with Shorter Survival | Increased Drug Inactivation | [6][11] |
Key Signaling Pathways in this compound Resistance
The following diagrams illustrate crucial signaling pathways involved in acquired resistance to this compound.
Caption: Overview of this compound metabolism and key resistance points.
References
- 1. Resistance of leukemia cells to this compound chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel approach to overcome drug resistance in acute myeloid leukemia | Haematologica [haematologica.org]
- 3. Defective expression of deoxycytidine kinase in this compound-resistant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deoxycytidine kinase expression and activity in patients with resistant versus sensitive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and this compound: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo mechanisms of resistance to this compound in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of cytidine deaminase activity on intrinsic resistance to this compound in carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance to this compound and gemcitabine and in vitro selection of transduced cells after retroviral expression of cytidine deaminase in human hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic factors influencing this compound therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Potential mechanisms of resistance to this compound in AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stabilization of SAMHD1 by NONO is crucial for Ara-C resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Gene Expression Insights into this compound Resistance in Acute Myeloid Leukemia: The Role of Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gene Expression Insights into this compound Resistance in Acute Myeloid Leukemia: The Role of Cytokines | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 17. ashpublications.org [ashpublications.org]
- 18. The human equilibrative nucleoside transporter 1 mediates in vitro this compound sensitivity in childhood acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Deoxycytidine Kinase (DCK) Mutations in Human Acute Myeloid Leukemia Resistant to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cytarabine Dosage in Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing cytarabine (B982) (Ara-C) dosage to minimize toxicity in animal models. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to support your preclinical research.
Section 1: Frequently Asked Questions (FAQs)
Q1: How should I determine a starting dose for this compound in my animal experiments?
Determining the correct starting dose is critical and depends on the animal model, administration route, and experimental goals. There is no single universal dose. A dose-ranging or Maximum Tolerated Dose (MTD) study is essential for any new model or experimental design.[1] As a starting point, you can refer to doses used in previously published preclinical studies. For instance, in mouse models of this compound-induced myelosuppression, doses of 50, 100, and 200 mg/kg administered intraperitoneally for 7 days have been utilized.[1] It is crucial to begin with a wide range of doses to identify the MTD before proceeding to efficacy studies.[1][2]
Q2: What are the primary expected toxicities of this compound in animal models?
This compound's toxicity profile is highly dependent on the dose and administration schedule.[3] Because it targets rapidly dividing cells, the most anticipated toxicities affect tissues with high cell turnover.[1][3]
-
Myelosuppression: This is the most common dose-limiting toxicity.[1][3] It manifests as neutropenia, thrombocytopenia, and anemia due to the inhibition of hematopoietic progenitor cells in the bone marrow.[1] In standard 7-day regimens, leukopenia and thrombocytopenia typically occur between days 7 and 14 after administration.[3]
-
Gastrointestinal (GI) Toxicity: Damage to the epithelial lining of the GI tract can cause mucositis, diarrhea, weight loss, and dehydration.[1][3][4] High-dose regimens can lead to more severe complications like bowel necrosis.[3]
-
Neurotoxicity: This is a serious, recognized side effect, particularly with high-dose or intrathecal administration.[5] Signs can include ataxia (impaired coordination), lethargy, seizures, and cerebral dysfunction.[5][6][7] The cerebellum is particularly vulnerable, with damage observed in Purkinje and Golgi cells.[6][8][9]
Q3: What are the pharmacokinetic differences between administration routes like continuous infusion vs. subcutaneous injection?
The administration route significantly impacts this compound's pharmacokinetics and, consequently, its efficacy and toxicity. This compound is an S-phase specific drug, meaning prolonged exposure to cytotoxic concentrations is key for maximum effect.[3][10]
-
Continuous Rate Infusion (CRI): This method produces steady-state plasma concentrations, which may ensure a more prolonged exposure of cancer cells to cytotoxic levels of the drug.[11] However, continuous infusion can increase the risk of myelosuppression and GI toxicity.[12][13]
-
Subcutaneous (SC) Injection: Following SC administration, this compound is rapidly absorbed and eliminated, and does not achieve the steady-state concentrations seen with CRI.[11] This can result in shorter periods of effective drug concentration.[11][14]
-
Intrathecal (IT) Injection: Used to treat or prevent CNS involvement, this route delivers the drug directly to the cerebrospinal fluid (CSF).[3][15] Liposomal this compound is a slow-release formulation that can maintain cytotoxic concentrations in the CSF for over a week, reducing the need for frequent injections.[15]
Q4: What are the benefits of using novel formulations like liposomal this compound?
New formulations aim to protect this compound from its rapid degradation in the body, prolonging its exposure to target cells and improving its therapeutic index.[3][10][16]
-
Liposomal this compound (e.g., DepoCyt®): This is a slow-release formulation where this compound is encapsulated in multivesicular liposomes.[10][15] After a single intrathecal injection, it can maintain cytotoxic drug levels in the CSF for at least two weeks.[15] This reduces the need for frequent injections and may cause less acute hematologic toxicity compared to other agents like methotrexate.[15]
-
Prodrugs: Lipophilic prodrugs, such as this compound ocfosfate (administered orally), provide prolonged serum concentrations of this compound.[16][17] Amino acid prodrugs have also been developed to improve uptake and bioavailability.[18]
Section 2: Troubleshooting Guides
Issue 1: Animals are experiencing severe weight loss and diarrhea.
This indicates significant gastrointestinal toxicity.[1][3]
-
Immediate Actions:
-
Provide supportive care, including hydration (e.g., subcutaneous fluids) and nutritional supplements as needed.
-
Monitor body weight daily. A weight loss exceeding 15-20% from baseline is often a criterion for a humane endpoint.
-
Assess for signs of dehydration, such as skin tenting.[1]
-
-
Dosage Adjustment:
-
Prophylactic Measures:
-
The use of gastro-protectants may be considered, but their impact on this compound efficacy should be evaluated.
-
Issue 2: How do I monitor and manage myelosuppression?
Myelosuppression is the primary dose-limiting toxicity.[3]
-
Monitoring:
-
Collect peripheral blood samples (e.g., via tail vein or saphenous vein) at baseline and at regular intervals post-treatment (e.g., days 7, 10, and 14) to determine the nadir (lowest point) of blood counts.[3]
-
Perform a complete blood count (CBC) to measure white blood cells (specifically neutrophils), red blood cells, and platelets.
-
Observe animals for clinical signs such as pale mucous membranes (anemia), bleeding (thrombocytopenia), or signs of infection like lethargy and ruffled fur (neutropenia).[1]
-
-
Management & Optimization:
-
If severe myelosuppression occurs, the dose for the next experimental group should be reduced.
-
The timing of the dosing interval can be critical. One study in mice found that dosing intervals that are an exact multiple of the bone marrow stem cell inter-mitotic time (e.g., 7 hours) resulted in minimal myelotoxicity and higher survival rates.[19]
-
In cases of severe neutropenia, consider prophylactic antibiotics to prevent opportunistic infections, though this can be a confounding factor in some studies.
-
Issue 3: Animals are displaying neurological symptoms (ataxia, lethargy).
These are signs of potential neurotoxicity, a serious adverse effect.[5][6]
-
Assessment:
-
Immediate Actions:
-
If severe neurological signs appear, this may necessitate a humane endpoint.
-
Cease further administration of this compound immediately. Irreversible cerebellar toxicity has been reported.[12]
-
-
Dosage & Route Considerations:
Section 3: Data Presentation
Table 1: Example this compound Dosages and Toxicities in Animal Models
| Animal Model | Dose (mg/kg) | Administration Route & Schedule | Key Observed Toxicities | Reference(s) |
| Mice (BALB/c) | 700 mg/kg | Single Dose, Intraperitoneal (IP) | Maximum Tolerated Dose (MTD) ; lethargy. | [2] |
| Mice | 50, 100, 200 mg/kg | IP daily for 7 days | Myelosuppression. | [1] |
| Mice | 100 mg/kg | IP daily for 5 days | Myelosuppressive but well-tolerated. | [20] |
| Rats (Juvenile) | 50, 100, 200 mg/kg | IP daily for 5 or 14 days | Impaired cerebellar function, Purkinje cell loss, oxidative stress. | [6] |
| Dogs | 600 mg/m² | Constant Rate Infusion (CRI) over 48h | Mild to severe GI toxicity, hematological toxicity. | [21] |
| Dogs | 50 mg/m² | Subcutaneous (SC) | No adverse events or myelosuppression observed. | [22] |
Table 2: Comparative Pharmacokinetic Parameters of this compound in Dogs
| Administration Route | Total Dose | T½ (Terminal Half-life) | Cmax (Peak Concentration) | Key Finding | Reference(s) |
| Subcutaneous (SC) | 50 mg/m² | 1.35 ± 0.3 h | 2.88 µg/mL | Rapid absorption and elimination; did not achieve steady-state. | [11] |
| Constant Rate Infusion (CRI) | 200 mg/m² (over 8h) | 1.15 ± 0.13 h | 2.80 µg/mL | Achieved steady-state plasma concentrations, allowing prolonged exposure. | [11] |
| Liposomal (SC) | 50 mg/m² | Not established | 26.3 - 59.78 ng/mL | Poor absorption; did not result in prolonged cytotoxic plasma concentrations. | [14] |
Section 4: Experimental Protocols
Protocol 1: Method for Determining Maximum Tolerated Dose (MTD) in Mice
-
Animal Acclimatization: Allow mice (e.g., C57BL/6 or BALB/c) to acclimate for at least one week before the experiment begins.[2]
-
Group Assignment: Assign mice to groups (n=3-5 per group). Include a vehicle control group and at least 4-5 dose-escalation groups. Starting doses can be estimated from the literature (see Table 1).
-
Drug Administration: Administer a single dose of this compound via the intended route (e.g., intraperitoneal injection).
-
Daily Monitoring: For 14 days post-injection, monitor the following:
-
Body Weight: Measure daily. The MTD is often defined as the dose causing ~15% mean body weight loss that is recovered.[2]
-
Clinical Score: Assess daily for signs of toxicity such as hunched posture, ruffled fur, lethargy, and labored breathing. A scoring system (e.g., 1-5 scale) should be used. An endpoint is typically reached if an animal's score remains high (e.g., ≥3) for an extended period.[2]
-
-
Endpoint Determination: The MTD is the highest dose that does not produce irreversible toxicity, mortality, or clinical signs that require euthanasia. Weight loss is often the primary dose-limiting toxicity.[2]
-
Data Analysis: Plot the mean body weight change and clinical scores for each dose group over time to visualize the dose-response relationship.
Protocol 2: Assessment of Gastrointestinal Toxicity
-
Daily Monitoring: Following this compound administration, monitor animals daily for:
-
Body Weight: As a sensitive indicator of overall health and GI distress.[1]
-
Food and Water Intake: Measure daily consumption if possible.
-
Stool Consistency: Score the presence and severity of diarrhea (e.g., 0=normal, 1=soft stool, 2=mild diarrhea, 3=severe/watery diarrhea).
-
-
Gross and Histological Examination:
-
At the study endpoint, euthanize animals and perform a necropsy.
-
Examine the gastrointestinal tract for any gross abnormalities.
-
Collect sections of the small and large intestine for histological analysis. Tissues should be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Evaluate sections for signs of damage, such as villous atrophy, crypt loss, inflammation, and epithelial ulceration.
-
Section 5: Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response and Toxicity to this compound Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exposure to this compound causes side effects on adult development and physiology and induces intestinal damage via apoptosis in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and neurologic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induced cerebellar neuronal damage in juvenile rat: correlating neurobehavioral performance with cellular and genetic alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1742-Neurotoxicity associated with high dose this compound | eviQ [eviq.org.au]
- 8. Mechanism of this compound-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The pharmacokinetics of this compound in dogs when administered via subcutaneous and continuous intravenous infusion routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Pharmacokinetics of multivesicular liposomal encapsulated this compound when administered subcutaneously in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liposomal this compound Induces Less Neurocognitive Dysfunction than Intrathecal Methotrexate in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 17. Oral this compound ocfosfate pharmacokinetics and assessment of leukocyte biomarkers in normal dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 19. Effect of the dosing interval on myelotoxicity and survival in mice treated by this compound [pubmed.ncbi.nlm.nih.gov]
- 20. Mouse models of human AML accurately predict chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Cytarabine Solution Stability and Degradation
This technical support resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of cytarabine (B982) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to oxidizing agents and light. This compound is a nucleoside analog susceptible to hydrolysis, particularly in alkaline conditions, which leads to its degradation.[1][2] Elevated temperatures accelerate this degradation process.
Q2: What is the main degradation product of this compound?
The major degradation product of this compound in aqueous solutions is uracil (B121893) arabinoside (Ara-U).[1][2][3] This is primarily formed through the hydrolytic deamination of the cytosine base.
Q3: How does pH affect the stability of this compound solutions?
This compound exhibits its greatest stability in the neutral pH range. It is significantly more sensitive to alkaline hydrolysis than acidic conditions. The rate of decomposition in alkaline solutions can be approximately 10 times greater than in acidic solutions. For optimal stability, it is recommended to maintain the pH of this compound solutions around 6.9.
Q4: What are the recommended storage conditions for prepared this compound solutions?
For reconstituted this compound solutions, storage at controlled room temperature (15° to 30°C or 59° to 86°F) for up to 48 hours is generally acceptable if prepared with Bacteriostatic Water for Injection containing benzyl (B1604629) alcohol. However, solutions prepared without a preservative should be used immediately. Studies have shown that diluted solutions in 0.9% Sodium Chloride or 5% Dextrose are chemically stable for up to 8 days at room temperature. For longer-term stability, refrigeration (2-8°C) is recommended.
Q5: Is this compound sensitive to light?
While pH and temperature are the most critical factors, exposure to light can also contribute to the degradation of this compound. Therefore, it is advisable to protect this compound solutions from light during storage.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of drug potency in experiments. | Degradation of this compound in the aqueous buffer. | - Prepare fresh solutions before each experiment.- Ensure the pH of the buffer is near neutral (pH ~6.9).- Store stock solutions at 2-8°C and protect from light.- Avoid using alkaline buffers if possible. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products, primarily uracil arabinoside. | - Confirm the identity of the degradation peak by comparing its retention time with a uracil arabinoside standard.- Perform a forced degradation study (see Experimental Protocols) to generate degradation products for identification. |
| Inconsistent experimental results. | Variability in the stability of this compound solutions between experiments. | - Standardize the preparation and storage of this compound solutions.- Regularly verify the concentration of stock solutions using a validated HPLC method. |
| Precipitation in the solution. | Exposure of concentrated solutions (e.g., 100 mg/mL) to low temperatures. | - Do not refrigerate 100 mg/mL solutions.- If a precipitate forms, it can be redissolved by warming the vial to 55°C for no more than 30 minutes with shaking. |
Quantitative Stability Data
Table 1: Summary of this compound Stability in Different Infusion Solutions
| Concentration | Diluent | Container | Temperature | Stability Period | Reference |
| 1, 5, 10 mg/mL | 0.9% NaCl | Polypropylene Syringes | 2-8°C | 28 days | |
| 1 mg/mL | 0.9% NaCl | Polypropylene Syringes | 25°C | 14 days | |
| 5 mg/mL | 0.9% NaCl | Polypropylene Syringes | 25°C | 8 days | |
| 10 mg/mL | 0.9% NaCl | Polypropylene Syringes | 25°C | 5 days | |
| Not Specified | Water for Injection, 5% Dextrose, 0.9% NaCl | Glass and Plastic IV bags | Room Temperature | 8 days (>97% remaining) | |
| 0.19, 7.6 mg/mL | 0.9% NaCl | Polyolefine bags | 20-25°C | 84 days |
Table 2: Results of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Temperature | Result | Reference |
| Acid Hydrolysis | 0.1 N HCl | Not specified | Not specified | Less degradation compared to alkaline conditions | |
| Alkaline Hydrolysis | 0.1 N NaOH | Not specified | Not specified | Significant degradation | |
| Oxidation | 3% H₂O₂ | Not specified | Not specified | Significant degradation | |
| Thermal | Heat | Not specified | Not specified | Less significant degradation | |
| Photolytic | UV light | Not specified | Not specified | Less significant degradation |
Note: Quantitative kinetic data such as specific rate constants (k) and half-lives (t1/2) under various pH and temperature conditions are not consistently reported in a consolidated format in the literature. The activation energy (Ea) for the degradation of many drug-like molecules in solution has a mean value of 98.6 kJ/mol (23.6 kcal/mol), which can be used as an estimate for predicting stability.
Experimental Protocols
Stability-Indicating HPLC Method for this compound and Uracil Arabinoside
This method is designed to separate and quantify this compound from its primary degradation product, uracil arabinoside.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer and an organic solvent. A common mobile phase is a mixture of ammonium (B1175870) acetate (B1210297) buffer (0.5 mol/L, pH 6.5) or a phosphate (B84403) buffer with acetonitrile (B52724) or methanol. For example, a mobile phase of Acetonitrile and purified water (pH adjusted to 2.8 with orthophosphoric acid) in a 2:98 v/v ratio can be used.
-
Flow Rate: Typically 0.7 to 1.0 mL/min.
-
Detection: UV detection at 275 nm or 280 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare standard solutions of this compound and uracil arabinoside of known concentrations.
-
Prepare the sample solution by diluting the this compound formulation in the mobile phase to a concentration within the linear range of the assay.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the peaks based on the retention times and peak areas of the standards.
-
Forced Degradation Study Protocol
This protocol is used to intentionally degrade the drug substance to demonstrate the specificity of the stability-indicating method.
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N HCl and heat as necessary to achieve degradation (e.g., 60-80°C).
-
Alkaline Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N NaOH at room temperature or with gentle heating.
-
Oxidative Degradation: Treat the this compound solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Heat the this compound solution at a high temperature (e.g., 70-90°C).
-
Photolytic Degradation: Expose the this compound solution to a combination of UV and visible light in a photostability chamber.
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method to separate and identify the degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
Visualizations
Caption: Primary degradation pathway of this compound to Uracil Arabinoside.
Caption: Logical workflow for troubleshooting this compound solution instability.
References
Technical Support Center: Nucleoside Transporters and Cytarabine Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the role of nucleoside transporters in the uptake and therapeutic efficacy of cytarabine (B982) (Ara-C).
Frequently Asked Questions (FAQs)
Q1: What are the primary nucleoside transporters responsible for this compound uptake into cells?
A1: The primary nucleoside transporters responsible for this compound uptake are the human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs). Specifically, hENT1 (encoded by the SLC29A1 gene) is the major transporter for this compound in many cancer cell types. hENT2 (SLC29A2) can also contribute to its uptake. Among the concentrative transporters, hCNT1 (SLC28A1) and hCNT3 (SLC28A3) have been shown to transport this compound. The relative contribution of each transporter can vary significantly between different cell types.
Q2: How does the expression level of hENT1 affect this compound cytotoxicity?
A2: There is a strong positive correlation between the expression level of hENT1 and the cytotoxicity of this compound. Higher levels of hENT1 expression lead to increased uptake of this compound into the cell, resulting in greater intracellular concentrations of its active metabolite, Ara-CTP, and thus enhanced cell killing. Conversely, low or absent hENT1 expression is a common mechanism of this compound resistance.
Q3: Can the activity of nucleoside transporters be pharmacologically modulated?
A3: Yes, the activity of nucleoside transporters can be modulated. For example, dipyridamole (B1670753) and nitrobenzylmercaptopurine ribonucleoside (NBMPR) are potent inhibitors of hENT1. These inhibitors are often used in transport assays to differentiate hENT1-mediated uptake from that of other transporters. Some drugs can also upregulate the expression of nucleoside transporters, potentially sensitizing cells to this compound.
Troubleshooting Guide
Issue 1: High variability in this compound uptake assay results between replicates.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding plates. After seeding, gently swirl the plates in a figure-eight motion to ensure even distribution of cells across the well bottom. Verify cell counts and viability (e.g., using a trypan blue exclusion assay) before each experiment.
-
-
Possible Cause 2: Temperature fluctuations during the uptake assay.
-
Solution: Nucleoside transport is an active process that is sensitive to temperature. Pre-warm all buffers and solutions to the experimental temperature (typically 37°C). Perform the uptake incubation in a temperature-controlled incubator or water bath to maintain a consistent temperature.
-
-
Possible Cause 3: Inaccurate timing of uptake and wash steps.
-
Solution: Use a multichannel pipette for adding and removing solutions to ensure all wells are treated for the same duration. For very short incubation times, consider using a semi-automated or automated liquid handling system. Wash steps with ice-cold buffer should be performed rapidly to halt the transport process effectively.
-
Issue 2: No significant difference in this compound cytotoxicity between control and hENT1-knockdown cells.
-
Possible Cause 1: Incomplete knockdown of hENT1.
-
Solution: Verify the knockdown efficiency at the protein level using Western blotting, not just at the mRNA level (qPCR). An antibody specific to an external epitope of hENT1 can be used for flow cytometry to assess surface protein levels. Optimize your siRNA or shRNA transfection/transduction protocol.
-
-
Possible Cause 2: Compensatory uptake by other transporters.
-
Solution: The cell line you are using may express other transporters (e.g., hENT2, hCNTs) that can compensate for the loss of hENT1. Measure the expression of other key nucleoside transporters. You can use specific inhibitors (if available) or perform uptake assays in sodium-containing vs. sodium-free buffer to distinguish between equilibrative (sodium-independent) and concentrative (sodium-dependent) transport.
-
-
Possible Cause 3: this compound concentration is too high.
-
Solution: At very high concentrations, this compound may enter the cell via passive diffusion, masking the effect of transporter-mediated uptake. Perform a dose-response curve with a wide range of this compound concentrations to determine the optimal concentration range where transporter-mediated uptake is the dominant mechanism of entry.
-
Quantitative Data Summary
The following table summarizes the relationship between hENT1 expression and this compound sensitivity in various cancer cell lines.
| Cell Line | Cancer Type | hENT1 Expression (Relative Units) | This compound IC50 (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | 1.00 | 0.05 | |
| K562/Ara-C | This compound-Resistant CML | 0.15 | 2.50 | |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 1.00 | 0.01 | |
| CEM/Ara-C | This compound-Resistant ALL | 0.20 | 10.0 | |
| HL-60 | Acute Promyelocytic Leukemia | 1.00 | 0.03 | |
| HL-60/Ara-C | This compound-Resistant APL | 0.10 | 1.50 |
Note: IC50 values and relative expression levels are approximate and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Radiolabeled this compound Uptake Assay
This protocol measures the rate of this compound uptake into cultured cells.
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Preparation: On the day of the experiment, aspirate the culture medium. Wash the cells twice with 1 mL of pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Initiate Uptake: Add 200 µL of transport buffer containing a known concentration of [³H]-cytarabine and unlabeled this compound. For negative controls, add a transport inhibitor like NBMPR (10 µM) 15 minutes prior to adding the radiolabeled substrate.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1, 5, 10 minutes). This should be within the linear range of uptake for the specific cell line.
-
Terminate Uptake: To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold transport buffer.
-
Cell Lysis: Lyse the cells by adding 250 µL of 0.1 M NaOH with 1% SDS to each well. Incubate for at least 30 minutes at room temperature.
-
Quantification: Transfer the lysate to a scintillation vial. Add 4 mL of scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Protein Normalization: In a parallel set of wells, determine the total protein content per well (e.g., using a BCA protein assay) to normalize the uptake data (e.g., in pmol/mg protein/min).
Visualizations
Diagrams of Experimental Workflows and Mechanisms
Caption: Workflow for a radiolabeled this compound uptake assay.
Technical Support Center: Cytidine Deaminase in Cytarabine Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of cytidine (B196190) deaminase (CDA) in cytarabine (B982) inactivation and resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which cytidine deaminase (CDA) contributes to this compound resistance?
A1: Cytidine deaminase is a key enzyme in the pyrimidine (B1678525) salvage pathway.[1][2] Its primary role in this compound resistance is the deamination of this compound (Ara-C) into its inactive metabolite, uracil (B121893) arabinoside (Ara-U).[1][3][4] This inactivation prevents the conversion of this compound into its active triphosphate form (Ara-CTP), which is necessary for its cytotoxic effects.[1][3] Elevated levels or increased activity of CDA in cancer cells can therefore lead to rapid inactivation of the drug, reducing its therapeutic efficacy and contributing to resistance.[2][3][5]
Q2: My cancer cell line shows unexpected resistance to this compound. What are the potential mechanisms I should investigate first?
A2: While increased cytidine deaminase (CDA) activity is a primary suspect, several other mechanisms can contribute to this compound resistance.[6][7][8] A systematic approach to troubleshooting should include:
-
Increased CDA Expression/Activity: This is a common mechanism of resistance.[3][5]
-
Decreased Deoxycytidine Kinase (dCK) Activity: dCK is the rate-limiting enzyme for the activation of this compound to its monophosphate form.[3][6] Reduced dCK activity will lead to lower intracellular concentrations of the active drug.
-
Altered Drug Transport: Reduced expression or function of the human equilibrative nucleoside transporter 1 (hENT1) can limit the uptake of this compound into the cell.[6][8]
-
Increased Drug Efflux: Overexpression of multidrug resistance proteins can actively pump this compound out of the cell.[6]
-
Alterations in Downstream Signaling: Activation of pro-survival pathways, such as PI3K/AKT/mTOR, can help cancer cells evade drug-induced apoptosis.[9]
Q3: How can I inhibit CDA activity in my experiments to study its role in this compound sensitivity?
A3: Tetrahydrouridine (THU) is a potent and widely used inhibitor of cytidine deaminase. By co-administering THU with this compound, you can block the deamination of this compound and potentially increase its anti-cancer efficacy. This approach can help elucidate the specific contribution of CDA to this compound resistance in your experimental model.
Troubleshooting Guides
Cytidine Deaminase (CDA) Activity Assay
Issue: High background fluorescence/absorbance in my CDA activity assay.
| Potential Cause | Troubleshooting Steps |
| Ammonia (B1221849) Contamination | Ammonia in the air can lead to high background.[10][11] Prepare fresh reagents and work in an area with minimal air turbulence. Keep reagent vials tightly sealed. |
| Sample Matrix Effect | Components in the cell lysate or tissue homogenate may interfere with the assay.[10][11] Perform a pilot experiment with serially diluted samples to determine the optimal sample concentration.[10][11] Consider using a 10kD spin column to remove interfering substances.[10][11] |
| Reagent Instability | Improper storage or repeated freeze-thaw cycles of reagents can lead to degradation and increased background. Aliquot reagents upon receipt and store them at the recommended temperatures.[10][11] |
| Contaminated Water | Ensure the deionized water used for reagent preparation is free of ammonia and other contaminants. |
This compound Sensitivity (e.g., MTT) Assay
Issue: High variability in IC50 values for this compound between experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Variations in the initial number of cells per well can significantly impact drug sensitivity results.[9] Use a consistent and optimized cell seeding density for all experiments. |
| Cell Health and Passage Number | Cells that are unhealthy, contaminated (e.g., with mycoplasma), or have a high passage number can exhibit altered drug sensitivity. Use healthy, low-passage cells for all assays. |
| Incomplete Dissolution of Formazan (B1609692) Crystals | In MTT assays, incomplete solubilization of the formazan crystals will lead to inaccurate absorbance readings.[12] Ensure complete dissolution by gentle pipetting or shaking.[12] |
| Drug Degradation | Improper storage of this compound stock solutions can lead to degradation. Prepare fresh stock solutions and store them appropriately. |
| Serum and Phenol (B47542) Red Interference | Components in fetal bovine serum (FBS) and phenol red in the culture medium can interfere with the assay and contribute to background absorbance.[12] It is recommended to use serum-free media during the MTT incubation step and include appropriate background controls.[12] |
Quantitative Data Summary
Table 1: this compound IC50 Values in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | This compound IC50 (µM) | CDA Expression/Activity | Reference |
| MV4-11-P | 0.26 | - | [9] |
| MV4-11-R | 3.37 | - | [9] |
| HL-60 | Low | Low | [13] |
| MOLM-13 | Moderate | Moderate | [13] |
| HEL | Moderate | Moderate | [13] |
| K-562 | High | High | [13] |
| THP1 | Resistant | High NRF2 expression | [14] |
| U937 | Resistant | High NRF2 expression | [14] |
Table 2: Cytidine Deaminase Activity in AML Patient Samples
| Patient Cohort | Mean CDA Activity (U/mg) ± SD | Statistical Significance | Reference |
| Patients without severe toxicities | 3.95 ± 3.1 | P < .001 | [4] |
| Patients with severe/lethal toxicities | 1.5 ± 0.7 | P < .001 | [4] |
| Patients with Complete Response (CR/CRi) | 2.9 ± 2.4 | Not Significant | [4] |
| Patients with Progressive Disease (PD) | 3.9 ± 4.3 | Not Significant | [4][15] |
Experimental Protocols
Protocol 1: Fluorometric Assay for Cytidine Deaminase (CDA) Activity
This protocol is adapted from commercially available kits and provides a method to quantify CDA activity in cell lysates or tissue homogenates.
Materials:
-
CDA Assay Buffer
-
CDA Substrate
-
Reconstituted CDA (for positive control)
-
Developer A
-
Ammonium Chloride Standard (100 µM)
-
96-well white microplate with a flat bottom
-
Fluorometric microplate reader (Ex/Em = 410/470 nm)
-
Dounce homogenizer
-
10K Spin Column (optional)
-
BCA Protein Assay Kit
Procedure:
-
Sample Preparation:
-
For tissue samples, add 100 µl of CDA Assay Buffer per 10 mg of wet tissue.
-
Homogenize on ice using a Dounce homogenizer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (lysate).
-
Determine the protein concentration of the lysate using a BCA Protein Assay Kit.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the 100 µM Ammonium Chloride Standard to generate standards ranging from 0 to 1000 pmoles/well.
-
Add the standards to the 96-well plate and bring the final volume of each well to 50 µl with CDA Assay Buffer.
-
-
Assay Reaction:
-
Add 2-30 µl of your sample lysate to a well. Bring the volume to 40 µl with CDA Assay Buffer.
-
Prepare a sample background control well for each sample with the same amount of lysate, but bring the volume to 50 µl with CDA Assay Buffer (no substrate will be added to this well).
-
For a positive control, add 10 µl of diluted (1:80) reconstituted CDA to a well and bring the volume to 40 µl with CDA Assay Buffer.
-
Dilute the CDA Substrate 20-fold with dH2O.
-
Add 10 µl of the diluted CDA Substrate to the sample and positive control wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Prepare a "Reaction Mix" according to the kit manufacturer's instructions (typically containing Developer A).
-
Add 150 µl of the "Reaction Mix" to all wells (standards, samples, and backgrounds).
-
-
Measurement:
-
Measure the fluorescence at Ex/Em = 410/470 nm at 37°C in kinetic mode for 30 minutes.
-
-
Calculation:
-
Subtract the 0 standard reading from all other standard readings to generate a standard curve.
-
If the sample background reading is significant, subtract it from the corresponding sample reading.
-
Calculate the change in fluorescence (ΔRFU) for your samples.
-
Use the standard curve to determine the amount of ammonia (in pmoles) generated in your samples.
-
Calculate the CDA activity, typically expressed as pmol/min/mg of protein.
-
Protocol 2: MTT Assay for this compound Sensitivity
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is >90%.
-
Dilute the cells in complete medium to the desired seeding density (determined empirically for each cell line).
-
Seed 100 µl of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach (for adherent cells).
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µl of the diluted this compound solutions to the respective wells.
-
Include wells with vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Include wells with medium only (no cells) for background control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µl of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100-150 µl of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[12]
-
-
Measurement:
-
Read the absorbance at 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound metabolic pathway.
Caption: Workflow for assessing this compound resistance.
References
- 1. Development of a Real-Time Fluorescence-Based Deamination Assay and Identification of Inhibitors of Human Cytidine Deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real-time fluorescence-based assay for measuring the activity of cytidine deaminase enzymes: Applications for inhibitor development - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 3. 3. Customization guide — dot2tex 2.11.3 documentation [dot2tex.readthedocs.io]
- 4. CDA as a predictive marker for life-threatening toxicities in patients with AML treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. abcam.com [abcam.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
How to handle and dispose of cytarabine safely in a lab setting
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of cytarabine (B982) in a laboratory setting. Adherence to these procedures is critical to minimize exposure risk and ensure a safe working environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a cytotoxic (antineoplastic) drug and is considered a hazardous substance.[1][2][3][4][5] The primary hazards include:
-
Reproductive Toxicity: May damage fertility or the unborn child.[6][7]
-
Carcinogenicity: May cause cancer.[8]
-
Skin Sensitization: May cause an allergic skin reaction.[6][7]
-
Organ Toxicity: Can cause bone marrow suppression, leading to leukopenia, thrombocytopenia, and anemia.[9]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: Comprehensive PPE is the first line of defense against exposure.[10][11] The following PPE is required:
-
Gloves: Double-gloving with chemotherapy-tested, powder-free nitrile gloves is recommended.[10][12][13][14] The outer glove should be worn over the gown cuff, and the inner glove underneath.[12] Gloves should be changed immediately if they become contaminated or damaged.[12]
-
Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is essential to protect against splashes.[9][10][12][15]
-
Eye and Face Protection: Safety goggles or a full-face shield must be worn to protect against splashes and aerosols.[9][10][11][12][15]
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form of the drug, when there is a risk of aerosolization, or during spill cleanup.[10][11][12]
Q3: Where should I handle this compound in the lab?
A3: All handling of this compound, especially preparation and reconstitution, should be performed in a designated area.[9] This should ideally be a Containment Primary Engineering Control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI), that is externally vented.[2][4] The work area should be clearly marked with warning signs.[3]
Q4: How should I dispose of this compound waste?
A4: All materials that have come into contact with this compound are considered cytotoxic waste and must be segregated from other waste streams.[5][10]
-
Waste Containers: Use clearly labeled, leak-proof, and sealed containers for all this compound waste.[3][9][16] These are often color-coded, typically yellow containers with a purple lid for cytotoxic sharps and yellow bags for other contaminated materials like gloves and gowns.[5][17]
-
Disposal Method: The recommended disposal method for cytotoxic waste is incineration at high temperatures (e.g., 1100°C).[9][18]
-
Sharps: All sharps (needles, syringes) must be disposed of in a designated chemotherapy sharps container.[17] Use of Luer-Lock syringes is recommended to prevent accidental disconnection.[9][10]
Troubleshooting Guides
Scenario 1: this compound Spill
A small spill is generally considered less than 5 mL or 5 g, while a large spill is more than that amount.[19][20]
| Issue | Immediate Action | Cleanup Procedure |
| Small Liquid Spill (<5 mL) | 1. Alert personnel in the immediate area.[11][19] 2. Secure the area to prevent spreading.[9][11] 3. Don appropriate PPE, including double gloves, gown, and eye protection. A respirator is needed if outside a BSC.[9][19] | 1. Cover the spill with absorbent pads, working from the outside in.[11][21] 2. Collect the absorbent material using forceps and place it in a designated cytotoxic waste container.[11] 3. Clean the spill area with a detergent solution, followed by a rinse with water.[11][20] Some procedures recommend decontamination with 5% sodium hypochlorite.[8][9] 4. Wipe the area with 70% isopropyl alcohol and allow it to air dry.[11] |
| Small Powder Spill (<5 g) | 1. Alert personnel and secure the area.[11][19] 2. Prevent dust from becoming airborne. Do not dry sweep.[11] 3. Don full PPE, including an N95 respirator.[10][19] | 1. Gently cover the powder with damp absorbent pads to avoid generating dust.[11][19][22] 2. Collect the pads and any remaining material and place them in the cytotoxic waste container.[11] 3. Follow the same cleaning and decontamination steps as for a liquid spill.[11][20] |
| Large Spill (>5 mL or 5 g) | 1. Evacuate the area immediately.[19] 2. Alert the lab supervisor and institutional safety officer. 3. Restrict access to the area and post warning signs.[19][20] | 1. Only trained personnel with appropriate PPE, including a respirator, should perform the cleanup.[19][20] 2. Two individuals should work together for large spills.[19][20] 3. Use a cytotoxic spill kit and follow the established institutional procedures for large spills.[19][20] |
Scenario 2: Personnel Exposure
| Exposure Type | Immediate Action |
| Skin Contact | 1. Immediately remove contaminated gloves or clothing.[20] 2. Wash the affected area thoroughly with soap and water for at least 15 minutes.[9][20] 3. Seek immediate medical attention.[7] |
| Eye Contact | 1. Immediately proceed to an eyewash station. 2. Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[20][23] 3. Seek immediate medical attention.[7] |
| Inhalation (Powder) | 1. Move to fresh air immediately.[7][8][24] 2. Seek immediate medical attention. |
Data Summary
While specific quantitative data on handling is sparse, stability information is crucial for managing reconstituted solutions to prevent waste.
| Parameter | Value | Source |
| Melting Point | 220 °C / 428 °F | [7] |
| Reconstituted Solution Stability (with Bacteriostatic Water) | Stable for 48 hours at controlled room temperature (15° to 30°C). | [25] |
| Reconstituted Solution Stability (without preservative) | Should be used immediately. | [25] |
| Diluted Solution Stability (in 5% Dextrose or 0.9% Sodium Chloride) | 97-100% stable for 8 days at room temperature. | [25] |
| Recommended Incineration Temperature | 1100°C | [9] |
Experimental Protocol: Reconstitution of this compound Powder
This protocol outlines the steps for safely reconstituting this compound powder for in vitro experiments.
1. Preparation:
- Assemble all necessary materials: this compound vial, sterile diluent (e.g., Sterile Water for Injection), sterile Luer-Lock syringes and needles, sterile alcohol wipes, and a plastic-backed absorbent pad.[4][15]
- Don all required PPE (double nitrile gloves, disposable gown, safety goggles/face shield).
- Perform all work inside a certified Class II Biological Safety Cabinet (BSC).[4] Place an absorbent pad on the work surface.[15]
2. Reconstitution Procedure:
- Wipe the rubber stoppers of the this compound vial and the diluent vial with a sterile alcohol wipe and allow to dry.
- Using a sterile Luer-Lock syringe, draw up the required volume of diluent. To minimize aerosol formation, use a venting needle or employ negative pressure techniques.[9]
- Slowly inject the diluent into the this compound vial, directing the stream against the inner wall of the vial to avoid frothing.
- Allow the vacuum in the vial to pull the liquid in; do not pressurize the vial.
- Gently swirl the vial to dissolve the powder completely. Do not shake, as this can cause aerosolization.
- The reconstituted solution should be a clear, colorless liquid. Discard if any haze or particulate matter is observed.[25]
3. Post-Reconstitution:
- Carefully withdraw the required dose into a new sterile Luer-Lock syringe.
- Wipe down the exterior of the vial and syringe with an alcohol wipe to remove any potential contamination.
- Dispose of all used needles, syringes, vials, and contaminated materials (gloves, wipes, absorbent pad) directly into the designated cytotoxic sharps and waste containers located within the BSC.[3][4]
4. Final Cleanup:
- Wipe down all surfaces of the BSC with an appropriate decontaminating agent followed by 70% alcohol.
- Doff PPE in the correct order, disposing of it in the cytotoxic waste container.
- Wash hands thoroughly with soap and water.[10]
Visual Workflow Guides
References
- 1. academic.oup.com [academic.oup.com]
- 2. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. obaid.info [obaid.info]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. halyardhealth.com [halyardhealth.com]
- 13. bsavalibrary.com [bsavalibrary.com]
- 14. aaha.org [aaha.org]
- 15. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. osha.oregon.gov [osha.oregon.gov]
- 17. hsrm.umn.edu [hsrm.umn.edu]
- 18. danielshealth.ca [danielshealth.ca]
- 19. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 20. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 21. qmul.ac.uk [qmul.ac.uk]
- 22. m.youtube.com [m.youtube.com]
- 23. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 24. abmole.com [abmole.com]
- 25. globalrph.com [globalrph.com]
Technical Support Center: Preclinical Cytarabine-Induced Myelosuppression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with preclinical models of cytarabine-induced myelosuppression.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of This compound (B982) that leads to myelosuppression?
A1: this compound is a pyrimidine (B1678525) analog and an antimetabolite.[1][2] Once inside a cell, it is converted to its active triphosphate form, ara-CTP.[1] Ara-CTP then competes with the natural nucleotide, deoxycytidine triphosphate (dCTP), for incorporation into DNA.[1] This incorporation inhibits DNA polymerase, halting DNA synthesis and repair, particularly during the S-phase of the cell cycle.[1][2] This disruption of DNA replication is especially toxic to rapidly dividing cells, such as hematopoietic stem and progenitor cells in the bone marrow, leading to myelosuppression.[3][4]
Q2: What are the typical signs of this compound-induced myelosuppression in preclinical models?
A2: The primary sign is a significant decrease in peripheral blood cell counts. This includes:
-
Leukopenia: A reduction in white blood cells.
-
Thrombocytopenia: A decrease in platelets.
-
Anemia: A reduction in red blood cells.
These cytopenias typically become apparent within 7 to 14 days after the initiation of this compound administration.[3] Other observable signs in animal models may include lethargy, weight loss, and signs of infection due to a compromised immune system.
Q3: How does the dose and duration of this compound administration affect the severity of myelosuppression?
A3: The toxicity of this compound is highly dependent on both the dose and the schedule of administration.[3] Higher doses and longer durations of exposure generally lead to more profound and prolonged myelosuppression.[3] Continuous infusion can be more toxic than intermittent dosing.[1] Low-dose regimens are generally associated with less severe myelosuppression compared to high-dose regimens.[3]
Q4: What are the common off-target toxicities of this compound in preclinical models?
A4: Besides myelosuppression, this compound can cause a range of other toxicities, including:
-
Gastrointestinal toxicity: This can manifest as nausea, vomiting, diarrhea, and mucositis.[3]
-
Hepatic toxicity: Elevations in liver enzymes may be observed.
-
Renal toxicity: Effects on kidney function can occur, especially with high doses.
-
Neurological toxicity: At high doses, this compound can cross the blood-brain barrier and may cause neurological side effects.[1]
A rare "this compound syndrome," characterized by fever, myalgia, bone pain, rash, and malaise, can also occur shortly after administration.[2]
Troubleshooting Guides
Issue 1: Inconsistent or mild myelosuppression observed in the animal model.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dose or Schedule | Review the literature for established this compound regimens for the specific animal model and strain being used. The dose and duration of administration are critical factors influencing the degree of myelosuppression.[3] |
| Drug Instability | Prepare this compound solutions fresh for each administration, as it can be unstable in solution. Follow the manufacturer's instructions for reconstitution and storage. |
| Route of Administration | Ensure the chosen route of administration (e.g., intraperitoneal, intravenous) is appropriate and consistently performed. Different routes can affect drug bioavailability. |
| Animal Variability | Factors such as age, sex, and health status of the animals can influence their response to this compound. Use animals of a consistent age and health status for your experiments. |
| Resistance Mechanisms | The bone marrow microenvironment can contribute to chemoresistance. Consider co-culture models with stromal cells to investigate potential resistance mechanisms.[5] |
Issue 2: Excessive toxicity and mortality in the animal cohort.
| Possible Cause | Troubleshooting Step |
| Overly Aggressive Dosing Regimen | Reduce the dose or shorten the duration of this compound administration. A pilot dose-finding study may be necessary to determine the maximum tolerated dose in your specific model. |
| Dehydration and Malnutrition | Provide supportive care, including supplemental hydration and nutrition, especially if gastrointestinal toxicity is observed. |
| Infection | House animals in a specific pathogen-free (SPF) environment and consider prophylactic antibiotic administration to prevent opportunistic infections during the period of severe neutropenia. |
| Strain Sensitivity | Different animal strains may have varying sensitivities to this compound. Consult the literature for information on the specific strain you are using. |
Quantitative Data Summary
Table 1: Examples of this compound Dosing Regimens in Murine Models for Myelosuppression
| Mouse Strain | This compound Dose | Administration Route | Schedule | Reference |
| Not Specified | 50 mg/kg/day | Intraperitoneal (i.p.) | 7 days | [6] |
| Not Specified | 100 mg/kg/day | Intraperitoneal (i.p.) | 5-7 days | [6] |
| BALB/c | 50 mg/kg | Intraperitoneal (i.p.) | Days 15-21 (in a leukemia model) | [7] |
| BALB/c | 6.25 mg/kg | Hypodermic injection (i.h.) | Days 15-18 (in a combination regimen) | [7] |
Table 2: Expected Timeline of this compound-Induced Myelosuppression
| Event | Typical Timeframe | Notes | Reference |
| Onset of Cytopenia | 7-14 days post-initiation | The nadir (lowest point) of leukopenia and thrombocytopenia typically occurs within this window. | [3] |
| S-Phase Arrest | Immediate (within hours) | A rapid arrest in the S-phase of hematopoietic stem cells is observed shortly after administration. | [8] |
| Recovery of Cell Cycling | Begins after S-phase arrest | Following the initial arrest, there is a rapid activation and recruitment of quiescent cells into the cell cycle. | [8] |
| Return to Baseline Counts | Variable | The time to recovery depends on the dose, schedule, and overall health of the animal. |
Experimental Protocols
Protocol 1: Induction of Myelosuppression in C57BL/6 Mice with this compound
1. Materials:
- This compound powder for injection
- Sterile 0.9% saline for injection
- C57BL/6 mice (8-10 weeks old, male or female)
- Sterile syringes and needles (27-30 gauge)
- Animal balance
- Appropriate personal protective equipment (PPE)
2. Procedure:
- Animal Acclimation: Acclimate mice to the facility for at least one week before the start of the experiment.
- This compound Preparation: Reconstitute this compound powder with sterile saline to a final concentration of 10 mg/mL. Prepare this solution fresh on each day of administration.
- Dosing:
- Weigh each mouse accurately before dosing.
- Administer this compound at a dose of 100 mg/kg via intraperitoneal (i.p.) injection.
- The injection volume should be calculated based on the individual mouse's weight (e.g., for a 25g mouse, the volume would be 0.25 mL).
- Administer the injection daily for 5 consecutive days.
- Monitoring:
- Monitor the mice daily for clinical signs of toxicity, including weight loss, lethargy, ruffled fur, and signs of infection.
- Perform complete blood counts (CBCs) at baseline (before the first dose) and at regular intervals post-administration (e.g., days 7, 10, 14, and 21) to assess the degree of myelosuppression.
- Humane Endpoints: Establish clear humane endpoints for the study, such as a predefined percentage of weight loss or severe clinical signs, and euthanize animals that reach these endpoints.
Visualizations
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: Preclinical workflow for this compound studies.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Response and Toxicity to this compound Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resistance of leukemia cells to this compound chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse models of human AML accurately predict chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunological effects of a low-dose this compound, aclarubicin and granulocyte-colony stimulating factor priming regimen on a mouse leukemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Administration of low-dose this compound results in immediate S-phase arrest and subsequent activation of cell cycling in murine stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cytarabine Delivery to Solid Tumors
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to improving the delivery and efficacy of cytarabine (B982) in solid tumors. This resource provides practical troubleshooting guidance and answers to frequently asked questions to support your experimental success.
Troubleshooting Guides
This section addresses specific issues you may encounter during the formulation, characterization, and testing of novel this compound delivery systems.
Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoparticles
Q: My this compound-loaded nanoparticles (NPs) consistently show low drug loading (<5%) and poor encapsulation efficiency. What are the potential causes and solutions?
A: Low drug loading of this compound, a hydrophilic molecule, into often hydrophobic polymer or lipid-based nanoparticles is a common challenge. Several factors could be at play:
-
High Drug Solubility in the External Phase: During formulation (e.g., emulsion or nanoprecipitation methods), this compound may preferentially partition into the aqueous external phase rather than the nanoparticle core.
-
Insufficient Drug-Carrier Interaction: Weak non-covalent interactions (hydrophobic, electrostatic) between this compound and the nanoparticle matrix can lead to poor entrapment and rapid drug leakage.
-
Suboptimal Formulation Parameters: The type of polymer/lipid, solvent/anti-solvent choice, stirring rate, and pH can all significantly impact nanoparticle formation and drug encapsulation.
Troubleshooting Steps:
-
Modify the Formulation Method: Switch to a method better suited for hydrophilic drugs, such as double emulsion (w/o/w) or co-precipitation techniques that can enhance entrapment.[1]
-
Enhance Drug-Carrier Interaction:
-
Prodrug Approach: Covalently conjugating this compound with a lipophilic moiety, such as a fatty acid (e.g., lauric or palmitic acid), increases its hydrophobicity, promoting higher loading in lipid or polymer matrices.[2][3]
-
Ion Pairing: Use a counter-ion to form a hydrophobic complex with this compound, improving its partitioning into the organic phase during NP synthesis.
-
-
Optimize Process Parameters: Systematically vary parameters such as the drug-to-polymer ratio, solvent evaporation rate, and homogenization speed. The pH of the medium can also be adjusted to influence the charge and solubility of both the drug and the carrier.[1]
-
Incorporate Surface Coatings: Using stabilizing agents like trehalose (B1683222) can improve NP stability and prevent agglomeration, which can indirectly affect loading and release properties.[1]
Issue 2: Inconsistent In Vitro Cytotoxicity Results
Q: I'm observing high variability in IC50 values for my this compound formulation across different experiments. Why is this happening?
A: Inconsistent cytotoxicity results can stem from issues with the drug formulation, assay conditions, or the cancer cells themselves.
-
Formulation Instability: Nanoparticle formulations can be prone to aggregation or premature drug leakage if not stored correctly, leading to variations in the effective drug concentration delivered to cells. Liposomal formulations can also have storage stability issues.
-
Variable Drug Release: The rate of this compound release from the carrier might differ between batches, affecting the timing of its cytotoxic action.
-
Assay-Dependent Factors: The duration of drug exposure and the type of cytotoxicity assay used (e.g., metabolic vs. membrane integrity) can yield different IC50 values.
-
Cellular Factors: As the rate-limiting enzyme for this compound activation, variations in deoxycytidine kinase (dCK) expression between cell passages or different cell lines can significantly alter sensitivity.
Troubleshooting Steps:
-
Characterize Each Batch: Before each experiment, confirm the particle size, zeta potential, and drug loading of your formulation to ensure consistency.
-
Standardize Protocols: Strictly adhere to standardized incubation times, cell seeding densities, and assay procedures.
-
Assess Drug Release Profile: Conduct a drug release study for each new batch of your formulation under physiological conditions (pH 7.4) to ensure a consistent release profile.
-
Monitor dCK Levels: If working with multiple cell lines or over long-term cultures, periodically check the expression levels of dCK, as its downregulation is a key mechanism of resistance.
Issue 3: Lack of Superior In Vivo Efficacy Compared to Free this compound
Q: My novel this compound delivery system showed promise in vitro, but it fails to outperform standard free this compound in our solid tumor xenograft model. What could be the reason?
A: A discrepancy between in vitro and in vivo results is a frequent hurdle in drug delivery research. The complex tumor microenvironment presents physiological barriers not present in a culture dish.
-
Poor Tumor Accumulation: The formulation may be rapidly cleared by the reticuloendothelial system (RES) before it can accumulate in the tumor via the Enhanced Permeability and Retention (EPR) effect.
-
Insufficient Drug Release at Tumor Site: The linker in a prodrug may be too stable, or the nanoparticle may not degrade appropriately in the tumor microenvironment, preventing the release of active this compound.
-
Heterogeneous Tumor Penetration: Even if nanoparticles accumulate at the tumor periphery, they may fail to penetrate deeper into the tumor tissue to reach all cancer cells.
-
Intrinsic Drug Resistance: Solid tumors often have intrinsic resistance to this compound due to factors like low expression of the nucleoside transporter hENT1 or the activating enzyme dCK.
Troubleshooting Steps:
-
Evaluate Pharmacokinetics (PK): Conduct a PK study to compare the circulation half-life of your formulation against free this compound. A longer half-life is necessary for passive tumor targeting. Strategies like PEGylation can be used to improve stability and reduce immunogenicity.
-
Optimize Drug Release: Tune the hydrolytic stability of the drug-carrier linkage. For prodrugs, the choice of spacer between the drug and the carrier molecule is critical for controlling the release rate at physiological pH.
-
Assess Biodistribution: Use fluorescently labeled carriers or radiolabeled drugs to visualize and quantify tumor accumulation and distribution in other organs.
-
Characterize Your Tumor Model: Before starting the efficacy study, analyze the expression of key this compound-related proteins (hENT1, dCK, CDA) in your xenograft model to confirm it is a relevant model for testing.
Frequently Asked Questions (FAQs)
Q1: Why is conventional this compound therapy largely ineffective for solid tumors?
A: this compound's use has been focused on hematological malignancies due to several limitations that hinder its efficacy in solid tumors.
-
Pharmacokinetic Challenges: It has a very short plasma half-life due to rapid enzymatic degradation by cytidine (B196190) deaminase (CDA) in the liver and plasma.
-
Poor Membrane Permeability: As a hydrophilic molecule, this compound has difficulty crossing cell membranes to enter tumor cells.
-
Low Bioavailability: When administered orally, it undergoes high first-pass metabolism, rendering it ineffective.
-
Cell Cycle Specificity: this compound is an S-phase specific antimetabolite, meaning it only kills cells that are actively replicating their DNA. Solid tumors often have a lower proportion of cells in the S-phase compared to leukemias.
Q2: What are the primary strategies being explored to adapt this compound for solid tumors?
A: The two main strategies are the development of prodrugs and the use of drug delivery systems.
-
Prodrugs: This approach involves conjugating this compound with another molecule, often a fatty acid (like lauric acid or palmitic acid), to create a more lipophilic compound. This modification protects the drug from premature degradation, increases its plasma half-life, and improves its ability to cross cell membranes.
-
Drug Delivery Systems: This strategy focuses on encapsulating this compound within nanocarriers.
-
Liposomes: These are lipid-based vesicles that can encapsulate hydrophilic drugs like this compound in their aqueous core. Liposomal formulations like DepoCyt® (liposomal this compound) and CPX-351 are designed to provide sustained drug release, prolonging exposure.
-
Nanoparticles: Polymeric or inorganic nanoparticles can carry this compound, protecting it from degradation and facilitating its accumulation in tumors through the EPR effect.
-
Q3: What is the cellular mechanism of action for this compound and how do cells develop resistance?
A: this compound exerts its cytotoxic effect by disrupting DNA synthesis.
-
Uptake: It enters the cell primarily through the human equilibrative nucleoside transporter 1 (hENT1).
-
Activation: Inside the cell, it is converted to its active form, this compound triphosphate (ara-CTP), through a series of phosphorylation steps. The first and rate-limiting step is catalyzed by deoxycytidine kinase (dCK).
-
Action: Ara-CTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA by DNA polymerase. This incorporation halts DNA chain elongation and inhibits DNA replication, leading to cell death.
Mechanisms of resistance include:
-
Reduced drug influx due to decreased hENT1 expression.
-
Impaired activation due to low levels or mutations of dCK.
-
Increased inactivation by enzymes like cytidine deaminase (CDA).
Quantitative Data Summary
Table 1: Comparison of Pharmacokinetic Parameters for Free this compound vs. Nanoparticle Formulation
| Parameter | Free this compound Solution | CY-TINPs (this compound-Trehalose Iron Oxide NPs) |
| Cmax (ng/mL) | 158.32 ± 1.87 | 425.26 ± 2.11 |
| Tmax (hr) | 1.0 | 8.0 |
| AUC (0-72h) (ng·hr/mL) | 2154.34 ± 103.25 | 11546.64 ± 139.82 |
| Half-life (t1/2) (hr) | 3.45 ± 0.25 | 22.84 ± 1.11 |
Data from an in vivo study in Wistar rats. This table highlights the significant improvement in circulation time and bioavailability achieved with a nanoparticle-based delivery system.
Table 2: In Vitro Efficacy of HPMA Copolymer-Cytarabine Conjugates
| Conjugate | Spacer Moiety | % Drug Released at 72h (pH 7.4) | Tumor Growth Inhibition (Mantle Cell Lymphoma Model) |
| LC1 | 3-aminopropanoyl | ~20% | High, durable tumor control (>40 days) |
| LC2 | 5-pentanoyl | ~10% | High, durable tumor control (>40 days) |
| LC4 | 4-aminobenzoyl | ~5% | Moderate |
| LC6 | diglycyl | ~20% | Moderate |
| Free araC | N/A | 100% (immediate) | Low, rapid tumor regrowth |
Data demonstrates how the choice of spacer in a polymer-drug conjugate critically influences the drug release rate and subsequent in vivo antitumor efficacy.
Experimental Protocols
Protocol 1: Synthesis of a Fatty Acid-Cytarabine Prodrug (Lauric Acid-Ara-C)
This protocol is a generalized representation based on published methodologies.
Objective: To synthesize a lipophilic prodrug of this compound to improve its pharmacokinetic profile.
Materials:
-
This compound (Ara-C)
-
Lauric acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolution: Dissolve lauric acid (1.2 eq), DCC (1.2 eq), and DMAP (0.1 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid group of lauric acid.
-
Reaction: Add this compound (1.0 eq) to the reaction mixture.
-
Incubation: Allow the reaction to proceed at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., DCM/Methanol) to obtain the pure lauric acid-cytarabine conjugate (LA-Ara).
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry.
Diagrams and Workflows
Caption: Cellular uptake, metabolic activation, and resistance pathways of this compound.
Caption: Experimental workflow for developing a novel this compound delivery system.
References
- 1. Formulation, Optimization and Evaluation of this compound-Loaded Iron Oxide Nanoparticles: From In Vitro to In Vivo Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A preclinical evaluation of this compound prodrug nanofibers assembled from this compound-lauric acid conjugate toward solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational design of a new this compound-based prodrug for highly efficient oral delivery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Genetic Arbiters of Cytarabine Sensitivity: A Comparative Guide to CRISPR-Cas9 Screens
A deep dive into two pivotal CRISPR-Cas9 knockout screens illuminates the genetic underpinnings of cytarabine (B982) sensitivity and resistance in Acute Myeloid Leukemia (AML). This guide provides a comparative analysis of their methodologies, key findings, and the crucial signaling pathways they uncovered, offering valuable insights for researchers and drug development professionals.
This compound (Ara-C) remains a cornerstone of chemotherapy for AML. However, intrinsic and acquired resistance significantly hampers its efficacy. Genome-wide CRISPR-Cas9 screens have emerged as a powerful, unbiased tool to identify genes that modulate sensitivity to this compound, thereby revealing novel therapeutic targets and resistance mechanisms. This guide contrasts two seminal studies that employed this technology to dissect the genetic landscape of this compound response.
The first, a comprehensive study on the standard ADE (this compound, Daunorubicin (B1662515), Etoposide) chemotherapy regimen, performed a genome-wide CRISPR/Cas9 knockout screen in the K-562 leukemia cell line.[1][2][3][4] The second study focused specifically on this compound resistance in U937 AML cells and ingeniously employed a secondary screen with a gRNA-resistant Deoxycytidine Kinase (DCK) to uncover resistance mechanisms independent of this well-known determinant.[5]
Comparative Analysis of Experimental Approaches
A side-by-side comparison of the experimental designs reveals distinct strategies to address the complex issue of drug resistance.
| Parameter | ADE Study (K-562 cells) | DCK Rescue Study (U937 cells) |
| Cell Line | K-562 (Chronic Myelogenous Leukemia) | U937 (Histiocytic Lymphoma, AML model) |
| CRISPR Library | Brunello CRISPR/Cas9 library | Genome-wide CRISPR library |
| Drug Treatment | This compound (AraC), Daunorubicin, Etoposide (B1684455) (ADE) individually | This compound (Ara-C) |
| Screening Strategy | Genome-wide knockout screen to identify genes affecting sensitivity to each ADE component. | Primary genome-wide knockout screen followed by a secondary screen in a cell line expressing gRNA-resistant DCK to find non-DCK resistance mechanisms. |
| Key Focus | Identifying genetic modulators of response to the standard ADE chemotherapy combination in pediatric AML. | Uncovering novel mechanisms of Ara-C resistance, particularly those independent of DCK loss. |
Key Gene Hits: Convergence and Divergence
The genetic hits identified in both screens provide a landscape of genes whose loss confers either sensitivity or resistance to this compound. While both studies underscored the central role of DCK in this compound sensitivity, their unique approaches led to the discovery of distinct sets of genes.
| Study | Genes Conferring Sensitivity (Loss leads to Resistance) | Genes Conferring Resistance (Loss leads to Sensitivity) |
| ADE Study | DCK (rate-limiting enzyme for AraC activation), GRPEL1, HCFC1, TAF10 | BCL2, CLIP2, VAV3 |
| DCK Rescue Study | DCK (identified in the primary screen), SLC29A1 (Equilibrative Nucleoside Transporter 1, identified in the secondary screen) | Not the primary focus of the study. |
Notably, the DCK Rescue Study's identification of SLC29A1, which encodes a nucleoside transporter responsible for this compound uptake, highlights a crucial resistance mechanism that can be masked by the dominant effect of DCK loss. The ADE study, on the other hand, provided a broader view of genes that modulate response to a combination therapy, identifying key players in apoptosis (BCL2) and other cellular processes.
Experimental Workflows and Signaling Pathways
The methodologies employed in these CRISPR-Cas9 screens follow a systematic workflow, from library transduction to hit identification. The signaling pathways impacted by the identified genes are central to understanding the mechanisms of this compound action and resistance.
The genes identified in these screens are integral to the metabolic activation and cytotoxic effects of this compound. Loss of function of genes involved in the uptake and phosphorylation of this compound leads to resistance, while the loss of pro-survival genes can sensitize cells to the drug.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the detailed experimental protocols are crucial.
ADE Study Protocol (Summarized)
-
Cell Line and Culture: K-562 cells were used.
-
CRISPR Library Transduction: Cells were transduced with the Brunello CRISPR/Cas9 library.
-
Drug Treatment: Transduced cells were treated with the IC30 of this compound (37uM), daunorubicin (0.1uM), or etoposide (0.85uM) for four days.
-
Genomic DNA Extraction and Sequencing: Genomic DNA was collected, and sgRNA sequences were amplified by PCR and sequenced on an Illumina HiSeq 4000.
-
Data Analysis: The MAGeCK-MLE algorithm was used to identify genes associated with drug sensitivity or resistance based on changes in sgRNA abundance.
DCK Rescue Study Protocol (Summarized)
-
Cell Line and Culture: U937 cells were utilized.
-
Primary CRISPR Screen: A genome-wide CRISPR library was introduced into U937 cells, which were then treated with this compound to isolate resistant clones.
-
Identification of DCK as Primary Hit: All initial drug-resistant clones were found to have guide RNAs targeting DCK.
-
Generation of DCK-Rescue Cell Line: A gRNA-resistant DCK cDNA was created through silent mutations and introduced into the cells.
-
Secondary CRISPR Screen: The CRISPR screen was repeated using the DCK-resistant cell line to identify other genes capable of conferring this compound resistance.
-
Hit Validation: The loss of SLC29A1 was identified and validated as a source of drug resistance.
Conclusion
These two CRISPR-Cas9 screening studies, while both aimed at understanding this compound's efficacy, provide complementary insights. The ADE study offers a broad perspective on the genetic modulators of a clinically relevant drug combination, identifying both sensitivity and resistance genes with potential prognostic value. The DCK Rescue Study, through its elegant design, successfully bypassed the most common resistance mechanism to uncover a clinically relevant alternative, the loss of the drug transporter SLC29A1. Together, they underscore the power of CRISPR-based functional genomics to not only validate known mechanisms but also to discover novel pathways, paving the way for the development of more effective therapeutic strategies and biomarkers for patient stratification in AML.
References
- 1. Genome-wide CRISPR/Cas9 screen identifies AraC-daunorubicin-etoposide response modulators associated with outcomes in pediatric AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-wide CRISPR/Cas9 screen identifies AraC-daunorubicin-etoposide response modulators associated with outcomes in pediatric AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Using genome-wide CRISPR library screening with library resistant DCK to find new sources of Ara-C drug resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Western Blot Analysis of DNA Damage Markers Following Cytarabine Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key DNA damage markers analyzed by Western blot following treatment with the chemotherapeutic agent cytarabine (B982) (Ara-C). It includes objective comparisons, supporting experimental data, and detailed protocols to assist in the accurate assessment of drug efficacy and mechanism of action.
Introduction: this compound and the DNA Damage Response
This compound is a cornerstone of chemotherapy, particularly for acute myeloid leukemia (AML).[1] As a pyrimidine (B1678525) nucleoside analog, its active metabolite, this compound triphosphate (ara-CTP), is incorporated into DNA during the S-phase of the cell cycle.[2][3] This incorporation inhibits DNA polymerase, terminates the growing DNA chain, and leads to replication fork stalling.[4][5] The resulting DNA single and double-strand breaks trigger a complex cellular signaling network known as the DNA Damage Response (DDR).[1][6] Western blot analysis is a fundamental technique used to detect and quantify the key proteins that are activated and recruited during the DDR, providing critical insights into this compound's cytotoxic effects.
Core Signaling Pathways Activated by this compound
This compound-induced replication stress primarily activates the ATR-Chk1 pathway . Stalled replication forks expose single-stranded DNA (ssDNA), which recruits the ATR kinase.[6][7] ATR then phosphorylates and activates its downstream effector, Chk1, to initiate cell cycle arrest, allowing time for DNA repair.[8] The formation of DNA double-strand breaks (DSBs) activates the ATM-Chk2 pathway , which in turn activates critical downstream targets like the tumor suppressor p53, further enforcing cell cycle checkpoints or initiating apoptosis if the damage is irreparable.[9][10]
Key DNA Damage Markers: A Comparative Overview
The following table summarizes the primary protein markers used to assess the DNA damage response to this compound via Western blot. The expected outcome is a significant increase in the phosphorylated, active form of these proteins.
| Marker | Function & Significance | Molecular Weight (approx.) | Expected Change with this compound | Key Experimental Considerations |
| γH2AX (p-H2A.X Ser139) | A histone variant phosphorylated by ATM/ATR at sites of DSBs. It is one of the earliest and most sensitive markers of DNA double-strand breaks.[11][12] | ~15 kDa | Strong Increase | Use 12-15% polyacrylamide gels for good resolution. Transfer to PVDF can be challenging for histones; consider wet transfer and membrane denaturation post-transfer for enhanced signal.[13][14] |
| p-ATM (Ser1981) | Master kinase of the DSB response. Autophosphorylation at Ser1981 indicates activation. | ~350 kDa | Moderate Increase | Requires low percentage (~6%) gels due to large size. Transfer efficiency can be low; use wet transfer conditions. |
| p-ATR (Ser428) | Master kinase of the replication stress response. Phosphorylation indicates activation.[7] | ~300 kDa | Strong Increase | Similar to p-ATM, requires low percentage gels and optimized wet transfer protocols. |
| p-Chk1 (Ser345) | Key checkpoint kinase downstream of ATR. Phosphorylation at Ser345 is a primary indicator of the replication stress response.[8] | ~56 kDa | Strong Increase | Standard 8-10% gels are suitable. Use blocking buffers with BSA instead of milk for phospho-specific antibodies to reduce background.[13] |
| p-p53 (Ser15) | Tumor suppressor activated by ATM/ATR. Phosphorylation at Ser15 stabilizes p53 and promotes its transcriptional activity, leading to cell cycle arrest or apoptosis.[9][15] | ~53 kDa | Moderate to Strong Increase | Standard 10% gels are effective. Expression is dependent on the p53 status of the cell line (wild-type vs. mutant/null).[16] |
Experimental Protocols
A standardized and meticulously followed protocol is crucial for reproducible Western blot results.
Cell Lysis and Protein Quantification
-
Treatment: Culture cells to ~70-80% confluency and treat with the desired concentration of this compound for the specified time. Include an untreated (vehicle) control.
-
Harvesting: Aspirate media, wash cells once with ice-cold PBS, and scrape cells into a pre-chilled microcentrifuge tube. Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[17]
-
Homogenization: Incubate on ice for 30 minutes with periodic vortexing. For complete lysis, sonicate the samples briefly on ice.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Transfer the supernatant (total protein lysate) to a new tube. Determine the protein concentration using a standard method like the Bradford or BCA assay.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-40 µg per lane) with lysis buffer. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.[18]
-
Gel Electrophoresis: Load samples onto a polyacrylamide gel. The gel percentage should be chosen based on the target protein's molecular weight (see table above). Run the gel until the dye front reaches the bottom.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system (e.g., overnight at 4°C) is often recommended for large proteins (p-ATM/ATR) and for better quantitative accuracy.[14]
Immunoblotting and Detection
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST). For phospho-antibodies, 5% BSA is often preferred to minimize non-specific binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Final Washes: Repeat the washing step (step 3).
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the signal of the target protein to a loading control (e.g., β-actin, GAPDH) to correct for loading differences.[6]
References
- 1. Combination strategies to promote sensitivity to this compound-induced replication stress in acute myeloid leukemia with and without DNMT3A mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Mechanisms responsible for the synergistic antileukemic interactions between ATR inhibition and this compound in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound-induced differentiation of AML cells depends on Chk1 activation and shares the mechanism with inhibitors of DHODH and pyrimidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p53 C-Terminal Phosphorylation by CHK1 and CHK2 Participates in the Regulation of DNA-Damage-induced C-Terminal Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-ATM/ATR Substrate Motif [(pS/pT) QG] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
- 11. Exploiting the DNA Damaging Activity of Liposomal Low Dose this compound for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. p53 Down-Regulates CHK1 through p21 and the Retinoblastoma Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 19. Monoubiquitinated γ-H2AX: abundant product and specific biomarker for non-apoptotic DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Predicting Cytarabine Response in AML Patients: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cytarabine (B982) (Ara-C) remains a cornerstone of chemotherapy for Acute Myeloid Leukemia (AML). However, patient response to this critical drug varies significantly, leading to treatment failure and relapse in a substantial portion of patients. The ability to predict a patient's response to this compound would enable personalized treatment strategies and improve clinical outcomes. This guide provides a comparative overview of key biomarkers under investigation for predicting this compound response in AML, supported by experimental data and detailed methodologies.
Key Biomarkers and Their Predictive Value
Several biomarkers have been identified that influence the sensitivity of AML cells to this compound. These can be broadly categorized into two main groups: proteins involved in this compound metabolism and transport, and components of intracellular signaling pathways that govern cell survival and apoptosis.
This compound Metabolism and Transport
The efficacy of this compound is heavily dependent on its uptake into leukemic cells and its conversion to the active triphosphate form (Ara-CTP). Conversely, its inactivation and efflux from the cell contribute to resistance. Key proteins in this process include:
-
Human Equilibrative Nucleoside Transporter 1 (hENT1): This protein is the primary transporter responsible for this compound uptake into cells.
-
Deoxycytidine Kinase (dCK): This is the rate-limiting enzyme in the activation of this compound to its cytotoxic form, Ara-CTP.
-
Cytidine Deaminase (CDA): This enzyme inactivates this compound by converting it to arabinosyluracil (Ara-U).
Studies have consistently shown a correlation between the expression levels of these proteins and patient response to this compound-based therapies.
Table 1: Comparison of Biomarkers Related to this compound Metabolism
| Biomarker | Role in this compound Action | High Expression Associated With | Low Expression Associated With | Predictive Value (Hazard Ratio/Odds Ratio) |
| hENT1 | Cellular uptake of this compound | Better response, longer survival | Poorer response, shorter survival | Higher hENT1 expression was the only factor that influenced response and survival in a Cox regression analysis.[1] |
| dCK | Activation of this compound to Ara-CTP | Better response, increased sensitivity | Poorer response, resistance | No significant association with response was found in some studies. |
| CDA | Inactivation of this compound | Poorer response, resistance | Better response, increased sensitivity | High bone marrow CDA expression was associated with better one-year disease-free survival (P=0.03).[2] |
PI3K/AKT/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell survival, proliferation, and resistance to apoptosis. Constitutive activation of this pathway is observed in a significant proportion of AML patients and is linked to a poorer prognosis and resistance to chemotherapy, including this compound.[3][4][5]
Table 2: Key Components of the PI3K/AKT/mTOR Pathway in this compound Resistance
| Biomarker | Role in Cell Signaling | Implication in this compound Resistance |
| PI3K | Initiates the signaling cascade | Activation promotes cell survival, counteracting this compound-induced apoptosis. |
| AKT | Central kinase in the pathway | Phosphorylation and activation of AKT leads to inhibition of pro-apoptotic proteins. |
| mTOR | Downstream effector | Promotes protein synthesis and cell growth, contributing to the survival of leukemic cells. |
Experimental Validation of Biomarkers
The predictive value of these biomarkers is assessed through various experimental techniques. Below are detailed protocols for some of the key assays used in their validation.
Experimental Protocols
1. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This method is used to quantify the mRNA expression levels of genes such as SLC29A1 (encoding hENT1), DCK, and CDA.
-
RNA Isolation: Total RNA is extracted from patient bone marrow or peripheral blood mononuclear cells using a TRIzol-based method or a commercial kit (e.g., RNeasy from Qiagen).[6]
-
Reverse Transcription: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., MMLV Reverse Transcriptase) and random hexamer primers.[7]
-
qPCR Reaction: The qPCR reaction is typically performed in a 20 µL volume containing cDNA, forward and reverse primers specific for the target gene, a fluorescent probe (e.g., TaqMan probe) or a DNA-binding dye (e.g., SYBR Green), and a qPCR master mix.[8][9]
-
Thermal Cycling: The reaction is run on a real-time PCR instrument with a typical program consisting of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample. The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., ABL1 or GAPDH).[7]
2. Immunocytochemistry (ICC) for Protein Expression Analysis
ICC is used to visualize the expression and subcellular localization of proteins like hENT1, dCK, and components of the PI3K/AKT/mTOR pathway in AML cells.
-
Cell Preparation: Cells are seeded on sterile glass coverslips or chamber slides and allowed to adhere.[3]
-
Fixation: Cells are fixed with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature to preserve cell morphology and antigenicity.[3]
-
Permeabilization: If detecting intracellular proteins, cells are permeabilized with a detergent such as 0.5% Triton X-100 in PBS for 5-10 minutes to allow antibody access to the cell interior.[3]
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 5% BSA or normal serum in PBS) for 1 hour.[3]
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific to the target protein, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.[3]
-
Secondary Antibody Incubation: After washing with PBS, cells are incubated with a fluorochrome-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature in the dark.[3]
-
Counterstaining and Mounting: The cell nuclei are often counterstained with DAPI. The coverslips are then mounted on microscope slides using a mounting medium.
-
Imaging: The stained cells are visualized using a fluorescence or confocal microscope.
3. Flow Cytometry for Cell Surface Protein Quantification
Flow cytometry is a powerful technique for quantifying the expression of cell surface proteins like hENT1 on a large number of individual cells.
-
Cell Preparation: A single-cell suspension is prepared from patient samples.
-
Fc Receptor Blocking: To prevent non-specific antibody binding, Fc receptors on the cell surface are blocked by incubating the cells with an Fc blocking reagent.[10]
-
Antibody Staining: Cells (typically 1 x 106) are incubated with a fluorochrome-conjugated primary antibody specific for the cell surface marker of interest for 30 minutes at 4°C in the dark.[11]
-
Washing: Unbound antibodies are removed by washing the cells with a staining buffer (e.g., PBS with 0.5% BSA).[10]
-
Data Acquisition: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: The data is analyzed using specialized software to quantify the percentage of positive cells and the mean fluorescence intensity, which is proportional to the amount of protein expressed on the cell surface.
Visualizing the Pathways to this compound Response and Resistance
Understanding the interplay of these biomarkers is crucial. The following diagrams illustrate the key pathways involved in this compound's mechanism of action and the development of resistance.
Caption: this compound metabolism and mechanism of action.
Caption: PI3K/AKT/mTOR pathway promoting this compound resistance.
Caption: Experimental workflow for biomarker validation.
Conclusion
The validation of predictive biomarkers is a critical step towards personalized medicine in AML. The biomarkers discussed in this guide, particularly those involved in this compound metabolism and the PI3K/AKT/mTOR signaling pathway, show significant promise in predicting patient response to therapy. By employing the detailed experimental protocols outlined here, researchers can further validate these and discover new biomarkers, ultimately leading to more effective and tailored treatment strategies for AML patients. The continued integration of these biomarkers into clinical practice will be instrumental in improving the prognosis for individuals with this challenging disease.
References
- 1. Expression Levels of Human Equilibrative Nucleoside Transporter 1 and Deoxycytidine Kinase Enzyme as Prognostic Factors in Patients with Acute Myeloid Leukemia Treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene expression of hENT1, dCK, CDA, dCMPD and topoisomerase IIα as an indicator of chemotherapy response in AML treated with this compound and daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K-Akt-mTOR Signaling Pathway in Human Acute Myeloid Leukemia (AML) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. stackscientific.nd.edu [stackscientific.nd.edu]
- 7. scispace.com [scispace.com]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. m.youtube.com [m.youtube.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. ptglab.com [ptglab.com]
Navigating the Landscape of Cytarabine Resistance: A Comparative Guide to Cross-Resistance Profiles in Leukemic Cell Lines
For researchers, scientists, and drug development professionals engaged in the battle against acute myeloid leukemia (AML), the emergence of resistance to the cornerstone chemotherapeutic agent, cytarabine (B982) (Ara-C), presents a formidable challenge. Understanding the intricate mechanisms of resistance and the resulting cross-resistance to other anticancer agents is paramount for the development of effective second-line therapies and novel drug candidates. This guide provides a comprehensive comparison of the cross-resistance profiles of various this compound-resistant cell lines, supported by experimental data and detailed methodologies, to aid in navigating this complex landscape.
Unveiling the multifaceted nature of this compound resistance, a variety of leukemic cell lines have been rendered resistant to this deoxycytidine analog in laboratory settings. These cellular models have been instrumental in elucidating the molecular underpinnings of resistance and have revealed a diverse spectrum of cross-resistance to other chemotherapeutic agents. This guide will delve into the specifics of these resistance profiles, offering a comparative analysis of key cell line models.
Comparative Analysis of Cross-Resistance Profiles
The development of resistance to this compound often involves a complex interplay of factors, including alterations in drug transport, metabolism, and the activation of pro-survival signaling pathways. These molecular changes not only render cells insensitive to this compound but can also confer resistance or, in some cases, hypersensitivity to other drugs. The following tables summarize the reported 50% inhibitory concentration (IC50) values for various anticancer drugs in parental (sensitive) and this compound-resistant (Ara-C-R) leukemic cell lines, providing a quantitative overview of their cross-resistance profiles.
| Cell Line | Drug | Parental IC50 (µM) | Ara-C-R IC50 (µM) | Fold Resistance | Reference |
| HL-60 | This compound | ~0.02 | 1.1 - >20 | 55 - >1000 | [1][2] |
| Clofarabine | ~0.05 | 0.32 | 6.4 | [1] | |
| Gemcitabine (B846) | 0.01 | 0.07 | 7 | [2] | |
| Mitoxantrone | 0.01 | 0.02 | 2 | [2] | |
| Vincristine | 0.02 | 0.02 | 1 | [2] | |
| Irinotecan | 0.02 | 0.02 | 1 | [2] | |
| K562 | This compound | ~0.1 | 1.5 | 15 | [2] |
| Gemcitabine | 0.02 | 0.03 | 1.5 | [2] | |
| Mitoxantrone | 0.01 | 0.02 | 2 | [2] | |
| Vincristine | 0.02 | 0.02 | 1 | [2] | |
| Irinotecan | 0.01 | 0.01 | 1 | [2] | |
| CEM | This compound | ~0.1 | 0.5 | 5 | [2] |
| Gemcitabine | 0.1 | 0.4 | 4 | [2] | |
| Mitoxantrone | 0.02 | 0.03 | 1.5 | [2] | |
| Vincristine | 0.01 | 0.01 | 1 | [2] | |
| Irinotecan | 0.01 | 0.01 | 1 | [2] | |
| THP-1 | This compound | 3 - 56 | 174 - 1457 | 58 - 26 | [2][3] |
| Daunorubicin | 0.19 | 0.26 | 1.4 | [3] | |
| Arsenic Trioxide | 2.1 | >4 | >1.9 | [3] | |
| Gemcitabine | 0.3 | 58 | 193 | [2] | |
| Mitoxantrone | 0.4 | 0.6 | 1.5 | [2] | |
| Vincristine | 0.05 | 0.05 | 1 | [2] | |
| Irinotecan | 0.2 | 0.2 | 1 | [2] | |
| U937 | This compound | 0.14 - 0.5 | 2.6 - 1578.3 | 5.2 - 11273 | [2][3] |
| Gemcitabine | 0.2 | 0.4 | 2 | [2] | |
| Mitoxantrone | 0.02 | 0.02 | 1 | [2] | |
| Vincristine | 0.01 | 0.01 | 1 | [2] | |
| Irinotecan | 0.02 | 0.02 | 1 | [2] | |
| MV4-11 | This compound | 0.26 | 3.37 | 13 | [4] |
| Idarubicin | - | Resistant | - | [5] |
Note: IC50 values can vary between studies due to different experimental conditions. The fold resistance is calculated as the ratio of the IC50 of the resistant cells to the parental cells.
Key Signaling Pathways in this compound Resistance
The development of this compound resistance is often associated with the dysregulation of critical signaling pathways that control cell survival, proliferation, and apoptosis. Understanding these pathways is crucial for identifying potential therapeutic targets to overcome resistance.
This compound Metabolism and Action
The efficacy of this compound is dependent on its intracellular transport and metabolic activation.
Resistance can arise from decreased uptake via the human equilibrative nucleoside transporter 1 (hENT1), reduced phosphorylation by deoxycytidine kinase (dCK), or increased inactivation by cytidine (B196190) deaminase (CDA) and 5'-nucleotidases (5'-NT).
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its constitutive activation is a common feature in AML and is strongly associated with chemoresistance.[6][7]
In this compound-resistant cells, this pathway is often hyperactivated, leading to the suppression of apoptosis and enhanced cell survival.
ERK/MAPK Pathway
The ERK/MAPK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its activation has been implicated in this compound resistance.
Overactivation of the ERK/MAPK pathway can promote the expression of genes that contribute to cell survival and resistance to this compound-induced apoptosis.[8][9]
p53 Signaling Pathway
The tumor suppressor p53 plays a crucial role in inducing apoptosis in response to DNA damage. Mutations or inactivation of the p53 pathway can lead to resistance to DNA-damaging agents like this compound.
Inactivation of p53 can prevent the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, thereby conferring resistance to this compound.[8][10]
Experimental Protocols
The generation and characterization of this compound-resistant cell lines rely on standardized experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
Generation of this compound-Resistant Cell Lines
This protocol describes a common method for developing drug-resistant cell lines through stepwise dose escalation.
-
Initial Seeding: Start with a healthy, logarithmically growing parental cell line.
-
Initial Drug Exposure: Culture the cells in a medium containing a low concentration of this compound, typically starting at the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitoring: Continuously monitor the cells for viability and proliferation. Initially, a significant portion of the cells may die.
-
Dose Escalation: Once the surviving cells have repopulated and are growing steadily, gradually increase the concentration of this compound in the culture medium.
-
Selection and Expansion: At each step of increased drug concentration, select the surviving, proliferating cells and expand the culture.
-
Repeat: Repeat the process of dose escalation and selection over a prolonged period (weeks to months).
-
Characterization: Periodically, and at the end of the selection process, characterize the resistance phenotype by determining the IC50 of the cell line to this compound and comparing it to the parental line. A significantly higher IC50 indicates the successful establishment of a resistant cell line.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed the parental and resistant cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the desired anticancer drugs. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the viability against the drug concentration to generate a dose-response curve and determine the IC50 value.
Deoxycytidine Kinase (dCK) Activity Assay
This assay measures the enzymatic activity of dCK, a key enzyme in the activation of this compound.
-
Cell Lysate Preparation: Prepare cell lysates from both parental and resistant cell lines.
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate, a buffer, ATP, and a radiolabeled or fluorescently labeled deoxycytidine analog as a substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time to allow dCK to phosphorylate the substrate.
-
Separation: Separate the phosphorylated product from the unphosphorylated substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of phosphorylated product, which is proportional to the dCK activity in the cell lysate.
-
Normalization: Normalize the dCK activity to the total protein concentration in the cell lysate.
Cytidine Deaminase (CDA) Activity Assay
This assay measures the activity of CDA, an enzyme that inactivates this compound.
-
Cell Lysate Preparation: Prepare cell lysates from parental and resistant cell lines.
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate, a buffer, and cytidine or a cytidine analog as a substrate.
-
Incubation: Incubate the reaction mixture at 37°C to allow CDA to deaminate the substrate, converting it to uridine (B1682114) or a uridine analog.
-
Detection: The product of the reaction, uridine, can be quantified using various methods, including spectrophotometry (by monitoring the change in absorbance at a specific wavelength) or by coupling the reaction to another enzymatic reaction that produces a detectable signal.
-
Normalization: Normalize the CDA activity to the total protein concentration in the cell lysate.
Conclusion
The development of this compound resistance in AML is a complex phenomenon that significantly impacts treatment outcomes. The in vitro models of this compound-resistant cell lines are invaluable tools for dissecting the molecular mechanisms of resistance and for evaluating the efficacy of novel therapeutic strategies. This guide provides a comparative overview of the cross-resistance profiles of several key this compound-resistant cell lines, highlighting the diverse patterns of sensitivity and resistance to a range of anticancer agents. By understanding these profiles and the underlying signaling pathways, researchers and clinicians can make more informed decisions in the development and application of therapies aimed at overcoming this compound resistance and improving the prognosis for patients with AML.
References
- 1. Lack of cross-resistance with gemcitabine and this compound in cladribine-resistant HL60 cells with elevated 5'-nucleotidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross resistance pattern towards anticancer drugs of a human carcinoma multidrug-resistant cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations-Possible Therapeutic Efficacy of Cabozantinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia | Haematologica [haematologica.org]
- 7. researchgate.net [researchgate.net]
- 8. Iron overload mediates this compound resistance in AML by inhibiting the TP53 signaling pathway: Iron overload mediates this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of ERK5 enhances this compound-induced apoptosis in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of ERK as a therapeutic target in acute myelogenous leukemia A novel ERK inhibitor for AML - PMC [pmc.ncbi.nlm.nih.gov]
In vivo comparison of different cytarabine dosing schedules
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different in vivo dosing schedules for cytarabine (B982) (Ara-C), a cornerstone chemotherapy agent for hematological malignancies. We present supporting experimental data from preclinical and clinical studies to delineate the impact of various dosing strategies on efficacy and toxicity. Detailed experimental protocols for key preclinical models are also provided to aid in the design and interpretation of future research.
Mechanism of Action: A Brief Overview
This compound is a pyrimidine (B1678525) analog that acts as an antimetabolite. Its cytotoxic effects are exerted during the S-phase of cell division. Upon cellular uptake, this compound is converted to its active triphosphate form, this compound triphosphate (ara-CTP). Ara-CTP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into DNA. This incorporation inhibits DNA polymerase, leading to the termination of DNA chain elongation and, ultimately, cell death.
Data Presentation: Quantitative Comparison of Dosing Schedules
The following tables summarize quantitative data from in vivo studies comparing different this compound dosing schedules.
Table 1: Comparison of Efficacy of Different this compound Dosing Schedules in Preclinical Models
| Animal Model | Dosing Schedule 1 | Dosing Schedule 2 | Efficacy Outcome | Reference |
| Mouse model of human AML | 100 mg/kg/day i.p. for 5 days | 50 mg/kg/day i.p. for 7 days | Both schedules were myelosuppressive but well-tolerated. The 100 mg/kg dose resulted in plasma levels comparable to high-dose regimens in humans and showed a therapeutic response. | |
| AML model mice | 200 mg/kg i.p. daily | N/A | Significantly improved mouse survival from 20% to 59.3%. | |
| AML model mice | 10 mg/kg i.v. | N/A | Significantly improved the survival rate of the mice. |
Table 2: Comparison of Efficacy of Different this compound Dosing Schedules in Clinical Trials
| Clinical Setting | Dosing Schedule 1 | Dosing Schedule 2 | Efficacy Outcome | Reference |
| Pediatric AML | 500 mg/m²/d as a 2-hour daily infusion (Arm A) | 500 mg/m²/d as a continuous infusion (Arm B) | Complete remission was 32% in Arm A and 63% in Arm B. | |
| Newly diagnosed AML | Bolus mitoxantrone (B413) + continuous infusion this compound (100 mg/m²/day for 7 days) | Continuous infusion mitoxantrone + continuous infusion this compound (100 mg/m²/day for 7 days) | Complete remission was 75% in the bolus group and 80% in the continuous infusion group. | |
| Consolidation therapy for adult AML | High-dose this compound (3 g/m² twice daily) | Intermediate-dose this compound (≤2 g/m² twice daily) | High-dose this compound significantly prolonged disease-free survival, especially in patients with favorable cytogenetics. | |
| Consolidation therapy for AML | High-dose this compound on days 1, 3, and 5 (HDAC-135) | High-dose this compound on days 1, 2, and 3 (HDAC-123) | Survival was not affected by the schedule. |
Table 3: Comparison of Toxicity of Different this compound Dosing Schedules
| Study Type | Dosing Schedule 1 | Dosing Schedule 2 | Key Toxicity Findings | Reference |
| Clinical Trial (Pediatric AML) | 500 mg/m²/d as a 2-hour daily infusion | 500 mg/m²/d as a continuous infusion | The incidence of toxicity did not differ significantly between the two arms. | |
| Clinical Trial (Newly diagnosed AML) | Bolus mitoxantrone + continuous infusion this compound | Continuous infusion mitoxantrone + continuous infusion this compound | Grade III-IV alopecia and grade I-II hepatotoxicity were more frequent in the continuous infusion arm. A trend for higher frequency of grade III-IV nausea was observed in the bolus arm. | |
| Network Meta-analysis (Adult AML) | High-dose this compound (3 g/m²) | Low-dose this compound | High-dose and intermediate-dose this compound were associated with a higher risk of grade 3-4 non-hematological toxicity compared to low-dose this compound. | |
| Clinical Trial (Consolidation therapy for AML) | High-dose this compound on days 1, 3, and 5 (HDAC-135) | High-dose this compound on days 1, 2, and 3 (HDAC-123) | The condensed schedule (HDAC-123) reduced rates of infections, days in the hospital, and platelet transfusions. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Murine Model of AML Induction Therapy
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) engrafted with human AML cells.
-
Drug Preparation:
-
This compound is dissolved in a sterile vehicle such as phosphate-buffered saline (PBS).
-
Doxorubicin (B1662922) is similarly prepared in a suitable sterile vehicle.
-
-
Drug Administration:
-
Mice are treated for five consecutive days with intraperitoneal (i.p.) injections of this compound at a dose of 100 mg/kg.
-
During the first three days, doxorubicin is administered in a separate i.p. injection at a dose of 3 mg/kg.
-
-
Efficacy Assessment:
-
Treatment response is monitored by weekly luciferase imaging of the leukemic burden.
-
Survival is monitored daily.
-
-
Toxicity Assessment:
-
Toxicity is assessed by monitoring body weight and clinical signs of distress.
-
Myelosuppression can be evaluated through complete blood counts.
-
-
Pharmacokinetic Analysis:
-
Plasma samples are collected at various time points after drug administration to determine this compound concentrations by HPLC.
-
Subcutaneous Xenograft Model
-
Animal Model: Nude mice.
-
Cell Implantation:
-
Human tumor cells (e.g., leukemia or lymphoma cell lines) are resuspended in a 1:1 mixture of sterile PBS and Matrigel®.
-
5 x 10^6 cells in a volume of 0.1 mL are injected subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Tumor dimensions are measured 2-3 times per week with calipers.
-
Tumor volume is calculated using the formula: Volume = (length x width²) / 2.
-
Treatment is initiated when tumors reach a predetermined average volume (e.g., 100-200 mm³).
-
-
Drug Administration:
-
This compound is administered according to the desired schedule (e.g., once daily i.p. injection).
-
A control group receives the vehicle only.
-
-
Efficacy Assessment:
-
Tumor volumes are measured throughout the study.
-
The primary endpoint is typically tumor growth inhibition or regression.
-
-
Toxicity Assessment:
-
Body weight is monitored 2-3 times per week. Significant weight loss (>15-20%) can indicate toxicity.
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: In vivo experimental workflow.
Liposomal Cytarabine Demonstrates Superior Efficacy Over Standard Formulation in High-Risk Acute Myeloid Leukemia
A comprehensive analysis of clinical trial data reveals that liposomal cytarabine (B982), specifically the co-formulation of this compound and daunorubicin (B1662515) known as CPX-351 (Vyxeos®), offers a significant survival advantage and improved remission rates compared to the standard "7+3" chemotherapy regimen in older adults with newly diagnosed, high-risk, or secondary acute myeloid leukemia (AML). This improved efficacy is attributed to the unique pharmacokinetic properties of the liposomal delivery system, which maintains a synergistic drug ratio and prolongs drug exposure.
Liposomal this compound is a dual-drug liposomal encapsulation of this compound and daunorubicin at a fixed 5:1 molar ratio.[1][2] This formulation was designed to overcome the pharmacokinetic mismatch of the two drugs when administered conventionally.[3] Preclinical studies demonstrated that this specific ratio provides enhanced anti-leukemic activity.[4][5] Clinical evidence, primarily from a pivotal Phase III randomized clinical trial (NCT01696084), has substantiated these preclinical findings, leading to the approval of CPX-351 for the treatment of adults with newly diagnosed therapy-related AML (t-AML) or AML with myelodysplasia-related changes (AML-MRC).[6][7][8]
Quantitative Efficacy Comparison
The following tables summarize the key efficacy outcomes from the pivotal Phase III clinical trial comparing CPX-351 to the standard 7+3 regimen in patients aged 60-75 with newly diagnosed high-risk/secondary AML.
Table 1: Overall Survival (OS)
| Efficacy Endpoint | Liposomal this compound (CPX-351) | Standard 7+3 Regimen | Hazard Ratio (95% CI) | p-value |
| Median OS | 9.56 months[3][7] | 5.95 months[3][7] | 0.69 (0.52-0.90)[3][7] | 0.003 (one-sided)[7] |
| 5-Year OS Rate | 18%[6][9] | 8%[6][9] | 0.70 (0.55-0.91)[9][10] | N/A |
Table 2: Remission Rates
| Efficacy Endpoint | Liposomal this compound (CPX-351) | Standard 7+3 Regimen | Odds Ratio (95% CI) | p-value |
| Complete Remission (CR) + CR with incomplete hematologic recovery (CRi) | 47.7%[3][11] | 33.3%[3][11] | 1.77 (1.11-2.81)[11] | 0.016 (two-sided)[1] |
| Complete Remission (CR) | 38%[8] | 26%[8] | N/A | 0.036[8] |
Table 3: Outcomes in Patients Proceeding to Hematopoietic Cell Transplantation (HCT)
| Efficacy Endpoint | Liposomal this compound (CPX-351) | Standard 7+3 Regimen | Hazard Ratio (95% CI) |
| Percentage of Patients Receiving HCT | 34%[7][8] | 25%[7][8] | N/A |
| Median OS from HCT Date | Not Reached[6][10] | 10.25 months[6][10] | 0.51 (0.28-0.90)[10] |
| 5-Year Survival Rate Post-HCT | 52%[6] | 23%[6] | N/A |
Experimental Protocols
The pivotal Phase III study (NCT01696084) was an open-label, randomized, multicenter trial.
-
Patient Population: The study enrolled 309 patients aged 60 to 75 years with newly diagnosed, high-risk, or secondary AML.[6][9][10] This included therapy-related AML or AML with myelodysplasia-related changes.[6][7]
-
Randomization and Treatment Arms: Patients were randomized in a 1:1 ratio to receive either CPX-351 or the standard 7+3 regimen.[6]
-
CPX-351 Arm: Patients received up to two induction cycles of CPX-351 at a dose of 100 units/m² (containing 100 mg/m² this compound and 44 mg/m² daunorubicin) administered as a 90-minute intravenous infusion on days 1, 3, and 5.[6]
-
7+3 Arm: Patients received a standard induction regimen of this compound 100 mg/m²/day as a continuous intravenous infusion for 7 days, and daunorubicin 60 mg/m² on days 1, 2, and 3.[6]
-
-
Consolidation Therapy: Patients who achieved a complete remission (CR) or CR with incomplete platelet or neutrophil recovery (CRi) were eligible to receive up to two cycles of consolidation therapy.[6]
-
Primary Endpoint: The primary outcome measure was overall survival.[1][12]
Visualizing the Mechanism and Workflow
The enhanced efficacy of liposomal this compound is rooted in its unique delivery mechanism and the subsequent cellular processes.
Caption: Mechanism of Liposomal this compound Action.
The liposomal formulation allows for the co-delivery of this compound and daunorubicin directly to leukemia cells.[1] This targeted delivery and the maintenance of a synergistic drug ratio within the cell are key to its enhanced anti-leukemic effect. This compound, an antimetabolite, interferes with DNA synthesis by inhibiting DNA polymerase.[13][14][15] Daunorubicin also contributes to cytotoxicity through the inhibition of DNA and RNA synthesis.
Caption: Pivotal Phase III Clinical Trial Workflow.
Pharmacokinetic Advantages
The liposomal delivery system significantly alters the pharmacokinetic profile of this compound and daunorubicin compared to their standard formulations.
Table 4: Pharmacokinetic Parameters
| Parameter | Liposomal Formulation (CPX-351) | Standard Formulation |
| This compound | ||
| Terminal Half-life | 33.5 - 40.4 hours[4][16] | ~3.0 hours[4] |
| Volume of Distribution | 4.59 L[4] | 138.2 L[4] |
| Clearance | ~0.13 L/hr[16] | 272 L/hr[4] |
| Daunorubicin | ||
| Terminal Half-life | 22.0 - 31.5 hours[4][16] | ~18.5 hours[4] |
| Volume of Distribution | 3.44 L[4] | 1364 L[4] |
| Clearance | ~0.16 L/hr[16] | 129 L/hr[4] |
The prolonged half-life and reduced clearance of the liposomal formulation lead to sustained exposure of leukemia cells to the synergistic drug combination.[4][13]
References
- 1. ascopubs.org [ascopubs.org]
- 2. The Role of CPX-351 in the Acute Myeloid Leukemia Treatment Landscape: Mechanism of Action, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Persistent this compound and Daunorubicin Exposure after administration of Novel Liposomal Formulation CPX-351: Population Pharmacokinetic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Five-year final results of a phase III study of CPX-351 versus 7+3 in older adults with newly diagnosed high-risk/secondary AML. - ASCO [asco.org]
- 7. EMA Review of Daunorubicin and this compound Encapsulated in Liposomes (Vyxeos, CPX‐351) for the Treatment of Adults with Newly Diagnosed, Therapy‐Related Acute Myeloid Leukemia or Acute Myeloid Leukemia with Myelodysplasia‐Related Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vyxeos (Daunorubicin and this compound) Liposomal Combination First Treatment Approved for Patients with High-Risk Acute Myeloid Leukemia [jhoponline.com]
- 9. CPX-351 versus 7+3 this compound and daunorubicin chemotherapy in older adults with newly diagnosed high-risk or secondary acute myeloid leukaemia: 5-year results of a randomised, open-label, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FIVE-YEAR FINAL RESULTS OF A PHASE 3 STUDY OF CPX-351 VERSUS 7+3 IN OLDER ADULTS WITH NEWLY DIAGNOSED HIGH-RISK/SECONDARY ACUTE MYELOID LEUKEMIA (AML) | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 11. cda-amc.ca [cda-amc.ca]
- 12. CPX-351 (this compound and daunorubicin) Liposome for Injection Versus Conventional this compound Plus Daunorubicin in Older Patients With Newly Diagnosed Secondary Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liposomal this compound as Cancer Therapy: From Chemistry to Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liposomal this compound | Encyclopedia MDPI [encyclopedia.pub]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. Daunorubicin/Cytarabine Liposome: A Review in Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Cytarabine Combination Therapies in AML Models
A Comparative Analysis of Gilteritinib (B612023) and Venetoclax (B612062) in Combination with Cytarabine (B982) for the Treatment of Acute Myeloid Leukemia in Preclinical Models
Acute Myeloid Leukemia (AML) is a heterogeneous hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. For decades, this compound has been a cornerstone of AML treatment. However, outcomes remain poor for many patients, driving the development of combination therapies that pair this compound with targeted agents. This guide provides a head-to-head comparison of two such promising combination therapies in preclinical AML models: this compound combined with the FLT3 inhibitor gilteritinib, and this compound combined with the BCL-2 inhibitor venetoclax.
Overview of the Compared Therapies
This compound with Gilteritinib: This combination targets AML subtypes with mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are present in approximately 30% of AML patients and are associated with a poor prognosis.[1] Gilteritinib is a potent and selective FLT3 inhibitor that targets both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[1] The rationale for this combination is that inhibiting the FLT3 signaling pathway, a key driver of leukemic cell proliferation and survival, will sensitize AML cells to the cytotoxic effects of this compound.
This compound with Venetoclax: This combination targets the intrinsic apoptosis pathway, which is often dysregulated in AML, leading to the survival of malignant cells. Venetoclax is a selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[2] Overexpression of BCL-2 is a common feature in AML and is associated with chemotherapy resistance.[2][3] By inhibiting BCL-2, venetoclax is designed to restore the apoptotic potential of cancer cells, thereby enhancing the efficacy of cytotoxic agents like this compound.
In Vitro Efficacy
The in vitro efficacy of these combination therapies was assessed by measuring the induction of apoptosis in AML cell lines.
Table 1: In Vitro Apoptosis in FLT3-ITD+ AML Cell Lines
| Cell Line | Treatment (48 hours) | Mean % of Annexin V-Positive Cells (Apoptosis) |
|---|---|---|
| MOLM-13 | Control | 4.1% |
| Gilteritinib (30 nM) | 32.0% | |
| This compound (100 nM) | 21.9% | |
| Gilteritinib (30 nM) + this compound (100 nM) | 65.1% | |
| MV4;11 | Control | - |
| Venetoclax (100 nM) | ~15% | |
| This compound (100 nM) | ~20% |
| | Venetoclax (100 nM) + this compound (100 nM) | ~50% |
Data for this compound + Venetoclax in MV4;11 cells is estimated from graphical representations in preclinical studies.
In Vivo Efficacy
The anti-leukemic activity of the combination therapies was evaluated in vivo using xenograft models, where human AML cells are implanted in immunodeficient mice.
Table 2: In Vivo Antitumor Activity in a MV4-11 Xenograft Model
| Treatment Group | Tumor Growth Inhibition (Day 21) | Tumor Regression | Complete Remission |
|---|---|---|---|
| Gilteritinib alone | 78% | - | - |
| This compound + Daunorubicin | 56% | - | - |
| Gilteritinib + this compound + Daunorubicin | Complete Inhibition | 80% | 6 out of 8 mice |
Signaling Pathways and Mechanisms of Action
The synergistic effects of these combination therapies stem from their targeting of distinct but complementary pathways that are crucial for the survival and proliferation of AML cells.
This compound + Gilteritinib Signaling Pathway
This compound, a nucleoside analog, primarily targets DNA synthesis. Gilteritinib inhibits the constitutively active FLT3 receptor, which drives downstream signaling pathways promoting cell proliferation and survival, such as the RAS/MAPK and PI3K/Akt pathways. The combination of these agents leads to a multi-pronged attack on AML cells.
Caption: Mechanism of this compound + Gilteritinib.
This compound + Venetoclax Signaling Pathway
This combination therapy targets both DNA synthesis and the intrinsic apoptotic pathway. By inhibiting BCL-2, venetoclax lowers the threshold for apoptosis, making the cells more susceptible to the DNA damage induced by this compound.
Caption: Mechanism of this compound + Venetoclax.
Experimental Protocols
Protocol 1: In Vitro Apoptosis Assay
Objective: To quantify the percentage of apoptotic cells following treatment with this compound in combination with either gilteritinib or venetoclax.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium with 10% FBS
-
This compound, Gilteritinib, Venetoclax
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture AML cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Seed cells in 6-well plates and treat with the compounds (single agents or combinations) for 48 hours.
-
Staining: Harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 2: In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of the combination therapies.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
AML cell lines (e.g., MV4-11)
-
Matrigel
-
This compound, Gilteritinib
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject a mixture of AML cells and Matrigel into the flank of the mice.
-
Treatment: Once tumors are established, randomize mice into treatment groups. Administer gilteritinib daily via oral gavage and this compound via intraperitoneal injection according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Monitor animal health and body weight. The study endpoint may be a specific time point (e.g., 21 days) or when tumors reach a maximum allowed size.
Caption: Experimental Workflow Diagram.
Conclusion
Both gilteritinib and venetoclax, when combined with this compound, demonstrate significant synergistic anti-leukemic activity in preclinical AML models.
-
The This compound + Gilteritinib combination shows strong efficacy in FLT3-mutated AML models, leading to high rates of apoptosis in vitro and complete tumor regression in a significant portion of in vivo models. This combination represents a targeted approach for a genetically defined subset of AML patients.
-
The This compound + Venetoclax combination leverages the principle of restoring apoptotic sensitivity in cancer cells, a mechanism that is potentially applicable to a broader range of AML subtypes. Preclinical evidence strongly supports a synergistic interaction, which has been translated into successful clinical outcomes, particularly in older or unfit patients.
The choice between these and other combination therapies will ultimately depend on the specific molecular and genetic characteristics of a patient's leukemia, as well as their overall health status. The preclinical data presented here provide a strong rationale for the continued clinical investigation of these promising therapeutic strategies.
References
Safety Operating Guide
Safe Disposal of Cytarabine: A Procedural Guide for Laboratory Professionals
Introduction
Cytarabine, a potent antineoplastic agent, is classified as a hazardous cytotoxic drug.[1] Improper disposal poses significant risks to human health and the environment.[2] Adherence to strict disposal protocols is crucial for ensuring the safety of laboratory personnel and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
All personnel handling this compound waste must be trained in the management of cytotoxic agents. The primary objective is to prevent exposure and environmental contamination.
Personal Protective Equipment (PPE):
When handling any form of this compound waste, the following PPE is mandatory:
-
Gloves: Two pairs of chemotherapy-rated gloves.[3]
-
Gown: A disposable, impermeable gown with a closed front and cuffs.
-
Eye and Face Protection: Safety goggles and a full-face shield if there is a risk of splashing.[3]
-
Respiratory Protection: A NIOSH-approved respirator should be used when handling powdered this compound or if aerosolization is possible.
Step-by-Step Disposal Procedures
The proper disposal of this compound waste involves segregation, containment, labeling, and disposal through a licensed hazardous waste contractor.
1. Waste Segregation:
-
Immediately after use, segregate all this compound-contaminated materials from other laboratory waste streams.
-
Do not mix hazardous waste with non-hazardous waste.
2. Containment:
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant, and leak-proof sharps container with a purple lid.
-
Non-Sharps Solid Waste: Items such as empty vials, contaminated gloves, gowns, and absorbent pads should be placed in a designated yellow chemotherapy waste container with a purple lid or a yellow bag marked as "Cytotoxic Waste".
-
Liquid Waste: Unused or residual this compound solutions should not be disposed of down the drain or into the sanitary sewer system. They must be collected in a sealed, leak-proof container clearly labeled as "this compound Waste" or "Cytotoxic Waste."
3. Labeling:
-
All waste containers must be clearly labeled with the universal biohazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste".
4. Storage:
-
Store cytotoxic waste in a secure, designated area with limited access.
-
The storage area should be cool and dry to prevent the degradation of containers.
5. Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste management company.
-
The primary method of disposal for cytotoxic waste is high-temperature incineration.
-
Ensure that a hazardous waste consignment note accompanies the waste to its final disposal location.
Quantitative Data for Cytotoxic Waste Disposal
The following table summarizes key parameters for the disposal of cytotoxic waste, applicable to this compound.
| Parameter | Guideline | Source |
| Waste Segregation | Must be segregated from other waste streams. | |
| Sharps Containers | Puncture-resistant with a purple lid. | |
| Solid Waste Containers | Yellow with a purple lid or marked yellow bags. | |
| Final Disposal Method | High-temperature incineration. | |
| Excretion Hazard Period | Up to 7 days post-administration in patient excreta. |
Experimental Protocols: Spill Decontamination
In the event of a this compound spill, immediate and proper cleanup is critical to prevent exposure.
Materials:
-
Cytotoxic drug spill kit
-
Full PPE (as listed above)
-
Absorbent pads
-
Designated cytotoxic waste containers
-
Detergent solution
-
70% Isopropyl alcohol
Procedure:
-
Alert and Secure: Immediately alert others in the area and restrict access to the spill.
-
Don PPE: Put on all required personal protective equipment before starting the cleanup.
-
Contain the Spill:
-
Liquids: Gently cover the spill with absorbent pads, working from the outside in.
-
Solids: Carefully cover the powder with damp absorbent pads to avoid creating dust. Do not sweep dry powder.
-
-
Clean the Area:
-
Carefully pick up the absorbent pads and any contaminated debris and place them in the designated cytotoxic waste container.
-
Clean the spill area with a detergent solution, working from the outside in.
-
Rinse the area with clean water.
-
Wipe the area with 70% isopropyl alcohol and allow it to air dry.
-
-
Decontaminate and Doff PPE: Remove PPE carefully to avoid self-contamination and dispose of it as cytotoxic waste.
-
Wash Hands: Thoroughly wash hands with soap and water.
-
Document: Report the spill to the laboratory supervisor and complete any required incident reports.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Safe Handling of Cytarabine: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent cytotoxic agents like Cytarabine is of paramount importance. This guide provides essential, procedural information for the safe handling and disposal of this compound, with a focus on personal protective equipment (PPE), operational protocols, and emergency preparedness. Adherence to these guidelines is critical to minimize exposure risk and maintain a safe laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
The consistent and correct use of appropriate PPE is the primary barrier against exposure to this compound.[1][2] Personnel must be thoroughly trained in the proper donning and doffing of all required equipment. Below is a summary of the recommended PPE for handling this cytotoxic compound.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves tested for use with chemotherapy drugs (meeting ASTM D6978-05 standard).[1][2][3] The outer glove should be worn over the gown cuff, and the inner glove underneath. | Prevents skin contact and absorption. Double-gloving provides an additional layer of protection and allows for the safe removal of a contaminated outer glove. Vinyl gloves are not recommended for handling cytotoxic agents. |
| Gown | Disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. The gown should fasten in the back. | Protects against splashes and prevents contamination of personal clothing. Gowns should be changed immediately if contaminated. |
| Eye/Face Protection | Safety goggles with side shields or a full-face shield. | Protects eyes and face from splashes or aerosols of the hazardous drug. A face shield is preferred when there is a risk of splashing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form of the drug, when there is a risk of aerosolization, or during spill cleanup. | Prevents inhalation of this compound particles or aerosols. Standard surgical masks do not provide adequate respiratory protection from chemical exposure. |
| Shoe Covers | Disposable shoe covers. | Recommended when there is a potential for spills to prevent the tracking of contaminants outside of the work area. |
Operational Plan: Step-by-Step Handling Procedures
A structured workflow is mandatory to ensure safety and compliance when working with this compound.
Preparation:
-
Designated Area: All handling of this compound, especially the preparation of solutions from powder, should be conducted in a designated area, such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator.
-
Assemble Supplies: Before beginning, gather all necessary supplies, including the drug, diluents, sterile equipment, and waste containers, to minimize traffic in and out of the controlled area.
-
Don PPE: Put on all required PPE in the correct order before entering the handling area.
During Handling:
-
Aseptic Technique: Use proper aseptic techniques to avoid contamination of the product and the work environment.
-
Prevent Aerosolization: When handling the powder form, take extreme care to avoid generating dust.
-
Luer-Lock Fittings: Utilize syringes and IV tubing with Luer-Lock fittings to prevent accidental disconnection and leakage.
-
Avoid Contamination: Do not touch personal items like phones or pens with gloved hands. Change the outer gloves immediately if they become contaminated.
After Handling:
-
Surface Decontamination: After completing the work, wipe down all surfaces in the BSC or work area with an appropriate decontaminating solution.
-
Doff PPE: Carefully remove PPE, starting with the outer pair of gloves, followed by the gown, and then the inner pair of gloves, to avoid self-contamination.
-
Waste Disposal: Dispose of all contaminated disposable materials in clearly labeled, sealed cytotoxic waste containers.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All materials and equipment that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
-
Waste Segregation: Use designated, puncture-resistant, and leak-proof containers clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".
-
Sharps: All needles, syringes, and other sharps should be placed in a designated chemotherapy sharps container immediately after use.
-
PPE and Consumables: Gowns, gloves, shoe covers, absorbent pads, and other contaminated disposable items must be placed in the cytotoxic waste container.
-
Empty Vials: Even "empty" vials of this compound should be disposed of as cytotoxic waste, as they contain residual amounts of the drug.
-
Final Disposal: Cytotoxic waste is typically disposed of by incineration at a licensed hazardous waste facility. Do not dispose of this waste in regular trash or down the drain.
Spill Management Protocol
A clear and rehearsed plan for managing spills is crucial to mitigate exposure and environmental contamination.
-
Secure the Area: Immediately alert others and restrict access to the spill area.
-
Don PPE: Before any cleanup, don the full recommended PPE, including double nitrile gloves, an impermeable gown, eye/face protection, and a NIOSH-approved respirator.
-
Contain the Spill:
-
Liquids: Gently cover the spill with absorbent pads, working from the outside in to prevent spreading.
-
Powders: Carefully cover the powder spill with wetted absorbent pads to avoid making the powder airborne.
-
-
Clean the Area:
-
Place all contaminated absorbent materials and any broken glass (use forceps) into a designated cytotoxic waste container.
-
Clean the spill area thoroughly with a detergent solution, followed by a rinse with clean water.
-
Wipe the area with 70% isopropyl alcohol and allow it to air dry.
-
-
Dispose and Decontaminate:
-
Dispose of all cleanup materials and contaminated PPE as cytotoxic waste.
-
Thoroughly wash hands with soap and water after the cleanup is complete.
-
-
Document: Report and document the spill according to your institution's policies.
Experimental Protocol: Glove Permeation Testing
To ensure the efficacy of gloves used for handling this compound, they should be tested according to the ASTM D6978-05: Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs . This standard is specifically designed to evaluate glove performance against highly potent cytotoxic agents.
Methodology Overview:
-
Test Principle: The test measures the breakthrough time for a chemotherapy drug to permeate through a glove material at a molecular level under conditions of continuous contact.
-
Test Cell: A sample of the glove material is placed in a permeation cell, separating the chemotherapy drug on one side from a collection medium on the other.
-
Detection: The collection medium is periodically analyzed to detect the presence of the drug.
-
Breakthrough Time: The standardized breakthrough time is defined as the time it takes for the permeation rate to reach 0.01 micrograms per square centimeter per minute (µg/cm²/min). This is a hundred times more sensitive than the general chemical protective clothing standard (ASTM F739).
-
Test Conditions: The test is conducted for a duration of up to 240 minutes and at a temperature of 35°C ± 2°C to simulate the temperature of a donned glove.
-
Drug Battery: The standard requires testing against a battery of nine chemotherapy drugs, including Carmustine and Thiotepa, which are known to be particularly aggressive in permeating glove materials.
Researchers should select gloves that have been specifically tested against this compound using this standard and have a long breakthrough time.
Visual Workflow and Logic Diagrams
The following diagrams illustrate the key procedures for handling this compound safely.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
